molecular formula C4H6O3 B015435 (S)-3-Hydroxydihydrofuran-2(3H)-one CAS No. 52079-23-9

(S)-3-Hydroxydihydrofuran-2(3H)-one

Cat. No.: B015435
CAS No.: 52079-23-9
M. Wt: 102.09 g/mol
InChI Key: FWIBCWKHNZBDLS-VKHMYHEASA-N
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Description

(S)-3-Hydroxydihydrofuran-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C4H6O3 and its molecular weight is 102.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIBCWKHNZBDLS-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326822
Record name (S)-3-Hydroxydihydrofuran-2(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52079-23-9
Record name 2-Hydroxy-gamma-butyrolactone, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052079239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-Hydroxydihydrofuran-2(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-.GAMMA.-BUTYROLACTONE, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HAE9TKC0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Hydroxydihydrofuran-2(3H)-one: Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-3-Hydroxydihydrofuran-2(3H)-one as a Chiral Building Block

This compound, also known as (S)-α-Hydroxy-γ-butyrolactone, is a versatile and highly valuable chiral molecule in the landscape of modern organic synthesis. Its importance stems from its stereodefined structure, which makes it a sought-after starting material in the "chiral pool" for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of a reactive lactone ring and a stereogenic center bearing a hydroxyl group provides a scaffold for a variety of chemical transformations, allowing for the construction of intricate molecular architectures with high stereochemical control. This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering a critical resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

The fundamental structure of this compound consists of a five-membered lactone ring with a hydroxyl group at the chiral center on the third carbon atom.

graph "Molecular_Structure" {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];

// Atom nodes O1 [label="O", pos="0,1.2!", fontcolor="#EA4335"]; C2 [label="C", pos="1.2,0.6!", fontcolor="#202124"]; O2 [label="O", pos="1.5,-0.3!", fontcolor="#EA4335"]; C3 [label="C", pos="1.5,-1.2!", fontcolor="#202124"]; H1 [label="H", pos="2.3,-0.9!", fontcolor="#5F6368"]; O3 [label="O", pos="2.3,-2.0!", fontcolor="#EA4335"]; H2 [label="H", pos="2.9,-1.8!", fontcolor="#5F6368"]; C4 [label="C", pos="0.3,-1.8!", fontcolor="#202124"]; H3 [label="H", pos="0.5,-2.6!", fontcolor="#5F6368"]; H4 [label="H", pos="-0.5,-2.2!", fontcolor="#5F6368"]; C5 [label="C", pos="-0.6,-0.6!", fontcolor="#202124"]; H5 [label="H", pos="-1.4,-1.0!", fontcolor="#5F6368"]; H6 [label="H", pos="-0.8,0.2!", fontcolor="#5F6368"];

// Bonds O1 -- C2 [label=""]; C2 -- O2 [label="="]; C2 -- C3; C3 -- H1; C3 -- O3; O3 -- H2; C3 -- C4; C4 -- H3; C4 -- H4; C4 -- C5; C5 -- H5; C5 -- H6; C5 -- O1;

// Chirality label chiral_label [label="(S)", pos="1.8,-1.6!", fontcolor="#34A853", fontsize=12]; }

Figure 3: Simplified workflow for the synthesis of a key Pemafibrate intermediate.

Experimental Protocol: Synthesis of a Pemafibrate Precursor

The following is a representative, detailed protocol for a key transformation in the synthesis of a Pemafibrate precursor, adapted from established synthetic routes.

Reaction: Mitsunobu Reaction for Ether Formation

This protocol describes the etherification of a protected (S)-2-hydroxybutanoate derivative with a phenolic component of the Pemafibrate structure.

Materials:

  • Protected (S)-butyl 2-hydroxy-4-protected-oxybutanoate (1 equivalent)

  • Phenolic precursor (1.1 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add the protected (S)-butyl 2-hydroxy-4-protected-oxybutanoate and the phenolic precursor.

  • Dissolve the starting materials in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add triphenylphosphine to the solution and stir until it is completely dissolved.

  • Slowly add DIAD or DEAD dropwise to the reaction mixture, maintaining the temperature at 0 °C. The addition is exothermic, and a color change is typically observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired ether product.

  • Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

Self-Validation: The success of this protocol is validated by the complete consumption of the starting alcohol (as monitored by TLC) and the appearance of the desired product with the expected spectroscopic data. The stereochemical inversion characteristic of the Mitsunobu reaction can be confirmed by chiral HPLC analysis or by comparing the optical rotation of the product to known values.

Conclusion

This compound is a quintessential example of a chiral building block that has a significant impact on the efficient and stereoselective synthesis of complex, high-value molecules. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool in the arsenal of synthetic chemists, particularly in the realm of drug discovery and development. This guide has provided a comprehensive overview of its key characteristics and a practical example of its application, underscoring its importance for the intended audience of researchers and drug development professionals.

(S)-3-Hydroxydihydrofuran-2(3H)-one spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-3-Hydroxydihydrofuran-2(3H)-one

Introduction

This compound, also known as (S)-α-Hydroxy-γ-butyrolactone, is a valuable chiral building block in the synthesis of a wide array of pharmaceutical agents and natural products. Its stereochemistry is crucial for the biological activity of its derivatives, making the precise confirmation of its structure and purity an essential step in any research or development pipeline.[1] This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule.

The methodologies and data interpretations presented herein are grounded in established principles of analytical chemistry and are designed to provide researchers, scientists, and drug development professionals with a practical and authoritative resource. We will delve into the causality behind experimental choices and present self-validating protocols to ensure data integrity and reproducibility.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of this compound with IUPAC-recommended atom numbering for unambiguous spectral assignment.

cluster_ring O1 O1 C2 C2 C3 C3 C2->C3 O_C2 O C2->O_C2 O C4 C4 C3->C4 H_C3 H C3->H_C3 H OH_C3 OH C3->OH_C3 OH p1 C4->p1 C5 O5 C5->C2 O H2_C4 H₂ H2_C5 H₂ p1->C5 C4 p2 p3 p4 p5 p6 p7 p8 C5_node O5 C2_node C2 C5_node->C2_node C4_node C4 C4_node->C5_node C3_node C3 C3_node->C4_node OH_group C3_node->OH_group -OH C2_node->C3_node O_double C2_node->O_double O1_node O1 caption Figure 1. Structure of this compound.

Figure 1. Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Data Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • C3-H (α-proton): This proton is attached to the carbon bearing the hydroxyl group and is adjacent to the carbonyl group. It is expected to appear as a triplet or a doublet of doublets, depending on the coupling with the C4 protons. Its chemical shift will be downfield due to the deshielding effects of the adjacent oxygen atom and carbonyl group.

  • C4-H₂ (β-protons): These two protons are diastereotopic and will likely appear as two separate multiplets, each integrating to one proton. They couple with the C3 proton and the C5 protons.

  • C5-H₂ (γ-protons): These protons are adjacent to the ring oxygen (O1) and will be shifted downfield. They will couple with the C4 protons, likely appearing as a multiplet.

  • C3-OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature.[2][3] In a non-interacting solvent like CDCl₃, it may appear as a broad singlet. In a hydrogen-bond accepting solvent like DMSO-d₆, the signal is typically sharper and appears further downfield as a distinct doublet, coupling with the C3 proton.[2] This exchangeable proton will disappear from the spectrum upon addition of D₂O.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

  • C2 (Carbonyl Carbon): The lactone carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the range of 170-180 ppm.

  • C3 (Hydroxylated Carbon): The carbon atom attached to the hydroxyl group (C3) will resonate in the range typical for secondary alcohols, around 65-75 ppm.

  • C5 (Ester Methylene Carbon): The C5 carbon, being adjacent to the ester oxygen (O1), will be deshielded and appear in the 60-70 ppm range.

  • C4 (Methylene Carbon): The C4 carbon is a standard aliphatic methylene carbon and will be the most upfield signal, expected in the 25-35 ppm range.

Summary of NMR Spectroscopic Data

The following tables summarize the expected NMR data for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Notes
~4.30 t (J ≈ 5.0 Hz) 1H C3-H
~5.50 d (J ≈ 5.0 Hz) 1H C3-OH Disappears with D₂O addition
~4.25 - 4.15 m 1H C5-Hₐ Diastereotopic protons
~4.10 - 4.00 m 1H C5-Hₑ Diastereotopic protons
~2.30 - 2.20 m 1H C4-Hₐ Diastereotopic protons

| ~2.05 - 1.95 | m | 1H | C4-Hₑ | Diastereotopic protons |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~176.5 C2 (C=O)
~69.0 C3 (CH-OH)
~65.5 C5 (CH₂-O)

| ~30.0 | C4 (CH₂) |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ for clear observation of the hydroxyl proton) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 12-15 ppm.

    • Use a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

    • To confirm the hydroxyl proton, acquire a second spectrum after adding one drop of D₂O to the NMR tube and shaking gently.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220-240 ppm.

    • Use a 45° pulse angle with a relaxation delay of 2 seconds.

    • Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra manually.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H) or TMS to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

IR Data Interpretation

The IR spectrum of this compound is dominated by absorptions from its two key functional groups: the hydroxyl group and the lactone (cyclic ester).

  • O-H Stretch: A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

  • C=O Stretch: A very strong and sharp absorption band corresponding to the lactone carbonyl stretch is expected at a relatively high frequency, typically around 1775-1760 cm⁻¹. The ring strain in the five-membered lactone shifts this absorption to a higher wavenumber compared to an acyclic ester.[4]

  • C-O Stretches: Two distinct C-O stretching bands are anticipated. The C-O stretch of the ester (C5-O1-C2) will appear as a strong band around 1250-1150 cm⁻¹. The C-O stretch of the secondary alcohol (C3-OH) will appear around 1100-1000 cm⁻¹.

Summary of IR Spectroscopic Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3600 - 3200 Strong, Broad O-H Stretch (Alcohol)
3000 - 2850 Medium C-H Stretch (Aliphatic)
~1770 Strong, Sharp C=O Stretch (γ-Lactone)
~1200 Strong C-O Stretch (Ester)

| ~1050 | Medium | C-O Stretch (Alcohol) |

Experimental Protocol: IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • ATR is the preferred method for liquid samples as it requires minimal sample preparation.

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

    • Place a single drop of neat this compound directly onto the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • A resolution of 4 cm⁻¹ is typically sufficient for routine identification.

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • Identify and label the major absorption peaks.

Part 3: Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable structural clues. The molecular weight of C₄H₆O₃ is 102.09 g/mol .[1]

MS Data Interpretation
  • Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for polar molecules and typically yields the protonated molecule [M+H]⁺ at m/z 103. Other common adducts include the sodium adduct [M+Na]⁺ at m/z 125 and the ammonium adduct [M+NH₄]⁺ at m/z 120, especially if ammonium salts are present in the mobile phase.[5]

  • Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ precursor ion (m/z 103) provides structural confirmation. The most likely fragmentation pathway is the loss of a water molecule from the hydroxyl group, resulting in a prominent fragment ion at m/z 85.[6] Further fragmentation could involve the loss of carbon monoxide (CO), a characteristic loss for lactones.[7]

  • Electron Ionization (EI-MS): This high-energy technique leads to more extensive fragmentation. The molecular ion [M]⁺• at m/z 102 may be observed, but it could be weak. Key fragment ions would arise from the loss of water (m/z 84), loss of CO (m/z 74), and subsequent fragmentations common to lactone ring systems. A base peak at m/z 85 is often observed in the mass spectra of γ-butyrolactone derivatives.[8]

Summary of MS Data

Table 4: Predicted ESI-MS and MS/MS Fragments

m/z Ion Source
103.039 [M+H]⁺ ESI-MS
125.021 [M+Na]⁺ ESI-MS

| 85.028 | [M+H - H₂O]⁺ | MS/MS |

Experimental Protocol: MS Data Acquisition (LC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water or acetonitrile and water.

  • Liquid Chromatography (LC) Setup (Optional but recommended):

    • Use a C18 reversed-phase column for separation to ensure sample purity before MS analysis.

    • Employ a simple isocratic or gradient elution with a mobile phase of water and methanol (or acetonitrile), often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

  • Mass Spectrometer Setup (ESI Source):

    • Operate the instrument in positive ion mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal for the ion of interest (e.g., m/z 103).

  • Data Acquisition:

    • Acquire a full scan spectrum (e.g., from m/z 50 to 300) to identify the protonated molecule and any adducts.

    • For structural confirmation, perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion (m/z 103) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Analyze the full scan spectrum to confirm the mass of the parent molecule.

    • Interpret the MS/MS spectrum to identify characteristic fragment ions, confirming the molecular structure.

Spectroscopic Analysis Workflow

The following diagram outlines the logical flow for the comprehensive spectroscopic characterization of this compound.

Figure 2. Workflow for Spectroscopic Characterization.

Conclusion

The orthogonal application of NMR, IR, and MS provides a robust and definitive characterization of this compound. IR spectroscopy rapidly confirms the presence of the key lactone and hydroxyl functional groups. Mass spectrometry verifies the molecular weight and provides structural confirmation through predictable fragmentation patterns. Finally, NMR spectroscopy delivers an unambiguous elucidation of the complete carbon-hydrogen framework, confirming the connectivity and constitution of the molecule. By following the detailed protocols and interpretation guidelines presented in this document, researchers can confidently verify the identity and purity of this critical chiral intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

(S)-3-Hydroxydihydrofuran-2(3H)-one CAS number and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-3-Hydroxydihydrofuran-2(3H)-one: A Key Chiral Intermediate in Pharmaceutical Synthesis

Introduction

This compound, a member of the γ-butyrolactone family, is a highly valuable chiral building block in modern organic synthesis. Its stereodefined structure, featuring a hydroxyl group at the C3 position, makes it a critical intermediate for the enantioselective synthesis of numerous complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on the practical insights relevant to researchers and drug development professionals.

Chemical Identity and Properties

Precise identification of a chiral molecule is paramount for reproducibility and regulatory compliance. The (S)-enantiomer must be distinguished from its racemic mixture, which possesses different biological and chemical properties.

CAS Number and Synonyms
  • Chemical Name : this compound

  • CAS Number : 52079-23-9[1]

  • Synonyms : (3S)-Dihydro-3-hydroxy-2(3H)-furanone, (S)-(-)-Dihydro-3-hydroxy-2(3H)-furanone, (S)-(-)-α-Hydroxy-γ-butyrolactone, (3S)-3-hydroxyoxolan-2-one[1]

It is crucial to differentiate the (S)-enantiomer from the racemic mixture, 3-Hydroxydihydrofuran-2(3H)-one, which is assigned CAS Number 19444-84-9.[2][3][4][5][6][7]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. The data below is compiled for the racemic mixture, but is largely representative of the enantiomer.

PropertyValueSource
Molecular Formula C₄H₆O₃[2][4][8]
Molecular Weight 102.09 g/mol [2][4]
Appearance Colorless to Yellow Viscous Liquid[4][5][8]
Boiling Point 249.3 °C at 760 mmHg (est.)[1][2]
Density ~1.3-1.4 g/cm³[1][2][8]
Flash Point >110 °C (>230 °F)[3][8]
Solubility Soluble in water.[3]
Storage Recommended to be stored in a cool, dark place (<15°C) under an inert atmosphere, as it is moisture sensitive.[4][6]

Synthesis of this compound

The enantioselective synthesis of this lactone is a key area of research, as the stereochemistry at the C3 position is critical for its utility in pharmaceutical applications.[9] The most common and industrially viable strategies begin with readily available chiral precursors.

Synthesis from L-Malic Acid

A prevalent and cost-effective route utilizes L-Malic acid, a natural and inexpensive chiral pool starting material. The synthesis involves a sequence of esterification, selective reduction, and cyclization.

The causality behind this pathway is rooted in the preservation of the inherent stereocenter of L-malic acid. The critical step is the selective reduction of the carboxyl groups. Historically, harsh reducing agents like lithium aluminum hydride were used, but these pose significant challenges for industrial scale-up due to their pyrophoric nature and the need for anhydrous conditions.[10] Modern approaches favor safer and more manageable reducing systems.

A representative workflow for this synthesis is outlined below.

Synthesis_from_L_Malic_Acid A L-Malic Acid B L-Dimethyl Malate A->B Esterification (SOCl₂, MeOH) C (S)-1,2,4-Butanetriol B->C Selective Reduction (e.g., LiCl/NaBH₄ in alcohol) D This compound C->D Intramolecular Cyclization / Lactonization (Acid Catalyst, Heat)

Caption: Synthetic pathway from L-Malic Acid to the target lactone.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is a conceptual representation based on established chemical transformations.[10] Each step includes self-validating checks to ensure the reaction is proceeding as expected before moving to the subsequent stage.

Step 1: Diesterification of L-Malic Acid

  • Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen).

  • Procedure:

    • Cool methanol (MeOH) to -15 °C.

    • Slowly add thionyl chloride (SOCl₂) to the cooled methanol. This exothermic reaction generates HCl in situ, which catalyzes the esterification.

    • Add solid L-malic acid portion-wise, maintaining the low temperature.

    • Allow the mixture to warm to room temperature and stir until all solid dissolves, typically 2-4 hours. .

    • Heat the reaction to reflux for 1-2 hours to drive the reaction to completion.

  • Work-up & Validation:

    • Cool the reaction mixture. Neutralize with a base (e.g., NaHCO₃ solution) to a pH of 7-8.

    • Extract the product, L-dimethyl malate, with an organic solvent (e.g., ethyl acetate).

    • Validation: Confirm product formation via Thin Layer Chromatography (TLC) against a standard or by NMR/GC-MS analysis of a small aliquot. The disappearance of the starting material spot is a key indicator.

Step 2: Selective Reduction to (S)-1,2,4-Butanetriol

  • Setup: An inert atmosphere flask with a stirrer and temperature control.

  • Procedure:

    • Dissolve the L-dimethyl malate from Step 1 in a lower alcohol solvent (e.g., ethanol).

    • Add lithium chloride (LiCl), which modulates the reactivity of the reducing agent.

    • Portion-wise, add a borohydride reducing agent (e.g., sodium borohydride, NaBH₄). This is a critical control step to manage the exothermic reaction and hydrogen evolution.

  • Work-up & Validation:

    • After the reaction is complete (monitored by TLC), filter to remove solid byproducts.

    • Acidify the filtrate to precipitate inorganic salts.

    • Validation: The triol product is highly polar. Its presence can be confirmed by techniques like HPLC or by derivatization followed by GC analysis.

Step 3: Intramolecular Cyclization (Lactonization)

  • Setup: A flask equipped for high-temperature reaction and distillation to remove the water byproduct.

  • Procedure:

    • To the crude butanetriol, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).

    • Heat the mixture to a high temperature (e.g., 180-220 °C) to induce cyclization and drive off water.

  • Purification & Validation:

    • The final product can be purified by vacuum distillation.

    • Validation: The final structure and purity of this compound should be confirmed by GC (>98% purity is common), NMR spectroscopy (to confirm the structure), and chiral HPLC (to determine enantiomeric excess).[4]

Applications in Drug Development

The primary value of this compound lies in its role as a chiral synthon. Its stereocenter is incorporated into the final structure of active pharmaceutical ingredients (APIs), where stereochemistry is often critical for efficacy and safety.

Precursor to Anti-HIV Drugs

A prominent application is in the synthesis of HIV protease inhibitors. The related compound, (S)-3-hydroxytetrahydrofuran, is a crucial intermediate for the synthesis of drugs like Amprenavir and its prodrug, Fosamprenavir .[10] The synthetic logic involves using the chiral hydroxyl group as a handle for further chemical transformations while retaining the critical stereochemistry required for binding to the viral protease.

Application_Workflow A This compound or related synthons B Multi-step Organic Synthesis A->B C Key Chiral Intermediate (e.g., (S)-3-hydroxytetrahydrofuran) B->C D Final API Synthesis C->D E Amprenavir / Fosamprenavir (Anti-HIV Drug) D->E

Caption: Role as a building block in pharmaceutical synthesis.

General Use in Chiral Synthesis

Beyond specific drug classes, this lactone serves as a versatile building block for creating complex molecules where a specific enantiomer is required.[9][11] Its bifunctional nature (lactone and secondary alcohol) allows for a wide range of chemical modifications, making it an attractive starting point for the synthesis of natural products and other bioactive compounds.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the construction of complex, stereochemically defined molecules that are vital to human health. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or drug development professional aiming to leverage its potential. The choice of synthetic route, particularly the move towards safer and more scalable reduction methods, underscores the importance of integrating process chemistry considerations early in the development pipeline. As the demand for enantiomerically pure pharmaceuticals continues to grow, the significance of such foundational chiral building blocks will only increase.

References

The Indispensable Chiral Synthon: A Technical Guide to (S)-3-Hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxydihydrofuran-2(3H)-one, also known as (S)-3-hydroxy-γ-butyrolactone (S-HGB), stands as a cornerstone chiral building block in modern organic synthesis. Its deceptively simple structure, a five-membered lactone ring bearing a stereodefined hydroxyl group, belies its profound impact on the synthesis of complex, life-saving pharmaceuticals. The precise spatial arrangement of the hydroxyl group in the (S)-configuration is paramount, dictating the biological activity of numerous active pharmaceutical ingredients (APIs). This guide offers an in-depth exploration of S-HGB, from its fundamental importance to the intricacies of its synthesis and its pivotal role in the creation of blockbuster drugs.

The Significance of Chirality: Why this compound Matters

In the realm of pharmacology, stereochemistry is not a subtle detail but a critical determinant of a drug's efficacy and safety. The human body, itself a chiral environment, often interacts differently with enantiomers of the same molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, detrimental. It is this principle that elevates the importance of enantiomerically pure compounds like S-HGB.

This versatile synthon is a key intermediate in the synthesis of a range of pharmaceuticals. Notably, it is a crucial component for building the side chains of widely prescribed drugs such as the cholesterol-lowering medication Atorvastatin (Lipitor®) and the antibiotic Linezolid (Zyvox®) [1]. The demand for these and other complex chiral molecules has propelled the development of efficient and stereoselective synthetic routes to S-HGB.

Navigating the Synthetic Landscape: Pathways to Enantiopure this compound

The quest for economically viable and scalable methods to produce enantiomerically pure S-HGB has led to the exploration of diverse synthetic strategies. These can be broadly categorized into chemical, chemoenzymatic, and biocatalytic approaches. Each methodology presents a unique set of advantages and challenges, catering to different scales of production and purity requirements.

Chemical Synthesis: Leveraging the Chiral Pool

A prevalent strategy for the chemical synthesis of S-HGB is the utilization of readily available and naturally occurring chiral molecules, a concept known as the "chiral pool" approach. L-malic acid, an inexpensive and enantiopure starting material, is a popular choice for this purpose[2][3][4].

A common pathway involves the conversion of L-malic acid into an anhydride intermediate, followed by a stereoselective reduction.

Experimental Protocol: Synthesis of this compound from L-Malic Acid

This protocol outlines a general two-step chemical synthesis:

Step 1: Formation of (S)-2-acetoxy-succinic anhydride

  • In a suitable reaction vessel, suspend L-malic acid in acetyl chloride.

  • Stir the mixture at room temperature to facilitate the formation of the anhydride.

  • After the reaction is complete, remove the excess acetyl chloride under reduced pressure.

  • The resulting crude anhydride can be purified by crystallization.

Step 2: Reduction to this compound

  • Dissolve the (S)-2-acetoxy-succinic anhydride in a suitable solvent, such as tetrahydrofuran (THF).

  • Cool the solution to a low temperature (e.g., 0 °C).

  • Slowly add a reducing agent, such as sodium borohydride, to the solution. The presence of a Lewis acid can enhance the selectivity of the reduction.

  • After the reduction is complete, quench the reaction with an acidic aqueous solution (e.g., dilute HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude S-HGB.

  • Purify the product by vacuum distillation or column chromatography.

Chemical_Synthesis L_Malic_Acid L-Malic Acid Anhydride (S)-2-acetoxy-succinic anhydride L_Malic_Acid->Anhydride Acylation Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Anhydride S_HGB (S)-3-Hydroxydihydrofuran- 2(3H)-one Anhydride->S_HGB Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->S_HGB

Chemical synthesis of S-HGB from L-malic acid.
Chemoenzymatic Synthesis: The Best of Both Worlds

Chemoenzymatic approaches combine the efficiency of chemical transformations with the exquisite selectivity of biological catalysts. A notable example is the synthesis of S-HGB from L-malic acid, which involves a chemical transformation to an intermediate followed by an enzymatic hydrolysis step[2][3].

This strategy often begins with the chemical synthesis of a precursor, (S)-β-benzoyloxy-γ-butyrolactone (S-BBL), from L-malic acid. The crucial stereoselective step is the enzymatic hydrolysis of S-BBL to S-HGB, often catalyzed by a lipase. Lipase from Candida rugosa has been shown to be particularly effective for this transformation[2][3].

Experimental Protocol: Lipase-Catalyzed Hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone (S-BBL)

  • Immobilization of Lipase (Optional but Recommended):

    • Incubate a commercial lipase preparation (e.g., from Candida rugosa) with a solid support, such as Amberlite XAD-7, in a buffer solution to immobilize the enzyme.

    • Filter and wash the immobilized enzyme. Immobilization simplifies enzyme recovery and reuse.

  • Enzymatic Hydrolysis:

    • Set up a two-phase system in a reaction vessel containing water and an organic solvent like tert-butyl methyl ether (TBME)[2]. The organic phase helps to dissolve the substrate and extract the benzoic acid byproduct.

    • Add the S-BBL substrate and the immobilized lipase to the reaction mixture.

    • Stir the mixture at a controlled temperature (e.g., 35 °C)[5].

    • Monitor the progress of the hydrolysis using techniques like HPLC.

    • Upon completion, separate the immobilized enzyme by filtration for potential reuse.

  • Product Isolation:

    • Separate the aqueous and organic layers. The desired product, S-HGB, will be in the aqueous phase.

    • The benzoic acid byproduct will be primarily in the organic phase.

    • Extract the aqueous phase with a suitable organic solvent to isolate the S-HGB.

    • Purify the product as needed.

A significant advantage of this chemoenzymatic process is its scalability. A large-scale synthesis has been reported, yielding 728.5 kg of S-HGB with an 80% isolated yield, demonstrating its industrial viability[2][3].

Chemoenzymatic_Synthesis L_Malic_Acid L-Malic Acid S_BBL (S)-β-benzoyloxy-γ- butyrolactone (S-BBL) L_Malic_Acid->S_BBL Chemical Synthesis S_HGB (S)-3-Hydroxydihydrofuran- 2(3H)-one S_BBL->S_HGB Enzymatic Hydrolysis Lipase Immobilized Lipase (Candida rugosa) Lipase->S_HGB Benzoic_Acid Benzoic Acid (byproduct)

Chemoenzymatic pathway to S-HGB.
Biocatalytic Synthesis: A Green and Sustainable Approach

Whole-cell biocatalysis offers a promising green alternative for the production of S-HGB, utilizing renewable feedstocks and operating under mild reaction conditions. Engineered microorganisms, such as Escherichia coli, can be metabolically programmed to produce S-HGB from simple sugars like D-xylose[6].

One such engineered pathway involves a five-step enzymatic cascade that converts D-xylose into S-HGB[6]. This approach mimics the 1,2,4-butanetriol biosynthesis route and leverages the inherent stereoselectivity of enzymes to achieve high enantiomeric purity.

Key Features of the Biocatalytic Route using Engineered E. coli

  • Renewable Feedstock: Utilizes D-xylose, a component of lignocellulosic biomass.

  • High Enantioselectivity: Produces S-HGB with an enantiomeric excess (ee) of up to 99.3%[6].

  • Mild Conditions: Fermentation is carried out under physiological conditions.

  • Process Optimization: Fed-batch fermentation strategies have been employed to enhance product titers, reaching up to 3.5 g/L[6]. The volumetric productivity and molar yield on D-xylose have been reported to be 50.6 mg/(L·h) and 52.1%, respectively[6].

Biocatalytic_Synthesis D_Xylose D-Xylose Intermediate_1 D-xylonolactone D_Xylose->Intermediate_1 d-xylose dehydrogenase Intermediate_2 D-xylonate Intermediate_1->Intermediate_2 d-xylonolactonase Intermediate_3 2-keto-3-deoxy- xylonate Intermediate_2->Intermediate_3 d-xylonate dehydratase Intermediate_4 3,4-dihydroxy- butanal Intermediate_3->Intermediate_4 2-keto acid decarboxylase S_HGB (S)-3-Hydroxydihydrofuran- 2(3H)-one Intermediate_4->S_HGB aldehyde dehydrogenase E_coli Engineered E. coli

Five-step biocatalytic pathway in engineered E. coli.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Material Key Reagents/Catalysts Yield Enantiomeric Excess (ee) Key Advantages References
Chemical Synthesis L-Malic AcidAcetyl chloride, NaBH₄Moderate to HighHighUtilizes inexpensive chiral pool starting material.[4]
Chemoenzymatic L-Malic AcidBenzoyl chloride, Lipase (Candida rugosa)~80% (isolated)>99.5%High enantioselectivity, scalable.[2][3][5]
Biocatalytic D-XyloseEngineered E. coli52.1% (molar)99.3%Uses renewable feedstock, green process.[6]
Asymmetric Hydrogenation γ-ButenolidesRh/ZhaoPhos>99% (conversion)99%High efficiency and enantioselectivity.[5]

Applications in Drug Development: The Gateway to Complex APIs

The true value of this compound is realized in its application as a versatile intermediate for the synthesis of complex pharmaceutical molecules. Its stereocenter and functional groups provide a strategic starting point for the construction of intricate molecular architectures.

Synthesis of a Key Atorvastatin Intermediate

Atorvastatin, a blockbuster drug for lowering cholesterol, features a chiral dihydroxyheptanoic acid side chain. S-HGB serves as a precursor for the stereospecific introduction of a portion of this critical side chain. The synthesis involves the ring-opening of the lactone and subsequent chemical modifications to build the required carbon skeleton with the correct stereochemistry.

Synthesis of a Key Linezolid Intermediate

Linezolid is an important antibiotic used to treat serious infections caused by Gram-positive bacteria. The synthesis of Linezolid often involves the use of a chiral C3 synthon, and S-HGB can be converted into a key intermediate for the construction of the oxazolidinone ring system, a core structural feature of this class of antibiotics[1][7].

Conclusion

This compound is more than just a simple chiral molecule; it is an enabling tool for the efficient and stereoselective synthesis of complex, life-saving drugs. The continuous development of innovative synthetic routes, from traditional chemical methods to advanced biocatalytic processes, underscores its enduring importance in the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of the synthesis and application of this invaluable synthon is essential for the advancement of medicinal chemistry and the creation of next-generation therapeutics.

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of Hydroxy-γ-Butyrolactones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydroxy-γ-butyrolactones represent a structurally diverse and biologically significant class of natural products. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their discovery, widespread natural occurrence, and the underlying biosynthetic pathways. We will delve into the causality behind experimental choices for their extraction, isolation, and structural elucidation, offering field-proven insights and detailed protocols. This document is designed to serve as a foundational resource, grounded in authoritative references, to facilitate further exploration and application of these versatile molecules.

Introduction: The Significance of the Hydroxylated γ-Butyrolactone Scaffold

The γ-butyrolactone (GBL), a five-membered lactone ring, is a privileged structure in medicinal chemistry and natural product science.[1][2] The introduction of a hydroxyl group onto this scaffold dramatically increases its chemical complexity and biological specificity. This modification creates at least one chiral center, leading to stereoisomers with often profoundly different biological activities.[3] These molecules are not mere metabolic curiosities; they are key players in a vast array of biological processes. In the microbial world, they function as quorum-sensing molecules, orchestrating collective behaviors such as antibiotic production and morphological differentiation.[3][4][5][6][7] In plants, they can act as defensive agents or allergens.[8][9][10] Their diverse pharmacological activities, including anti-inflammatory, antifungal, and antitumor effects, make them attractive starting points for drug discovery programs.[1][11][12]

This guide will navigate the journey from the initial discovery of these compounds in complex natural matrices to their full structural and stereochemical assignment, providing the technical foundation necessary for their study and exploitation.

Natural Occurrence: A Ubiquitous Presence Across Kingdoms

Hydroxy-γ-butyrolactones are found in an astonishingly diverse range of organisms, from soil-dwelling bacteria to flowering plants and fungi. Their distribution underscores their evolutionary importance as signaling and effector molecules.

In Microorganisms: The most well-documented role of hydroxy-GBLs is as autoregulatory "hormones" in the bacterial genus Streptomyces.[4][6][7] The archetypal example is the A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), which triggers streptomycin production and spore formation in Streptomyces griseus.[3][5] Many structurally related GBLs, differing in the length and branching of their acyl side chain, have since been identified in various Streptomyces and other actinomycete species, regulating the biosynthesis of different secondary metabolites.[4][7][13][14] Fungi, particularly of the genus Aspergillus, are also a rich source of GBLs, often featuring complex aromatic substitutions and exhibiting a wide array of bioactivities.[11]

In Plants: The plant kingdom utilizes hydroxy-GBLs for various purposes, including defense. Tulipalins, for instance, are α-methylene-γ-butyrolactones found in tulips (Tulipa) and other flowers.[8] Tulipalin A and its hydroxylated counterpart, Tulipalin B (α-methylene-β-hydroxy-γ-butyrolactone), are formed from glycosidic precursors (tuliposides) in response to tissue damage and exhibit antimicrobial properties.[8][10][15] They are also known allergens responsible for "tulip fingers," a form of contact dermatitis affecting florists.[8][16] Another significant class are the Quercus lactones (whiskey lactones), which are 3-methyl-4-hydroxyoctanoic acid lactones. These compounds are not biosynthesized directly by the oak tree (Quercus species) but are formed from lipid precursors during the heat-driven seasoning and toasting of oak wood used for aging alcoholic beverages like whiskey and wine.[17]

Table 1: Examples of Naturally Occurring Hydroxy-γ-Butyrolactones

Compound NameNatural Source(s)Biological Role / Significance
A-factor Streptomyces griseusQuorum sensing; triggers antibiotic production and sporulation.[3][5]
SCBs (e.g., SCB1) Streptomyces coelicolorQuorum sensing; regulates actinorhodin production.[4][6]
Tulipalin B Tulipa gesneriana (Tulips)Antimicrobial defense agent; allergen.[10][15]
(cis/trans)-Oak Lactone Aged Oak Wood (Quercus sp.)Key flavor and aroma compound in aged spirits and wine.[17]
γ-Dodecalactone Fruits, Dairy ProductsPotent aroma compound with fruity, coconut-like notes.[18][19]
Asperlactones Aspergillus speciesFungal secondary metabolites with diverse bioactivities.[11]

Biosynthesis: Nature's Pathways to Complexity

The biosynthesis of hydroxy-γ-butyrolactones is not unified; rather, nature has evolved several distinct pathways to construct this scaffold, often leveraging primary metabolic intermediates.

Fatty Acid Metabolism and Polyketide Pathways

Many microbial GBLs, particularly the autoregulators in Streptomyces, originate from fatty acid metabolism. The biosynthesis of A-factor provides a well-studied paradigm.[5]

  • Key Condensation: The pathway is initiated by a key enzyme, AfsA, which catalyzes a novel condensation reaction between a β-ketoacyl derivative (like 8-methyl-3-oxononanoyl-acyl carrier protein) and dihydroxyacetone phosphate (DHAP).[5][13]

  • Cyclization and Reduction: The resulting ester undergoes spontaneous intramolecular cyclization to form a butenolide intermediate.

  • Lactone Formation: A subsequent reduction of the carbon-carbon double bond in the ring, often catalyzed by an NADPH-dependent reductase (like BprA), yields the saturated γ-butyrolactone core.[5][6]

  • Final Modifications: The final steps involve dephosphorylation and, in many cases, stereospecific reduction of a side-chain ketone to the characteristic hydroxyl group, catalyzed by ketoreductases (e.g., ScbB).[4][6]

The structural diversity of these microbial hormones arises from the variation in the initial fatty acid precursor used by the AfsA-like enzyme and the specific tailoring enzymes present in the biosynthetic gene cluster.[5]

Biotransformation of Lipids

Flavor-active lactones, such as γ-decalactone and γ-dodecalactone, are often produced through the microbial biotransformation of hydroxy fatty acids.[19] A prominent industrial example is the use of the yeast Yarrowia lipolytica to convert ricinoleic acid (12-hydroxy-9-octadecenoic acid), the main component of castor oil, into γ-decalactone.[20][21] This process involves:

  • Substrate Ingestion: The yeast takes up the castor oil.

  • β-Oxidation: The ricinoleic acid is metabolized via the peroxisomal β-oxidation pathway. The yeast's enzymatic machinery shortens the fatty acid chain by removing two-carbon units.

  • Pathway Termination: The β-oxidation process proceeds for several cycles until it yields 4-hydroxydecanoic acid.

  • Lactonization: This γ-hydroxy acid readily undergoes spontaneous or enzyme-catalyzed intramolecular esterification (lactonization) under acidic conditions to form the stable γ-decalactone.[20]

Diagram: Generalized Biosynthetic Pathways

The following diagram illustrates the two major routes for the biosynthesis of hydroxy-γ-butyrolactones.

GBL_Biosynthesis Fig. 1: Major Biosynthetic Routes to Hydroxy-γ-Butyrolactones cluster_0 Route A: Streptomyces-type (De Novo Synthesis) cluster_1 Route B: Yeast-type (Biotransformation) A1 Fatty Acyl-ACP/CoA A3 AfsA-type Enzyme (Condensation) A1->A3 A2 DHAP A2->A3 A4 Butenolide Phosphate Intermediate A3->A4 Spontaneous cyclization A5 Reductase (BprA) + Phosphatase A4->A5 A6 6-Keto-GBL A5->A6 A7 Ketoreductase (ScbB) A6->A7 A8 Hydroxy-γ-Butyrolactone (e.g., A-factor) A7->A8 B1 Hydroxy Fatty Acid (e.g., Ricinoleic Acid) B2 β-Oxidation Pathway (Multiple Cycles) B1->B2 B3 γ-Hydroxy Fatty Acid Intermediate B2->B3 B4 Spontaneous or Enzymatic Lactonization B3->B4 B5 Hydroxy-γ-Butyrolactone (e.g., γ-Decalactone) B4->B5

Caption: Generalized biosynthetic routes to hydroxy-γ-butyrolactones.

Methodologies for Isolation, Purification, and Structural Elucidation

The journey from a raw natural source to a pure, structurally characterized hydroxy-γ-butyrolactone is a multi-step process requiring a systematic and validated approach. The choice of methodology is critically dependent on the source matrix and the physicochemical properties of the target lactone.

Extraction and Initial Purification

The primary goal of extraction is to efficiently remove the target compound from the bulk biomass while minimizing the co-extraction of interfering substances.[22]

Causality in Solvent Selection: The choice of solvent is paramount. For moderately polar lactones from plant or fungal biomass, solvents like ethanol, methanol, ethyl acetate, or acetone are often employed.[22] A key consideration is balancing polarity to maximize lactone solubility while leaving behind highly polar (sugars, salts) or non-polar (lipids, waxes) contaminants. For microbial cultures, extraction can be simplified by co-culturing with an adsorbent resin (e.g., XAD7HP), which sequesters the secreted lactones from the aqueous medium, allowing for a simple solvent wash of the resin for recovery.[14]

A Self-Validating Protocol: General Extraction from Plant Material

  • Preparation: Air-dry or freeze-dry the plant material (e.g., tulip flowers, chicory roots) and grind to a fine powder. Rationale: This increases the surface area, maximizing solvent penetration and extraction efficiency.

  • Extraction: Macerate or sonicate the powdered material with an appropriate solvent (e.g., 80% methanol in water) at a solid-to-liquid ratio of 1:10 (w/v). Repeat 2-3 times. Rationale: Repeated extractions ensure near-complete recovery of the target compound.

  • Filtration & Concentration: Combine the extracts, filter to remove solid debris, and concentrate under reduced pressure using a rotary evaporator. Rationale: Low-pressure evaporation prevents thermal degradation of potentially sensitive lactones.

  • Liquid-Liquid Partitioning (LLE): Resuspend the concentrated aqueous extract in water and perform sequential partitioning with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate. Rationale: LLE is a crucial clean-up step. Hexane removes non-polar lipids. The target lactones will partition into the dichloromethane or ethyl acetate phase based on their polarity, separating them from highly polar compounds like sugars.

  • Validation Checkpoint: Analyze a small aliquot of each LLE fraction by Thin Layer Chromatography (TLC) or LC-MS to confirm the presence and relative purity of the target lactone, ensuring the correct fraction is carried forward.

Chromatographic Purification

Chromatography is the cornerstone of purification, separating the target lactone from co-extracted compounds based on differential physical properties.

  • Column Chromatography (CC): Often the first step after LLE, using silica gel for normal-phase or C18-bonded silica for reversed-phase (RP) separation. A gradient elution (e.g., from hexane to ethyl acetate for normal-phase) is typically used.

  • High-Performance Liquid Chromatography (HPLC): The definitive technique for final purification.[9] Reversed-phase HPLC using a C18 column with a water/methanol or water/acetonitrile gradient is the most common method for purifying hydroxy-GBLs.[9]

    • Method Validation: The purity of the final isolated compound must be validated. This is achieved by re-injecting the collected fraction into the HPLC under different gradient conditions and using a Diode Array Detector (DAD) to check for peak homogeneity across multiple wavelengths. A purity of >95% is typically required for structural elucidation.

Diagram: Experimental Workflow for Isolation and Elucidation

This diagram outlines the logical flow from raw natural material to a fully characterized compound.

Isolation_Workflow Fig. 2: Integrated Workflow for Natural Product Isolation A Natural Source (e.g., Plant, Microbe) B Drying & Grinding A->B C Solvent Extraction (e.g., MeOH/H2O, EtOAc) B->C D Concentration (Rotary Evaporation) C->D E Liquid-Liquid Partitioning (Hexane, DCM, EtOAc) D->E F Bioassay / LC-MS Screening (Identify Active Fraction) E->F Fraction Selection G Column Chromatography (Silica or C18) F->G H Preparative HPLC (Final Purification) G->H I Purity Check (>95%) (Analytical HPLC-DAD) H->I Purity Validation J Structural Elucidation I->J K Mass Spectrometry (HRMS) (Molecular Formula) J->K L NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) (Connectivity) J->L M Chiral Chromatography / CD (Stereochemistry) J->M N Final Structure Confirmed K->N L->N M->N

Caption: A self-validating workflow for isolation and structural analysis.

Structural Elucidation: Decoding the Molecule

Once a pure compound is obtained, a combination of spectroscopic techniques is used to determine its exact chemical structure.[23]

1. High-Resolution Mass Spectrometry (HRMS):

  • Purpose: To determine the precise molecular weight and, from that, the exact molecular formula.

  • Causality: Techniques like ESI-TOF-MS provide mass accuracy within a few parts per million (ppm), which severely constrains the possible elemental compositions, often leaving only one logical choice for a molecule of a given mass.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the carbon-hydrogen framework and the connectivity of atoms.[24] This is the most powerful tool for de novo structure elucidation.

  • Key Experiments & Their Insights:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other (via spin-spin coupling).

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, typically those separated by 2-3 bonds. This is used to trace out spin systems (e.g., -CH-CH₂-).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the critical experiment for connecting the spin systems identified in COSY, piecing together the entire molecular skeleton.[24]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of bonding. This is crucial for determining relative stereochemistry.

3. Stereochemical Analysis:

  • Challenge: NMR and MS alone often cannot determine the absolute configuration (R/S) at chiral centers.

  • Solutions:

    • Chiral HPLC/GC: Using a chiral stationary phase can separate enantiomers, and comparison of retention times with authentic, stereochemically pure standards can confirm the absolute configuration.

    • Circular Dichroism (CD) Spectroscopy: The interaction of the molecule with circularly polarized light can provide information about its absolute configuration, especially when compared to known compounds or theoretical calculations.[25]

    • Total Synthesis: The unambiguous synthesis of a specific stereoisomer and comparison of its analytical data (NMR, optical rotation) with the natural product provides the ultimate proof of structure.

Table 2: Typical Spectroscopic Data for a Hydroxy-γ-Butyrolactone

TechniqueObservationInterpretation
HRMS (ESI+) m/z [M+Na]⁺ corresponding to C₉H₁₆O₃NaMolecular Formula: C₉H₁₆O₃
¹³C NMR Signal at δ ~175-180 ppmCarbonyl carbon (C=O) of the lactone.
Signal at δ ~75-85 ppmCarbon attached to the ring oxygen (C-O-C=O).
Signal at δ ~60-75 ppmCarbon bearing the hydroxyl group (C-OH).
¹H NMR Multiplet at δ ~4.0-4.5 ppmProton on the carbon bearing the ring oxygen (H-C-O).
Multiplet at δ ~3.5-4.2 ppmProton on the carbon bearing the hydroxyl group (H-C-OH).
HMBC Correlation from H at δ ~4.2 to C at δ ~178Confirms the proton is adjacent to the lactone carbonyl, establishing the γ-lactone ring structure.

Conclusion and Future Outlook

The study of hydroxy-γ-butyrolactones is a vibrant and expanding field. From their role as subtle signaling molecules in bacteria to their impact on the flavor of fine spirits, these compounds demonstrate remarkable functional diversity. The methodologies for their discovery and characterization have become increasingly sophisticated, with MS-guided screening and advanced NMR techniques enabling the identification of novel structures from ever-smaller quantities of material.[14][26]

For professionals in drug development, these natural products offer validated starting points for medicinal chemistry campaigns. Understanding their natural occurrence, biosynthesis, and stereostructure-activity relationships is crucial for designing next-generation therapeutics.[27][28] Future research will undoubtedly uncover new hydroxy-GBLs in unexplored ecological niches, reveal novel biosynthetic pathways, and further unlock their therapeutic potential. The integrated, multi-disciplinary approach outlined in this guide provides a robust framework for these future discoveries.

References

A-Hydroxy-γ-butyrolactone: A Technical Guide to Stereochemistry and Absolute Configuration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydihydrofuran-2(3H)-one, also known as α-hydroxy-γ-butyrolactone, is a five-membered cyclic ester (lactone) with the chemical formula C4H6O3.[1][2] This molecule is a valuable chiral building block in synthetic organic chemistry.[3] Its stereochemistry plays a crucial role in the biological activity of its derivatives, making its enantioselective synthesis a significant area of research.[3] Enantiomerically pure forms of 3-hydroxydihydrofuran-2(3H)-one are highly sought after as intermediates in the pharmaceutical industry.[3] This guide will provide an in-depth exploration of the stereochemistry and the determination of the absolute configuration of this important chiral synthon.

Stereochemistry of 3-Hydroxydihydrofuran-2(3H)-one

The core of 3-hydroxydihydrofuran-2(3H)-one's stereochemical identity lies in the chiral center at the C3 carbon, the carbon atom bearing the hydroxyl group. This chirality gives rise to two non-superimposable mirror images, or enantiomers: (R)-3-hydroxydihydrofuran-2(3H)-one and (S)-3-hydroxydihydrofuran-2(3H)-one.

The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with other chiral molecules, such as enzymes and receptors in biological systems. This is of paramount importance in drug development, where often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause adverse effects.

Determination of Absolute Configuration

Several analytical techniques can be employed to determine the absolute configuration of 3-hydroxydihydrofuran-2(3H)-one. The choice of method often depends on the sample's purity, quantity, and physical state.

Chiroptical Methods

Chiroptical spectroscopy techniques are powerful non-destructive methods for determining the absolute configuration of chiral molecules by measuring the differential interaction of the molecule with left and right circularly polarized light.

  • Circular Dichroism (CD) Spectroscopy : This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[4] The resulting CD spectrum is characteristic of a specific enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum with that of a known standard or with theoretical predictions from quantum chemical calculations.[5]

  • Optical Rotation : This is a more traditional method that measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The direction and magnitude of the rotation are specific to each enantiomer. For instance, the (R)-enantiomer of a compound might rotate light in a clockwise direction (dextrorotatory, (+)), while the (S)-enantiomer would rotate it in a counter-clockwise direction (levorotatory, (-)), or vice versa.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for structure elucidation and can be adapted to determine the absolute configuration of chiral molecules.[6][7]

  • Chiral Derivatizing Agents (CDAs) : In this method, the chiral analyte is reacted with a chiral, enantiomerically pure derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and, therefore, will exhibit distinct NMR spectra. By analyzing the differences in the chemical shifts of the newly formed diastereomers, the absolute configuration of the original molecule can be determined.

  • Chiral Solvating Agents (CSAs) : This technique involves dissolving the chiral analyte in a chiral solvent or in an achiral solvent containing a chiral solvating agent. The transient diastereomeric complexes that are formed will have slightly different NMR spectra for each enantiomer, allowing for their differentiation and, in some cases, the assignment of absolute configuration.

X-ray Crystallography

For crystalline solids, single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms in the molecule, including the absolute stereochemistry at the chiral center.

Workflow for Stereochemical Assignment

The following diagram illustrates a typical workflow for determining the absolute configuration of a sample of 3-hydroxydihydrofuran-2(3H)-one.

G cluster_0 Initial Analysis cluster_1 Chiroptical Methods cluster_2 NMR Spectroscopy cluster_3 Crystallographic Method Sample Preparation Sample Preparation Purity Analysis (GC/HPLC) Purity Analysis (GC/HPLC) Sample Preparation->Purity Analysis (GC/HPLC) Optical Rotation Optical Rotation Purity Analysis (GC/HPLC)->Optical Rotation If Enantioenriched Circular Dichroism Circular Dichroism Purity Analysis (GC/HPLC)->Circular Dichroism If Enantioenriched React with CDA React with CDA Purity Analysis (GC/HPLC)->React with CDA If Enantioenriched Dissolve with CSA Dissolve with CSA Purity Analysis (GC/HPLC)->Dissolve with CSA If Enantioenriched Crystallization Crystallization Purity Analysis (GC/HPLC)->Crystallization If Solid Chiral HPLC Chiral HPLC Purity Analysis (GC/HPLC)->Chiral HPLC If Racemic Compare to Literature Compare to Literature Optical Rotation->Compare to Literature Absolute Configuration Absolute Configuration Compare to Literature->Absolute Configuration Compare to Standard/Calculation Compare to Standard/Calculation Circular Dichroism->Compare to Standard/Calculation Compare to Standard/Calculation->Absolute Configuration Diastereomer Formation Diastereomer Formation React with CDA->Diastereomer Formation NMR Analysis NMR Analysis Diastereomer Formation->NMR Analysis NMR Analysis->Absolute Configuration Diastereomeric Complex Diastereomeric Complex Dissolve with CSA->Diastereomeric Complex Diastereomeric Complex->NMR Analysis X-ray Diffraction X-ray Diffraction Crystallization->X-ray Diffraction Structure Elucidation Structure Elucidation X-ray Diffraction->Structure Elucidation Structure Elucidation->Absolute Configuration

Caption: Workflow for determining the absolute configuration.

Methods for Obtaining Enantiomerically Pure 3-Hydroxydihydrofuran-2(3H)-one

The synthesis of enantiomerically pure compounds is a central theme in modern organic chemistry and drug development.[8] Several strategies have been developed to obtain the (R) and (S) enantiomers of 3-hydroxydihydrofuran-2(3H)-one.

Asymmetric Synthesis

Asymmetric synthesis involves the use of chiral catalysts, reagents, or auxiliaries to selectively produce one enantiomer over the other.[9][10] For example, the asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides using chiral rhodium catalysts has been shown to be a highly efficient method for producing chiral γ-butyrolactones with excellent enantioselectivity.[11]

Enzymatic Resolution

Enzymatic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture. For instance, lipases can be used to selectively acylate one enantiomer of 3-hydroxydihydrofuran-2(3H)-one, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC
  • Column Selection : Choose a suitable chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives.

  • Mobile Phase : A typical mobile phase for the separation of 3-hydroxydihydrofuran-2(3H)-one enantiomers is a mixture of hexane and isopropanol. The exact ratio may need to be optimized.

  • Sample Preparation : Dissolve a small amount of the sample in the mobile phase.

  • Injection and Analysis : Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.

  • Quantification : The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Protocol 2: Asymmetric Synthesis via Catalytic Hydrogenation
  • Reactant Preparation : Dissolve the starting material, such as a γ-hydroxybutenolide, in a suitable solvent (e.g., methanol, dichloromethane).

  • Catalyst Addition : Add a catalytic amount of a chiral rhodium complex, for example, one containing a chiral phosphine ligand like ZhaoPhos.[11]

  • Hydrogenation : Place the reaction mixture in a high-pressure reactor and introduce hydrogen gas at a specified pressure.

  • Reaction Monitoring : Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification : Once the reaction is complete, remove the catalyst by filtration and purify the product by column chromatography to obtain the enantiomerically enriched 3-hydroxydihydrofuran-2(3H)-one.

Data Presentation

Property(R)-(+)-3-Hydroxydihydrofuran-2(3H)-one(S)-(-)-3-Hydroxydihydrofuran-2(3H)-one
CAS Number 56881-90-47335-42-4
Molecular Formula C4H6O3[2]C4H6O3[2]
Molecular Weight 102.09 g/mol [2]102.09 g/mol [2]
Appearance Colorless to light yellow liquidViscous Liquid[1]
Purity (GC) >98.0%Not specified
Enantiomeric Excess min. 96.0% eeNot specified
Boiling Point 133 °C/10 mmHg[1]133 °C/10 mmHg[1]
Density 1.309 g/mL at 25 °C[1]1.309 g/mL at 25 °C[1]
Refractive Index n20/D 1.468[1]n20/D 1.468[1]

Conclusion

The stereochemistry of 3-hydroxydihydrofuran-2(3H)-one is a critical aspect that dictates its utility as a chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of the methods for determining its absolute configuration and for its enantioselective synthesis is essential for researchers and scientists in this field. This guide has provided a comprehensive overview of these topics, offering both theoretical background and practical insights.

References

Navigating the Nuances of (S)-3-Hydroxydihydrofuran-2(3H)-one: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-3-Hydroxydihydrofuran-2(3H)-one in Modern Synthesis

This compound, also known as (S)-(-)-α-Hydroxy-γ-butyrolactone, is a versatile chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its unique structural motif, featuring a lactone ring and a stereocenter, makes it a valuable precursor for the synthesis of a wide array of complex molecules, including nucleoside analogues and other biologically active compounds. The precise and safe handling of this reagent is paramount to ensure not only the integrity of experimental outcomes but also the safety of laboratory personnel. This guide provides an in-depth technical overview of the critical aspects of safety, handling, and storage of this compound, grounded in authoritative data and practical, field-proven insights.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for its safe handling. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling procedures.

PropertyValueSource
Molecular Formula C₄H₆O₃CymitQuimica
Molecular Weight 102.09 g/mol CymitQuimica
Appearance Colorless to yellow clear liquidCymitQuimica
Boiling Point 249.3 ± 0.0 °C at 760 mmHgNINGBO INNO PHARMCHEM CO.,LTD.
Density 1.4 ± 0.1 g/cm³NINGBO INNO PHARMCHEM CO.,LTD.
Flash Point 122.1 ± 13.2 °CNINGBO INNO PHARMCHEM CO.,LTD.
Solubility Soluble in water.The Good Scents Company
Refractive Index 1.467Parchem
Specific Rotation ([α]D) -68° (c=1.15 in chloroform)Parchem

Section 2: Hazard Identification and GHS Classification

While some sources state that a GHS classification has not been formally assigned, more detailed safety data sheets for the racemic mixture and the (S)-enantiomer indicate the following classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] It is prudent for researchers to handle the compound with the assumption that these hazards are present.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[1][2]

GHS Pictogram:

alt text

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements:

  • P261: Avoid breathing mist/vapors.[1]

  • P264: Wash skin thoroughly after handling.[2]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P312: Call a POISON CENTER/doctor if you feel unwell.[2]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Section 3: Toxicology and Health Effects

  • Inhalation: May cause respiratory irritation.[1][2] Vapors or mists can be irritating to the nose, throat, and respiratory tract.

  • Skin Contact: Causes skin irritation, which may manifest as redness, itching, and inflammation.[1][2]

  • Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and tearing.[1][2]

  • Ingestion: While specific data is lacking, ingestion may cause gastrointestinal irritation.

Section 4: Safe Handling Protocols

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for generating aerosols or vapors.

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order in any area where the compound is handled.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash protection when handling larger volumes.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for any signs of degradation or perforation before each use.

    • Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: Under normal handling conditions with adequate engineering controls (i.e., in a fume hood), respiratory protection is not typically required. If vapors or mists are generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Experimental Workflow: Safe Dispensing of this compound

cluster_prep Preparation cluster_dispensing Dispensing cluster_cleanup Cleanup prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials (Reagent, Spatula, Weighing Vessel) prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill disp_transfer Transfer Reagent Inside Fume Hood prep_spill->disp_transfer Proceed to Dispensing disp_weigh Weigh Desired Amount disp_transfer->disp_weigh disp_close Securely Close Reagent Container disp_weigh->disp_close clean_waste Dispose of Contaminated Materials in Designated Waste Container disp_close->clean_waste Proceed to Cleanup clean_area Clean Work Area clean_waste->clean_area clean_ppe Remove and Dispose of/Clean PPE clean_area->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for the safe dispensing of this compound.

Section 5: Storage and Stability

Proper storage is crucial for maintaining the quality and stability of this compound and for preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend refrigeration.[4] Protect from moisture.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides. Contact with these substances can lead to vigorous reactions.

  • Chemical Stability: The product is considered stable under recommended storage conditions.[2] However, it may be unstable in the presence of incompatible materials.[2]

Section 6: Emergency Procedures

First-Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1] If respiratory symptoms develop or persist, seek medical attention.

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing vapors or mists. Ensure adequate ventilation.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2] For larger spills, dike the area to contain the spill and follow the same cleanup procedure.

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire. Water spray can be used to cool fire-exposed containers.

  • Specific Hazards: The compound is not considered a significant fire risk.[2] However, containers may burn, and thermal decomposition can produce irritating and toxic gases.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Emergency Response Logic for a Spill

cluster_assess Initial Assessment cluster_action Containment and Cleanup cluster_disposal Disposal and Reporting spill Spill Occurs assess_size Assess Spill Size and Location spill->assess_size assess_risk Evaluate Immediate Risks (e.g., ignition sources, personnel exposure) assess_size->assess_risk action_evacuate Evacuate Non-Essential Personnel assess_risk->action_evacuate action_ventilate Ensure Adequate Ventilation action_evacuate->action_ventilate action_ppe Don Appropriate PPE action_ventilate->action_ppe action_contain Contain Spill with Inert Material action_ppe->action_contain action_collect Collect Absorbed Material action_contain->action_collect action_decontaminate Decontaminate Spill Area action_collect->action_decontaminate disp_waste Place Waste in a Labeled, Sealed Container action_decontaminate->disp_waste disp_report Report Incident to Supervisor/ Environmental Health and Safety disp_waste->disp_report

Caption: Logical flow for responding to a spill of this compound.

Section 7: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain. It should be treated as chemical waste and disposed of through a licensed waste disposal company.

Conclusion: A Commitment to Safety and Scientific Integrity

This compound is an invaluable tool in the arsenal of the modern synthetic chemist. Its effective and innovative use, however, must be built upon a foundation of rigorous safety practices. By understanding its properties, recognizing its hazards, and adhering to the handling, storage, and emergency protocols outlined in this guide, researchers can mitigate risks and ensure a safe and productive laboratory environment. This commitment to safety is not merely a procedural obligation but an integral component of scientific excellence.

References

The Energetic Landscape of Ring Formation: A Technical Guide to Lactonization Thermodynamics and Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lactonization, the intramolecular esterification of hydroxycarboxylic acids to form cyclic esters, is a fundamental reaction in organic synthesis and plays a pivotal role in the chemical biology of numerous natural products and pharmaceuticals. The propensity for a molecule to undergo lactonization, and the stability of the resulting lactone ring, are governed by a delicate interplay of thermodynamic and kinetic factors. A comprehensive understanding of these energetic principles is therefore indispensable for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the thermodynamic and kinetic data that define lactonization reactions, offering both theoretical foundations and practical methodologies for their determination and application.

Introduction: The Significance of Lactones

Lactones are a ubiquitous structural motif found in a vast array of biologically active molecules, including antibiotics, cholesterol-lowering statins, and anti-cancer agents.[1][2] The lactone moiety is often crucial for the molecule's biological function, and its stability can significantly impact a drug's efficacy, bioavailability, and metabolic fate.[3][4] For instance, the equilibrium between the active hydroxy acid form and the inactive lactone form of many drugs is a critical determinant of their pharmacological profile.[2] Consequently, the ability to predict and control lactonization is a key aspect of modern drug design and development.[3]

This guide will delve into the core thermodynamic and kinetic principles that govern lactone formation. We will explore the experimental and computational techniques used to quantify these parameters and discuss the key structural and environmental factors that influence the rate and equilibrium of lactonization.

Thermodynamic Principles of Lactonization

The thermodynamics of lactonization dictate the position of the equilibrium between the open-chain hydroxy acid and the cyclic lactone. This equilibrium is governed by the change in Gibbs free energy (ΔG°), which is composed of both enthalpic (ΔH°) and entropic (ΔS°) contributions (ΔG° = ΔH° - TΔS°).

Enthalpy of Lactonization (ΔH°)

The enthalpy change in lactonization reflects the balance between the strain energy of the lactone ring and the energies of the bonds being formed and broken. While the formation of an ester bond is generally exothermic, the introduction of ring strain can make the overall enthalpy of lactonization positive (endothermic).[5] For example, the lactonization of 4-hydroxybutanoic acid to the five-membered γ-butyrolactone is mildly endothermic due to ring strain.[5]

Entropy of Lactonization (ΔS°)

The entropy change for lactonization is typically negative, as the cyclization of a flexible hydroxy acid into a more rigid lactone results in a decrease in conformational freedom.[6] However, the intramolecular nature of the reaction means that one molecule is converted into one molecule, leading to a less unfavorable entropy change compared to an intermolecular esterification where two molecules combine to form one.[5][6] This entropic advantage often drives lactonization, particularly for the formation of five- and six-membered rings.[5]

Ring Size and Stability

The thermodynamic stability of lactones is highly dependent on ring size.

  • γ-Lactones (5-membered rings): These are generally the most thermodynamically stable lactones due to minimal ring strain.[1][7]

  • δ-Lactones (6-membered rings): Also thermodynamically favorable, though often slightly less so than their five-membered counterparts.[5][7]

  • β-Lactones (4-membered rings): These are highly strained and thermodynamically unstable, making their formation challenging.[8]

  • Larger Rings (Macro-lactones): The thermodynamics of forming larger rings are more complex, with both enthalpic and entropic factors playing significant roles.

The interplay of enthalpy and entropy results in a strong thermodynamic driving force for the formation of five- and six-membered lactones, which often occur spontaneously.[5][7]

Kinetic Principles of Lactonization

The kinetics of lactonization determine the rate at which the equilibrium between the hydroxy acid and the lactone is established. The rate of this reaction is influenced by the activation energy (Ea), which represents the energy barrier that must be overcome for the reaction to proceed.[9]

Baldwin's Rules for Ring Closure

Baldwin's rules provide a set of empirical guidelines for predicting the relative rates of ring-closing reactions, including lactonization. These rules are based on the stereochemical requirements of the transition state and classify cyclizations based on:

  • Ring size: The number of atoms in the newly formed ring.

  • Exo or Endo: Whether the bond being broken is outside (exo) or inside (endo) the newly formed ring.

  • Tet, Trig, or Dig: The hybridization of the carbon atom being attacked (sp³, sp², or sp, respectively).

For lactonization, the key cyclization is the attack of the hydroxyl nucleophile on the trigonal carbonyl carbon. According to Baldwin's rules, exo-trig cyclizations are generally favored, which aligns with the observed ease of formation for five- and six-membered lactones.

The Thorpe-Ingold Effect (gem-Disubstituent Effect)

The Thorpe-Ingold effect, or gem-disubstituent effect, describes the acceleration of cyclization reactions by the presence of geminal substituents on the linking chain.[10][11] These bulky groups can influence the rate of lactonization in two primary ways:

  • Kinetic Effect: The gem-disubstituents can decrease the bond angle between the reacting groups in the ground state, bringing them closer together and increasing the probability of a reactive conformation.[11]

  • Thermodynamic Effect: Steric repulsion between the geminal groups can be relieved upon cyclization, providing a thermodynamic driving force.[10]

This effect is a powerful tool in organic synthesis for promoting the formation of lactones that might otherwise be slow to form.[11][12]

Experimental Determination of Thermodynamic and Kinetic Data

Accurate thermodynamic and kinetic data are essential for understanding and predicting lactonization reactions. Several experimental techniques are commonly employed for this purpose.

Reaction Calorimetry for Thermodynamic Data

Reaction calorimetry is a powerful technique for directly measuring the heat evolved or absorbed during a chemical reaction, providing a direct measure of the enthalpy of reaction (ΔH°).[13][14]

  • Calorimeter Setup: A reaction calorimeter, such as an isothermal heat flow calorimeter, is assembled and calibrated.

  • Sample Preparation: A known concentration of the hydroxy acid is prepared in a suitable solvent.

  • Reaction Initiation: The lactonization reaction is initiated, often by the addition of a catalyst or a change in temperature.

  • Heat Flow Monitoring: The heat flow into or out of the reactor is monitored over time until the reaction reaches completion.

  • Data Analysis: The total heat evolved or absorbed is integrated to determine the enthalpy of lactonization (ΔH°).

dot graph TD { subgraph Experimental Workflow for Reaction Calorimetry A[Calorimeter Setup and Calibration] --> B{Sample Preparation(Hydroxy Acid in Solvent)}; B --> C{Reaction Initiation(e.g., Catalyst Addition)}; C --> D[Continuous Monitoring of Heat Flow]; D --> E{Reaction Completion}; E --> F[Data Integration and Analysis]; F --> G[Determination of ΔH°]; end style G fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Workflow for determining the enthalpy of lactonization using reaction calorimetry.

NMR Spectroscopy for Kinetic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for monitoring the progress of a reaction over time, allowing for the determination of reaction rates and kinetic parameters.[15]

  • Sample Preparation: A solution of the starting hydroxy acid of known concentration is prepared in a deuterated solvent in an NMR tube.

  • Reaction Initiation: The reaction is initiated, for example, by adding a catalyst or by placing the NMR tube in a pre-heated spectrometer.

  • Spectral Acquisition: A series of 1H NMR spectra are acquired at specific time intervals.[4]

  • Data Processing: The spectra are processed and the integrals of characteristic peaks for the reactant (hydroxy acid) and product (lactone) are determined.

  • Kinetic Analysis: The concentration of the reactant and product at each time point is calculated from the integral values. This data is then used to determine the rate constant (k) and the order of the reaction.

dot graph TD { subgraph Experimental Workflow for NMR Kinetics A[Sample Preparation in NMR Tube] --> B{Reaction Initiation}; B --> C[Time-Resolved 1H NMR Spectral Acquisition]; C --> D[Spectral Processing and Integration]; D --> E[Concentration vs. Time Data]; E --> F[Kinetic Analysis to Determine Rate Constant (k)]; end style F fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Workflow for determining the kinetics of lactonization using NMR spectroscopy.

Factors Influencing Lactonization

Several factors can significantly influence the thermodynamics and kinetics of lactonization.

Solvent Effects

The choice of solvent can have a profound impact on both the rate and equilibrium of lactonization.[16] Polar protic solvents can stabilize both the hydroxy acid and the transition state through hydrogen bonding, while polar aprotic solvents can influence the reaction by solvating charged intermediates.[17][18] The dielectric constant of the solvent can also play a role in stabilizing polar transition states.[16]

Catalysis

Lactonization can be catalyzed by both acids and bases.[19]

  • Acid Catalysis: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group.[20][21]

  • Base Catalysis: Deprotonation of the hydroxyl group increases its nucleophilicity, facilitating its attack on the carbonyl carbon.[21]

The mechanism of catalysis will influence the rate law and the overall kinetics of the reaction.[19]

Computational Approaches to Lactonization

In addition to experimental methods, computational chemistry provides powerful tools for predicting the thermodynamic and kinetic parameters of lactonization reactions.[22][23]

  • Quantum Mechanical (QM) Calculations: Methods such as Density Functional Theory (DFT) can be used to calculate the energies of reactants, products, and transition states, allowing for the estimation of ΔH°, ΔG°, and activation energies.[2][24]

  • Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational preferences of the hydroxy acid and the role of solvent molecules in the reaction.

These computational approaches are particularly valuable for studying reactive intermediates and transition states that are difficult to observe experimentally.[22]

Data Summary: Thermodynamic and Kinetic Parameters for Lactonization

The following tables summarize representative thermodynamic and kinetic data for the lactonization of various hydroxy acids.

Table 1: Thermodynamic Data for Lactonization

Hydroxy AcidLactoneΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG° (kcal/mol)Reference(s)
4-Hydroxybutanoic acidγ-Butyrolactone+1.08-Exergonic[5]
3-Hydroxypropanoic acidβ-Propiolactone+23 to +25-40 to -43+17 to +19[5]
5-Hydroxypentanoic acidδ-Valerolactone--Exergonic[5]

Table 2: Kinetic Data for Lactonization

ReactionRing SizeRate Constant (k)Activation Energy (Ea)ConditionsReference(s)
Lactonization of poly(α-hydroxyacrylic acid)-pH-dependent-Aqueous solution, 24.7 °C[25]
δ-Lactonization of gluconic acid63.2 x 10⁻⁵ s⁻¹-pCH ~ 5.0[26]
Hydrolysis of ε-caprolactone7-~77.5 kJ/mol-[27]

Applications in Drug Development

The thermodynamic and kinetic data for lactonization are of paramount importance in the field of drug development.

  • Prodrug Design: The lactone form of a drug can serve as a prodrug that is hydrolyzed in vivo to release the active hydroxy acid.[2] Understanding the kinetics of this hydrolysis is crucial for controlling the rate of drug release.

  • Metabolic Stability: The susceptibility of a lactone-containing drug to enzymatic or chemical hydrolysis can significantly impact its metabolic stability and half-life.[3] Strategies to improve the metabolic stability of lactones, such as the introduction of an α-fluoro ether as a bioisostere, are an active area of research.[3]

  • Formulation and Storage: The pH-dependent equilibrium between the lactone and hydroxy acid forms of a drug can affect its solubility and stability in different formulations.[2] Thermodynamic data can guide the development of stable and effective drug formulations.

Conclusion

The lactonization reaction is a cornerstone of organic chemistry with profound implications for the design and development of pharmaceuticals. A deep understanding of the thermodynamic and kinetic principles that govern this reaction is essential for controlling its outcome and for rationally designing molecules with desired properties. The experimental and computational tools described in this guide provide a robust framework for acquiring the critical data needed to harness the power of lactonization in scientific research and drug discovery. By integrating these approaches, researchers can navigate the energetic landscape of ring formation to create novel molecules with enhanced efficacy and stability.

References

A Technical Guide to (S)-3-Hydroxydihydrofuran-2(3H)-one: Sourcing, Quality Control, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Building Block

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure starting materials and intermediates is paramount. The stereochemistry of a drug molecule is often critical to its pharmacological activity and safety profile. (S)-3-Hydroxydihydrofuran-2(3H)-one, also known as (S)-β-Hydroxy-γ-butyrolactone (CAS No. 7331-52-4), has emerged as a highly valuable and versatile chiral building block. Its bifunctional nature, possessing both a lactone and a secondary alcohol, combined with a defined stereocenter, makes it a sought-after precursor for the synthesis of a wide array of complex, biologically active molecules. This guide provides an in-depth technical overview of its commercial availability, quality control considerations, and key applications for researchers, scientists, and professionals in drug development. This versatile organic compound is a vital intermediate in the synthesis of various natural products and bioactive chiral drugs, particularly those with neurological and metabolic applications.[1]

Commercial Availability and Supplier Landscape

The procurement of this compound requires careful consideration of supplier reputation, available grades, and documented purity. While numerous chemical suppliers list this compound, the quality and intended use can vary significantly. It is crucial to distinguish the (S)-enantiomer (CAS 7331-52-4) from its racemic mixture ((±)-β-Hydroxy-γ-butyrolactone, CAS 5469-16-9) and other isomers.

A survey of the market reveals a range of suppliers, from those offering research-grade quantities to those with capabilities for bulk and potential GMP (Good Manufacturing Practice) production. Below is a comparative table of representative suppliers.

Supplier CategoryRepresentative CompaniesTypical Purity/Grades OfferedScaleNoteworthy Aspects
Research Chemicals Ambeed, ChemScene, Lab Pro>95% (GC), specifications on enantiomeric excess (e.e.%) may require inquiry.[2]mg to gWide selection of research-grade chemicals, readily available for small-scale synthesis and discovery.
Fine Chemical Producers TCI Chemicals, Shanghai YuLue Chemical Co., Ltd.>98% (GC), with some high-purity grades available.g to kgOffer a range of purities and have a more established supply chain for larger quantities.
Specialty & Custom Synthesis Ality Chemical Corporation, Dayang Chem (Hangzhou) Co., Ltd.Can often provide custom purities and specifications upon request.kg to metric tonCapable of handling larger-scale orders and may offer custom synthesis services to meet specific project needs.[3]

Expert Insight: When selecting a supplier for drug development applications, it is imperative to request a Certificate of Analysis (CoA) that explicitly states the enantiomeric excess (e.e.%) or chiral purity. For later-stage development and GMP applications, a supplier's ability to provide comprehensive documentation, including detailed analytical methods and impurity profiles, is non-negotiable.

Quality Specifications and Analytical Integrity

Ensuring the chemical and stereochemical purity of this compound is a critical step in any synthetic workflow. The primary analytical challenge lies in confirming both the overall purity and the enantiomeric excess.

Key Quality Parameters:
  • Appearance: Typically a colorless to pale yellow liquid.[4]

  • Purity (by GC): Should be ≥98% for most applications.

  • Enantiomeric Excess (e.e.%): This is the most critical parameter for chiral applications. A minimum of 99% e.e. is often required.

  • Water Content: As a lactone, it can be susceptible to hydrolysis. Low water content is desirable.

  • Residual Solvents: Must be within acceptable limits for pharmaceutical use.

Self-Validating Analytical Workflows:

A robust quality control system for this intermediate should incorporate orthogonal analytical techniques to ensure a comprehensive purity assessment.

Workflow for Incoming Material Qualification:

Caption: A typical workflow for the quality control and release of a chiral starting material.

Detailed Methodologies:

Enantiomeric Purity Determination by Chiral Gas Chromatography (GC):

While a universally standardized method is not available, published literature demonstrates the successful use of chiral GC for determining the enantiomeric excess of this compound. A study on the microbial production of this compound reported achieving an enantiomeric excess of 99.3%, confirmed by chiral GC.[5]

A typical, though generalized, protocol would involve:

  • Column: A chiral stationary phase column, such as one based on cyclodextrin derivatives (e.g., Beta DEX™ or Gamma DEX™).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly used.

  • Temperature Program: An optimized temperature ramp is crucial for achieving baseline separation of the enantiomers. For example, starting at a lower temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 180°C).

  • Sample Preparation: The sample is typically diluted in a suitable solvent like methylene chloride or chloroform before injection.

Expert Insight: Method development for chiral separations often requires screening multiple chiral stationary phases and optimizing mobile phase composition (for HPLC) or temperature programs (for GC).[6] Polysaccharide-based chiral stationary phases are a common starting point for HPLC method development for lactones.[5]

Applications in Pharmaceutical Synthesis

The true value of this compound lies in its application as a versatile chiral precursor for a range of pharmaceuticals. Its stereocenter is often carried through the synthetic route to establish the final stereochemistry of the active pharmaceutical ingredient (API).

Synthetic Pathway Overview:

Caption: Key pharmaceutical applications derived from this compound.

Case Study 1: Synthesis of Ezetimibe

Ezetimibe is a cholesterol absorption inhibitor. Several patented synthetic routes for Ezetimibe utilize this compound as a key starting material.[7][8] In these routes, the lactone undergoes a cyclization reaction with an imine derivative to form the crucial β-lactam (azetidinone) core of the Ezetimibe molecule.[7][8] The stereochemistry of the hydroxyl group on the lactone dictates the stereochemistry of the final product.

Case Study 2: Synthesis of Linezolid

Linezolid is an important oxazolidinone antibiotic. While multiple synthetic routes exist, some approaches can involve intermediates derived from this compound. The chiral center of the lactone can be used to set the stereochemistry of the oxazolidinone ring, which is essential for its antibacterial activity.

Other Notable Applications:

This chiral lactone is also a precursor for:

  • (S)-3-hydroxytetrahydrofuran: An important intermediate for certain AIDS medications.[9]

  • (R)-GABOB: Used in the treatment of hyperlipidemia.[9]

  • (S)-Oxiracetam: A nootropic drug that promotes brain metabolism.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the integrity of the compound.

  • Hazards: this compound is known to cause skin and serious eye irritation.[1] It is advisable to avoid breathing fumes, vapor, or mist.[10]

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling this chemical.[10]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[10] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[10] In all cases of significant exposure, seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[1] It is recommended to store under an inert atmosphere as the material can be moisture-sensitive.[1]

Conclusion

This compound is a cornerstone chiral building block for the modern pharmaceutical industry. Its commercial availability from a range of suppliers allows for its use in both early-stage research and large-scale manufacturing. However, the critical nature of its stereochemistry necessitates a rigorous approach to supplier qualification and in-house quality control, with a particular focus on the verification of enantiomeric purity through robust analytical methods like chiral chromatography. As drug development continues to trend towards more complex and stereospecific molecules, the importance and utility of high-quality this compound are set to grow, making a thorough understanding of this key intermediate essential for any scientist in the field.

References

Methodological & Application

Application Note: Strategies for the Enantioselective Synthesis of (S)-3-Hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Hydroxydihydrofuran-2(3H)-one, also known as (S)-3-hydroxy-γ-butyrolactone, is a critical chiral building block in the synthesis of numerous pharmaceuticals and biologically active molecules. Its stereocenter demands precise control during synthesis to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed guide for researchers, chemists, and drug development professionals on established and robust methods for the enantioselective synthesis of this valuable synthon. We will explore three primary strategies: a chemoenzymatic approach starting from L-malic acid, the Sharpless Asymmetric Dihydroxylation of α,β-unsaturated esters, and enzymatic kinetic resolution using lipases. For each method, we will delve into the mechanistic underpinnings, provide detailed, step-by-step protocols, and present comparative data to guide methodology selection.

Introduction: The Significance of this compound

Chirality is a fundamental principle in drug design and development, as enantiomers of a molecule can exhibit vastly different pharmacological activities.[1] this compound is a versatile chiral precursor whose stereodefined hydroxyl and lactone functionalities make it an ideal starting point for the synthesis of complex molecules. For instance, it is a key intermediate in the production of anti-AIDS drugs and can be used to improve the selectivity of certain herbicides. The demand for enantiomerically pure forms of this compound necessitates reliable and scalable synthetic routes. This guide aims to equip researchers with the practical knowledge to implement several field-proven methods for its synthesis.

Synthetic Strategies & Methodologies

Several distinct strategies have been developed to achieve high enantiomeric purity of 3-hydroxydihydrofuran-2(3H)-one. The choice of method often depends on factors such as the availability of starting materials, scalability, cost, and desired optical purity. Below, we detail three authoritative approaches.

Chemoenzymatic Synthesis from L-Malic Acid

This strategy leverages a readily available and inexpensive chiral starting material, L-malic acid, from the chiral pool. The synthesis involves a sequence of chemical transformations, including esterification, selective reduction, and acid-catalyzed cyclization. A variation of this approach combines selective hydrogenation with a lipase-catalyzed hydrolysis step.[2]

Workflow Overview:

A L-Malic Acid B Esterification (e.g., SOCl₂/MeOH) A->B C Dimethyl L-malate B->C D Reduction (e.g., NaBH₄/LiCl) C->D E (S)-1,2,4-Butanetriol D->E F Acid-Catalyzed Cyclization (e.g., PTSA) E->F G This compound F->G

Figure 1: Chemoenzymatic synthesis pathway from L-Malic Acid.

Causality and Experimental Choices:

  • Esterification: The initial esterification of both carboxylic acids in L-malic acid is crucial to prevent their interference with the subsequent reduction step. Thionyl chloride in methanol is an effective method for this transformation.[3]

  • Selective Reduction: The use of sodium borohydride, a milder reducing agent than lithium aluminum hydride, selectively reduces the ester groups to alcohols without affecting the stereocenter. The addition of an additive like lithium chloride can enhance the reducing power for esters.[3]

  • Cyclization: Acid-catalyzed dehydration and intramolecular cyclization of the resulting (S)-1,2,4-butanetriol yields the target lactone. This step must be carefully controlled to avoid side reactions.

Protocol 2.1: Synthesis from L-Malic Acid

Part A: Preparation of Dimethyl L-malate

  • To a three-necked flask, add L-malic acid (100 g) and methanol (300 mL).[4]

  • Cool the mixture to between -10°C and 0°C in an ice-salt bath.

  • While stirring, slowly add thionyl chloride (120 mL) dropwise over 2 hours, maintaining the temperature below 0°C.[4]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Heat the reaction mixture to 60-70°C for 1 hour.[4]

  • Cool the mixture and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

  • To the residue, carefully add a saturated aqueous solution of sodium bicarbonate until the pH is between 7 and 8 to neutralize any remaining acid.

  • Extract the product into ethyl acetate. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dimethyl L-malate as a colorless liquid.

Part B: Reduction to (S)-1,2,4-Butanetriol

  • Dissolve dimethyl L-malate (32.4 g, 0.2 mol) in methanol (100 mL).[3]

  • Add potassium borohydride (8.48 g, 0.16 mol) and lithium chloride (17 g, 0.4 mol) and bring the mixture to reflux.[3]

  • Add additional potassium borohydride (4.24 g, 0.08 mol) in portions every 20 minutes, for a total of 5 additions.[3]

  • Continue to reflux for 3 hours after the final addition, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction and filter to remove the bulk of the solids.

  • Acidify the filtrate to pH 3 with sulfuric acid, which will precipitate more inorganic salts. Filter again and concentrate the filtrate under reduced pressure.

  • The resulting crude (S)-1,2,4-butanetriol is a viscous liquid and can be used in the next step without further purification.

Part C: Cyclization to this compound

  • To the crude product from the previous step, add a catalytic amount of p-toluenesulfonic acid monohydrate (2 g, 0.01 mol).[3]

  • Heat the mixture to 200°C.

  • Perform vacuum distillation to collect the product, this compound.

Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[5][6] By selecting the appropriate chiral ligand, either (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), one can predictably synthesize the desired enantiomer of the diol. For the synthesis of this compound, an α,β-unsaturated ester like ethyl crotonate can be dihydroxylated to ethyl (2R,3S)-2,3-dihydroxybutanoate, which then undergoes spontaneous or acid-catalyzed lactonization.

Reaction Mechanism Overview:

A α,β-Unsaturated Ester (e.g., Ethyl Crotonate) B OsO₄, Chiral Ligand (AD-mix-β), Reoxidant A->B C [3+2] Cycloaddition B->C D Osmate Ester Intermediate C->D E Hydrolysis D->E F Chiral Diol E->F G Spontaneous/ Acid-Catalyzed Lactonization F->G H This compound G->H

Figure 2: Sharpless Asymmetric Dihydroxylation pathway.

Causality and Experimental Choices:

  • AD-mix Selection: To obtain the (S)-lactone, the precursor diol must have the correct stereochemistry. For a trans-alkene like ethyl crotonate, AD-mix-β provides the desired (2R,3S)-diol.[7][8]

  • Reoxidant: A catalytic amount of the highly toxic and expensive osmium tetroxide is used. A stoichiometric co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), is required to regenerate the Os(VIII) species in the catalytic cycle.[5]

  • Solvent System: A biphasic solvent system, typically tert-butanol and water, is used to dissolve both the organic substrate and the inorganic salts of the AD-mix.[7]

  • Methanesulfonamide: For some substrates, particularly α,β-unsaturated esters, the addition of methanesulfonamide can accelerate the hydrolysis of the osmate ester intermediate, improving the reaction rate and turnover.[5][7]

Protocol 2.2: Sharpless Asymmetric Dihydroxylation of Ethyl Crotonate
  • In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol (50 mL) and water (50 mL).

  • Add the commercial reagent AD-mix-β (14 g per 10 mmol of substrate). If not using a pre-mixed reagent, add potassium carbonate (3.0 equiv), potassium ferricyanide (3.0 equiv), and (DHQD)₂PHAL (0.01 equiv).[7]

  • Stir the mixture at room temperature until all solids are dissolved, resulting in two clear phases. Cool the mixture to 0°C in an ice bath.

  • Add methanesulfonamide (1.0 equiv) to the cooled mixture and stir for 2 minutes.[8]

  • Add ethyl crotonate (10 mmol) to the reaction mixture.

  • Stir vigorously at 0°C. The reaction progress can be monitored by TLC. The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, quench by adding solid sodium sulfite (15 g) and stir for 1 hour at room temperature.[9]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with 2N KOH if methanesulfonamide was used, followed by brine.[9] Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is the chiral diol, which may undergo spontaneous cyclization. To ensure complete lactonization, the crude diol can be dissolved in toluene with a catalytic amount of p-toluenesulfonic acid and heated to reflux.

  • Purify the final product by flash chromatography on silica gel to yield pure this compound.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers of a racemic mixture.[10] In the case of racemic 3-hydroxydihydrofuran-2(3H)-one, a lipase can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Lipase from Candida antarctica (CALB) is particularly effective for this transformation.[11]

Resolution Principle:

cluster_0 Racemic Mixture A (R)-3-Hydroxydihydrofuran-2(3H)-one C Lipase (e.g., CALB) + Acyl Donor (e.g., Vinyl Acetate) A->C B This compound B->C D (R)-3-Acetyloxydihydrofuran-2(3H)-one C->D Fast E This compound (Unreacted) C->E Slow

References

(S)-3-Hydroxydihydrofuran-2(3H)-one: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Hydroxydihydrofuran-2(3H)-one, also known as (S)-α-hydroxy-γ-butyrolactone, is a highly valuable and versatile chiral building block in modern organic synthesis. Its stereodefined structure, featuring a lactone ring and a secondary alcohol, provides a powerful scaffold for the enantioselective synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs), natural products, and chiral ligands. This comprehensive guide provides an in-depth exploration of the properties, synthesis, and key applications of this important chiral synthon. We will delve into detailed application notes and robust protocols for its use in the construction of key structural motifs, with a focus on explaining the underlying chemical principles and experimental best practices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful chiral building block.

Introduction: The Significance of this compound in Chiral Synthesis

Chirality is a fundamental aspect of molecular recognition in biological systems. Consequently, the demand for enantiomerically pure compounds is ever-increasing, particularly in the pharmaceutical industry where the stereochemistry of a drug molecule can profoundly influence its efficacy and safety profile.[1] Chiral building blocks, such as this compound, serve as invaluable starting materials for the construction of complex chiral molecules, obviating the need for challenging and often inefficient chiral separations or asymmetric syntheses at later stages.

The utility of this compound stems from its bifunctional nature. The hydroxyl group can be derivatized or replaced with stereochemical control, while the lactone moiety can undergo ring-opening reactions to generate a variety of functionalized chiral acyclic structures. This dual reactivity allows for a divergent synthetic approach, where a single chiral starting material can be elaborated into a multitude of complex targets.

One of the most notable applications of this chiral building block is in the synthesis of HIV protease inhibitors, such as Amprenavir and its prodrug Fosamprenavir.[2][3] The (S)-3-hydroxytetrahydrofuran moiety, derived from the title lactone, is a critical component of these drugs, highlighting the industrial relevance of this chiral synthon.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 52079-23-9
Molecular Formula C₄H₆O₃
Molecular Weight 102.09 g/mol
Appearance Colorless to pale yellow liquid
Density ~1.309 g/mL at 25 °C[4]
Boiling Point 133 °C at 10 mmHg
Refractive Index ~1.467
Optical Rotation [α]²⁰/D ≈ -68° (c=1.15 in chloroform)
Solubility Miscible with water, alcohols, and many organic solvents.
Storage Store in a cool, dry place under an inert atmosphere. Moisture sensitive.

Handling Precautions: this compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. It is advisable to use freshly dried solvents and reagents when working with this compound. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Key Synthetic Transformations and Protocols

The synthetic versatility of this compound is best illustrated through its key chemical transformations. This section provides detailed protocols for several fundamental reactions, offering a practical guide for researchers.

Protection of the Hydroxyl Group: Silylation

Protection of the C3 hydroxyl group is often the first step in a synthetic sequence, enabling selective reactions at other positions of the molecule. Silyl ethers are a popular choice for hydroxyl protection due to their ease of formation, stability to a wide range of reaction conditions, and facile cleavage. The tert-butyldimethylsilyl (TBS) group is a commonly employed protecting group in this context.

Protocol 1: Synthesis of (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one

This protocol is based on standard silylation procedures.

Reaction Scheme:

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) under an argon atmosphere, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TBSCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired TBS-protected lactone.[4]

Causality and Experimental Insights:

  • Imidazole: Acts as a base to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide. It also serves as a catalyst by forming a more reactive silyl-imidazolium intermediate.

  • Anhydrous Conditions: Essential to prevent the hydrolysis of TBSCl and the silyl ether product.

  • Purification: Column chromatography is typically required to remove the silyl-imidazole byproduct and any unreacted starting materials.

Stereochemical Inversion via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups with complete inversion of configuration.[5] This is particularly useful for accessing the enantiomeric series of chiral amines and other derivatives from this compound. The reaction proceeds via an alkoxyphosphonium salt, which is then displaced by a nucleophile in an Sₙ2 fashion.

Protocol 2: Mitsunobu Azidation with Diphenylphosphoryl Azide (DPPA)

This protocol provides a general procedure for the azidation of a secondary alcohol, a key step towards the synthesis of chiral amines.

Reaction Scheme:

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diphenylphosphoryl azide (DPPA)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) under an argon atmosphere, add diphenylphosphoryl azide (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (R)-3-azidodihydrofuran-2(3H)-one.

Causality and Experimental Insights:

  • Reagent Order: The order of addition is crucial. The alcohol, phosphine, and nucleophile are typically mixed before the addition of the azodicarboxylate to pre-form the necessary intermediates.

  • Temperature Control: The initial phase of the reaction is exothermic and should be cooled to prevent side reactions.

  • Nucleophile Acidity: The pKa of the nucleophile is important for a successful Mitsunobu reaction. DPPA serves as a suitable source of the azide anion.[6]

  • Workup: The major byproducts, triphenylphosphine oxide and the hydrazine dicarboxylate, are often removed by crystallization or chromatography.

  • Safety: Organic azides are potentially explosive and should be handled with care. Avoid heating and mechanical shock.

Lactone Ring-Opening: Aminolysis

The lactone ring of this compound can be readily opened by nucleophiles such as amines to afford chiral γ-hydroxy amides. This transformation provides access to a different class of chiral building blocks with an open-chain structure.

Protocol 3: Synthesis of (S)-N-Benzyl-3,4-dihydroxybutanamide

This protocol describes the ring-opening of the lactone with benzylamine as a representative amine nucleophile.

Reaction Scheme:

Materials:

  • This compound

  • Benzylamine

  • Methanol or Ethanol

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (0.5 M).

  • Add benzylamine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the disappearance of the starting lactone by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be used without further purification. If necessary, purify by crystallization or column chromatography on silica gel.

Causality and Experimental Insights:

  • Nucleophilicity of the Amine: The rate of the reaction depends on the nucleophilicity of the amine. More nucleophilic amines will react faster.

  • Solvent: Protic solvents like methanol or ethanol can facilitate the reaction by protonating the carbonyl oxygen, making it more electrophilic.

  • Stoichiometry: A slight excess of the amine is often used to ensure complete conversion of the lactone.

Application in the Synthesis of Pharmaceutical Agents: The Case of Amprenavir

A prominent example showcasing the synthetic utility of this compound is its application in the synthesis of the HIV protease inhibitor, Amprenavir. The (S)-3-hydroxytetrahydrofuran moiety is a key structural feature of the drug. This is typically introduced in the final stages of the synthesis by coupling an activated form of (S)-3-hydroxytetrahydrofuran (derived from the lactone) with the core amine intermediate.

Workflow for the final step in Amprenavir Synthesis:

G A (S)-3-Hydroxydihydrofuran- 2(3H)-one B (S)-3-Hydroxytetrahydrofuran A->B Reduction (e.g., LiAlH4) C Activated (S)-3-hydroxytetrahydrofuran (e.g., N-oxysuccinimidyl carbonate) B->C Activation E Amprenavir C->E Coupling D Amprenavir Core Amine D->E

Figure 1: General workflow for the incorporation of the (S)-3-hydroxytetrahydrofuran moiety in the synthesis of Amprenavir.

While detailed, proprietary industrial protocols are not publicly available, the general strategy involves the reduction of this compound to (S)-3-hydroxytetrahydrofuran.[7] This alcohol is then activated, for example, by conversion to its N-oxysuccinimidyl carbonate, which readily reacts with the primary amine of the Amprenavir core to form the final carbamate linkage.[2]

Conclusion

This compound has firmly established itself as a cornerstone chiral building block in asymmetric synthesis. Its ready availability, bifunctional nature, and predictable reactivity make it an ideal starting material for the efficient and stereocontrolled synthesis of a diverse range of complex chiral molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this valuable synthon in their own synthetic endeavors, from fundamental research to the development of novel therapeutic agents. As the demand for enantiomerically pure compounds continues to grow, the importance of versatile chiral building blocks like this compound will undoubtedly continue to expand.

References

Application Notes and Protocols for the Biocatalytic and Enzymatic Synthesis of Chiral Lactones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Lactones in Modern Chemistry

Chiral lactones are pivotal structural motifs found in a vast array of natural products, pharmaceuticals, and high-value fine chemicals.[1] Their defined stereochemistry is often crucial for their biological activity, making their enantioselective synthesis a significant challenge and a primary focus in drug discovery and development.[2][3] Traditional chemical methods for synthesizing chiral lactones can require harsh reaction conditions, stoichiometric chiral reagents, and often suffer from a lack of selectivity, leading to the formation of undesirable byproducts.

Biocatalysis has emerged as a powerful and sustainable alternative, offering highly selective and efficient enzymatic routes to enantiopure lactones under mild, environmentally benign conditions.[4][] Enzymes, with their inherent chirality and high degree of chemo-, regio-, and enantioselectivity, provide elegant solutions to the challenges of asymmetric synthesis.[6] This guide provides an in-depth exploration of the most effective biocatalytic strategies for synthesizing chiral lactones, complete with detailed protocols, expert insights, and troubleshooting advice for researchers, scientists, and drug development professionals.

Core Biocatalytic Strategies for Chiral Lactone Synthesis

There are three primary enzymatic routes for the synthesis of chiral lactones:

  • Kinetic Resolution of Racemic Lactones or Precursors using Lipases: This is a widely used and robust method that relies on the differential rate of reaction of two enantiomers with a lipase.

  • Asymmetric Reduction of Prochiral Ketoesters using Alcohol Dehydrogenases (ADHs): This approach allows for the direct synthesis of a single enantiomer from a prochiral starting material.

  • Baeyer-Villiger Oxidation of Cyclic Ketones using Baeyer-Villiger Monooxygenases (BVMOs): This sophisticated method enables the synthesis of lactones through the insertion of an oxygen atom adjacent to a carbonyl group with high regio- and enantioselectivity.[7][8]

The choice of strategy depends on the desired lactone structure, the availability of the starting materials, and the desired optical purity.

Section 1: Lipase-Catalyzed Kinetic Resolution of Racemic Hydroxy Esters and Alcohols

Lipases are a class of hydrolases that, in non-aqueous environments, can catalyze esterification and transesterification reactions. Their broad substrate scope and high enantioselectivity make them ideal catalysts for the kinetic resolution of racemic mixtures.[9] The principle of lipase-catalyzed kinetic resolution lies in the enzyme's ability to selectively acylate one enantiomer of a racemic alcohol or hydroxy acid at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting enantiomer (as the unreacted alcohol).[10]

Causality Behind Experimental Choices in Lipase-Catalyzed Resolutions
  • Enzyme Selection: Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, and lipase from Pseudomonas cepacia are frequently chosen for their broad substrate tolerance and high enantioselectivity.[11][12]

  • Acyl Donor: Vinyl acetate is a common acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, an irreversible process that drives the reaction forward.[10]

  • Solvent: Non-polar organic solvents like hexane or diisopropyl ether are typically used to minimize enzyme denaturation and unwanted hydrolysis reactions.[13]

  • Reaction Monitoring: The reaction is ideally stopped at ~50% conversion to achieve the highest possible enantiomeric excess (ee) for both the acylated product and the unreacted starting material.[10]

Experimental Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis racemic_lactone Racemic Hydroxy Lactone/Alcohol reaction_vessel Reaction Vessel (Stirring, Room Temp.) racemic_lactone->reaction_vessel lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel solvent Anhydrous Organic Solvent (e.g., Hexane) solvent->reaction_vessel filtration Filter to remove enzyme reaction_vessel->filtration Monitor to ~50% conversion evaporation Solvent Evaporation filtration->evaporation chromatography Silica Gel Chromatography evaporation->chromatography unreacted_enantiomer Enantioenriched Unreacted Alcohol chromatography->unreacted_enantiomer acylated_enantiomer Enantioenriched Acylated Product chromatography->acylated_enantiomer chiral_hplc_gc Chiral HPLC/GC Analysis (Determine ee%) unreacted_enantiomer->chiral_hplc_gc acylated_enantiomer->chiral_hplc_gc

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Detailed Protocol: Kinetic Resolution of a Racemic β-Aryl-δ-hydroxy-γ-lactone

This protocol is adapted from a procedure for the kinetic resolution of trans-β-aryl-δ-hydroxy-γ-lactones using Candida antarctica lipase B (CAL-B).[11]

Materials:

  • Racemic trans-β-aryl-δ-hydroxy-γ-lactone (1.0 eq)

  • Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) (50-100% w/w of substrate)

  • Vinyl propionate (as acyl donor) (2.0 eq)

  • Diisopropyl ether (DIPE), anhydrous

  • Magnetic stirrer and flask

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried flask, dissolve the racemic lactone (1.0 eq) in anhydrous diisopropyl ether.

  • Addition of Reagents: Add the immobilized CAL-B and vinyl propionate (2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC. The reaction should be stopped at approximately 50% conversion to maximize the enantiomeric excess of both the unreacted lactone and the acylated product.[10]

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude mixture of the unreacted lactone and the propionated lactone can be separated by silica gel column chromatography.[14]

Data Presentation: Lipase-Catalyzed Kinetic Resolution

SubstrateLipaseAcyl DonorSolventTime (h)Conversion (%)Unreacted Lactone ee%Acylated Product ee%Reference
rac-trans-β-phenyl-δ-hydroxy-γ-lactoneCAL-BVinyl propionateDIPE6~509996[11]
rac-4-hydroxy-γ-ionone derivativePseudomonas cepaciaVinyl acetateHexane48~50>99>99[10]
rac-Aryltrimethylsilyl chiral alcoholsNovozym 435Vinyl acetateHexane3-1650>99>99[13]

Section 2: Asymmetric Synthesis of Chiral Lactones using Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases (ADHs) catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide adenine dinucleotide (NAD⁺) or its phosphate (NADP⁺) as a cofactor.[15] In the reverse direction, they can reduce prochiral ketones to chiral secondary alcohols with high enantioselectivity.[16] When applied to γ- or δ-ketoesters, the resulting hydroxy ester often spontaneously cyclizes under the reaction conditions or upon mild acidic work-up to yield the desired chiral lactone.[17]

Causality Behind Experimental Choices in ADH-Catalyzed Reductions
  • Enzyme Selection: A wide range of ADHs are available, each with its own substrate specificity and stereopreference (either Prelog or anti-Prelog). Screening of a panel of ADHs is often necessary to find the optimal enzyme for a given substrate.[15]

  • Cofactor Regeneration: Since NAD(P)H is a stoichiometric and expensive reagent, an efficient cofactor regeneration system is essential for preparative-scale synthesis. A common approach is to use a sacrificial alcohol (e.g., isopropanol) and a second dehydrogenase (e.g., glucose dehydrogenase with glucose as the ultimate reductant).[16]

  • pH and Buffer: The optimal pH for ADH-catalyzed reductions is typically around 7.0. A buffered aqueous solution is used to maintain this pH.[16]

  • Product Isolation: The lactone product is usually extracted from the aqueous reaction mixture with an organic solvent like ethyl acetate.

Experimental Workflow for ADH-Catalyzed Asymmetric Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis ketoester Prochiral Ketoester reaction_vessel Aqueous Reaction (Stirring, 30°C) ketoester->reaction_vessel adh Alcohol Dehydrogenase (ADH) adh->reaction_vessel cofactor NAD(P)H cofactor->reaction_vessel regeneration Cofactor Regeneration System (e.g., GDH/Glucose) regeneration->reaction_vessel buffer Buffer (e.g., Tris-HCl, pH 7.5) buffer->reaction_vessel acidification Acidification (optional, to promote lactonization) reaction_vessel->acidification Monitor for completion extraction Solvent Extraction (e.g., Ethyl Acetate) acidification->extraction purification Purification (e.g., Chromatography) extraction->purification chiral_lactone Enantiopure Lactone purification->chiral_lactone chiral_hplc_gc Chiral HPLC/GC Analysis (Determine ee%) chiral_lactone->chiral_hplc_gc

Caption: Workflow for ADH-Catalyzed Asymmetric Synthesis.

Detailed Protocol: ADH-Catalyzed Synthesis of a Chiral γ-Lactone

This protocol is a generalized procedure based on principles outlined in photochemoenzymatic synthesis of chiral γ-lactones.[18]

Materials:

  • γ-Ketoester (e.g., methyl 4-oxo-4-phenylbutanoate) (1.0 eq)

  • Alcohol Dehydrogenase (ADH) (e.g., from Rhodococcus ruber or a commercially available kit)

  • NADP⁺ (catalytic amount, e.g., 0.5 mM)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • Glucose (1.5-2.0 eq)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Magnetic stirrer and flask

  • Ethyl acetate for extraction

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flask, prepare a solution of the γ-ketoester in potassium phosphate buffer.

  • Addition of Biocatalysts: Add glucose, NADP⁺, glucose dehydrogenase, and the selected alcohol dehydrogenase.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) for 24-48 hours, or until the reaction is complete as monitored by TLC or GC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure chiral lactone.[18]

Data Presentation: ADH-Catalyzed Asymmetric Synthesis

SubstrateEnzymeCofactor RegenerationProductYield (%)ee%Reference
Methyl 4-oxo-4-phenylbutanoateSmCRm4GDH/Glucose(R)-5-phenyl-γ-butyrolactone>99>99[18]
Ethyl 4-chloroacetoacetateKetoreductaseGDH/GlucoseEthyl (S)-4-chloro-3-hydroxybutyrate~97>99[16]
5-Oxodecanoic acidSmCRM5GDH/Glucose(R)-δ-decalactoneHigh99[18]

Section 3: Baeyer-Villiger Monooxygenases (BVMOs) for Asymmetric Lactonization

Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group, converting ketones to esters or lactones.[] This class of enzymes is particularly valuable for the desymmetrization of prochiral cyclic ketones and the kinetic resolution of racemic ketones, often with exceptional enantioselectivity.[7][19]

Causality Behind Experimental Choices in BVMO-Catalyzed Oxidations
  • Enzyme Source: BVMOs are typically used as whole-cell biocatalysts (e.g., recombinant E. coli expressing the BVMO gene) to ensure a continuous supply of the NADPH cofactor and to protect the enzyme from the reaction environment.[20]

  • Cofactor Regeneration: The host organism's metabolism regenerates the NADPH required by the BVMO. Often, a co-substrate like glucose is added to the medium to fuel this regeneration.[19]

  • Oxygen Supply: As monooxygenases, BVMOs require molecular oxygen as a co-substrate. Adequate aeration of the reaction mixture is crucial for high catalytic activity.

  • Substrate/Product Inhibition: BVMOs can be susceptible to substrate and/or product inhibition. To overcome this, strategies like in situ substrate feeding and product removal (SFPR) using adsorbent resins have been developed for preparative-scale reactions.[20]

Experimental Workflow for Whole-Cell BVMO-Catalyzed Lactonization

G cluster_prep Preparation cluster_reaction Biotransformation cluster_workup Work-up & Purification cluster_analysis Analysis cyclic_ketone Prochiral/Racemic Cyclic Ketone bioreactor Bioreactor (Shaking, Aeration, 30°C) cyclic_ketone->bioreactor whole_cells Recombinant Whole Cells (e.g., E. coli expressing BVMO) whole_cells->bioreactor media Growth/Reaction Media (with co-substrate like glucose) media->bioreactor centrifugation Centrifugation to remove cells bioreactor->centrifugation Monitor for completion extraction Solvent Extraction of Supernatant centrifugation->extraction purification Purification (e.g., Chromatography) extraction->purification chiral_lactone Enantiopure Lactone purification->chiral_lactone chiral_hplc_gc Chiral HPLC/GC Analysis (Determine ee%) chiral_lactone->chiral_hplc_gc

Caption: Workflow for Whole-Cell BVMO-Catalyzed Lactonization.

Detailed Protocol: Whole-Cell Biotransformation of Bicyclo[3.2.0]hept-2-en-6-one

This protocol is based on a preparative-scale Baeyer-Villiger biooxidation using recombinant E. coli overexpressing cyclohexanone monooxygenase (CHMO).[20]

Materials:

  • (-)-(1S,5R)-bicyclo[3.2.0]hept-2-en-6-one (substrate)

  • Recombinant E. coli cells overexpressing CHMO

  • Fermentation/reaction medium (e.g., LB broth with glucose)

  • Adsorbent resin (for in situ product removal, optional for large scale)

  • Shaking incubator or bioreactor

  • Centrifuge

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard purification equipment

Procedure:

  • Cell Culture: Grow the recombinant E. coli strain in a suitable medium until it reaches the desired cell density. Induce the expression of the BVMO if an inducible promoter is used.

  • Biotransformation: Harvest the cells by centrifugation and resuspend them in a fresh reaction buffer containing a co-substrate (e.g., glucose) for cofactor regeneration.

  • Substrate Addition: Add the cyclic ketone substrate to the cell suspension. For larger scales, the substrate can be pre-loaded onto an adsorbent resin to minimize toxicity and inhibition.[20]

  • Reaction: Incubate the mixture in a shaking incubator or bioreactor with good aeration at a controlled temperature (e.g., 30°C).

  • Monitoring: Monitor the conversion of the ketone and the formation of the lactone product over time using GC or HPLC.

  • Work-up: After the reaction is complete, separate the cells from the medium by centrifugation.

  • Purification: Extract the supernatant (or the resin, if used) with an organic solvent. The organic extract is then dried, concentrated, and the chiral lactone is purified by column chromatography.

Data Presentation: BVMO-Catalyzed Asymmetric Synthesis

SubstrateEnzyme/StrainMethodProductYield (%)ee%Reference
(-)-(1S,5R)-bicyclo[3.2.0]hept-2-en-6-oneE. coli expressing CHMOWhole-cell with SFPRCorresponding lactones75-80>98[20]
Prochiral cyclohexanonesChiral N,N′-dioxide–ScIII complexChemical (for comparison)ε-lactonesup to 99up to 95[19]
Racemic α-alkyl-β-ketoestersPAMO from Thermobifida fuscaDynamic Kinetic Resolution(S)-α-acylated hydroxy esters62>99[21]

Section 4: Enzyme Immobilization for Enhanced Stability and Reusability

A significant advantage of biocatalysis is the potential for enzyme reuse, which is critical for the economic viability of industrial processes. Enzyme immobilization, the confinement of an enzyme to a solid support, enhances stability and simplifies the separation of the catalyst from the reaction mixture.[22][23]

Common Immobilization Techniques:

  • Adsorption: The enzyme is physically bound to the support via weak interactions (van der Waals, hydrogen bonds). This method is simple but can be prone to enzyme leaching.[24]

  • Covalent Bonding: The enzyme is attached to the support via stable covalent bonds, which minimizes leaching but can sometimes impact enzyme activity.[25]

  • Entrapment: The enzyme is physically enclosed within a polymeric network or gel. This protects the enzyme but can introduce mass transfer limitations.[23]

Protocol: Covalent Immobilization of an Enzyme on an Epoxy-Activated Support

This is a general protocol for covalent immobilization.

Materials:

  • Enzyme solution

  • Epoxy-activated solid support (e.g., epoxy-functionalized silica or methacrylate resin)

  • Buffer solution (e.g., potassium phosphate buffer, pH 8)

  • Shaker or rotator

Procedure:

  • Support Preparation: Wash the epoxy-activated support with the chosen buffer.

  • Immobilization: Prepare a solution of the enzyme in the buffer. Add the enzyme solution to the washed support. The nucleophilic groups on the enzyme surface (e.g., amino groups of lysine residues) will react with the epoxy groups on the support to form stable covalent bonds.[25]

  • Incubation: Gently agitate the mixture for a specified period (e.g., 12-24 hours) at a low temperature (e.g., 4°C).

  • Washing: After incubation, filter the support and wash it extensively with buffer to remove any non-covalently bound enzyme.

  • Storage: Store the immobilized enzyme in a suitable buffer, often with a preservative, at 4°C.

Section 5: Analytical Methods for Chiral Lactone Analysis

Accurate determination of the enantiomeric excess (ee) is crucial for evaluating the success of an asymmetric synthesis. Chiral chromatography is the most common and reliable method for this purpose.[26]

  • Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable lactones. Chiral stationary phases, often based on cyclodextrin derivatives, are used to separate the enantiomers.[27][28]

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of lactones. Chiral stationary phases (CSPs) are commonly employed, and the separation can be performed in either normal or reversed-phase mode.[29]

General Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose a chiral stationary phase known to be effective for the separation of lactones or similar compounds (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD).[29]

  • Mobile Phase: For normal-phase HPLC, a mixture of hexane and isopropanol is commonly used. Small amounts of an acidic or basic modifier may be added to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the purified lactone in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee% = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100.

Conclusion and Future Outlook

The biocatalytic synthesis of chiral lactones offers a powerful, selective, and sustainable alternative to traditional chemical methods. Lipases, alcohol dehydrogenases, and Baeyer-Villiger monooxygenases provide a versatile toolkit for accessing a wide range of enantiopure lactone structures. As our understanding of enzyme mechanisms deepens and protein engineering techniques advance, we can expect the development of even more efficient and robust biocatalysts for the synthesis of complex chiral molecules, further solidifying the role of biocatalysis in modern drug development and fine chemical manufacturing.

References

Application Notes & Protocols: Asymmetric Hydrogenation for the Synthesis of Chiral Lactones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral lactones are pivotal structural motifs found in a vast array of natural products, pharmaceuticals, and high-value chemical intermediates.[1] Their stereochemistry is often critical for biological activity, making enantioselective synthesis a paramount objective in modern organic chemistry. Asymmetric hydrogenation has emerged as a powerful, atom-economical, and highly efficient strategy for accessing these enantiopure compounds.[2] This guide provides an in-depth exploration of contemporary asymmetric hydrogenation methodologies for chiral lactone synthesis, targeting researchers, scientists, and drug development professionals. We will dissect the core principles, provide field-proven experimental protocols for Ruthenium, Rhodium, and Iridium-based catalytic systems, and explain the causality behind critical experimental choices to ensure reproducible and high-fidelity results.

Foundational Principles of Asymmetric Hydrogenation for Lactone Synthesis

The synthesis of chiral lactones via hydrogenation typically follows one of three primary strategies, each dependent on the choice of substrate and catalyst. The selection of a specific transition metal (commonly Ruthenium, Rhodium, or Iridium) and a precisely matched chiral ligand is the cornerstone of achieving high enantioselectivity.[3]

  • Strategy A: Hydrogenation of Ketoesters/Ketoacids: The most common approach involves the enantioselective hydrogenation of a ketone moiety within a γ- or δ-ketoester or ketoacid. The resulting chiral hydroxy acid/ester intermediate undergoes subsequent, often spontaneous, intramolecular cyclization (lactonization) to yield the desired chiral lactone.[4][5]

  • Strategy B: Hydrogenation of Unsaturated Lactones: This method involves the direct asymmetric hydrogenation of a carbon-carbon double bond within a prochiral α,β-unsaturated lactone, such as a butenolide.[6][7]

  • Strategy C: Dynamic Kinetic Resolution (DKR): For substrates that are racemic but can be epimerized, DKR offers a sophisticated route to a single enantiomeric product in theoretically 100% yield. This process involves the rapid, reversible racemization of the starting material coupled with a highly enantioselective hydrogenation of one enantiomer, continuously pulling the equilibrium toward the desired product.[8][9][10]

The catalytic cycle, exemplified by the well-studied Noyori-type Ru-BINAP system for ketone reduction, generally proceeds through an outer-sphere mechanism. The precatalyst is activated by hydrogen to form a dihydride species. The ketone substrate coordinates to the metal center, followed by a concerted transfer of hydride from the metal and a proton from a ligand to the carbonyl group, generating the chiral alcohol and regenerating the catalyst.[11][12][13]

Catalytic Cycle cluster_cycle General Catalytic Cycle for Ketone Hydrogenation Catalyst [M]-L* Precatalyst Active_Catalyst [M-H₂]-L* (Active Species) Catalyst->Active_Catalyst H₂ Substrate_Complex Substrate Complex Active_Catalyst->Substrate_Complex + Substrate (Ketone) Product_Complex Product Complex Substrate_Complex->Product_Complex Hydride Transfer (Enantioselective Step) Product_Complex->Active_Catalyst - Product (Alcohol)

Caption: General catalytic cycle for transition metal-catalyzed asymmetric hydrogenation.

Application Protocol 1: Ru-Catalyzed Synthesis of Chiral γ-Lactones from γ-Ketoesters

Ruthenium-diphosphine complexes, particularly those based on the BINAP ligand, are highly effective for the hydrogenation of functionalized ketones, including γ-ketoesters.[12][14] The addition of an acid cocatalyst, such as HCl, has been shown to be crucial for activating the catalyst and promoting the subsequent lactonization.[15]

Protocol: Asymmetric Hydrogenation of Methyl 4-oxohexanoate

This protocol details the synthesis of (S)-γ-ethyl-γ-butyrolactone via the enantioselective hydrogenation of methyl 4-oxohexanoate, followed by in-situ lactonization.

Materials & Equipment:

  • High-pressure autoclave with a magnetic stir bar

  • Schlenk line and inert gas (Argon or Nitrogen) supply

  • Methyl 4-oxohexanoate (Substrate)

  • [RuCl₂( (S)-BINAP )]₂·NEt₃ complex (Precatalyst) or RuCl₃ and (S)-BINAP to generate in situ

  • Anhydrous, degassed methanol (Solvent)

  • Hydrogen gas (high purity)

  • Standard glassware for workup and purification (rotary evaporator, separatory funnel, chromatography columns)

  • Chiral HPLC or GC for enantiomeric excess (ee) determination

Step-by-Step Methodology:

  • Catalyst Preparation (In Situ Example): In a Schlenk flask under an argon atmosphere, add RuCl₃·xH₂O and (S)-BINAP (1:1.1 molar ratio). Add anhydrous methanol and stir the mixture at room temperature for 1-2 hours until a clear solution is formed.

  • Reaction Setup: To a glass liner for the autoclave, add the substrate, methyl 4-oxohexanoate (1.0 mmol).

  • Catalyst Charging: Under a positive flow of argon, transfer the prepared catalyst solution to the glass liner containing the substrate. The typical substrate-to-catalyst (S/C) ratio is 500:1 to 2000:1.

  • Assembly and Purging: Seal the autoclave. Purge the system by pressurizing with hydrogen gas to ~10 atm and then venting, repeating this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-80 atm). Begin stirring and heat the reaction to the target temperature (e.g., 60 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (after cooling and venting) and analyzing via GC or TLC for substrate consumption. The reaction is typically complete within 12-24 hours.

  • Workup and Lactonization: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting crude hydroxy ester will often cyclize upon standing or gentle heating. To ensure complete lactonization, the residue can be dissolved in toluene with a catalytic amount of p-toluenesulfonic acid and heated to reflux for 1-2 hours.

  • Purification: Purify the crude lactone by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Analysis: Determine the yield of the isolated product. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Performance Data for Ru-Catalyzed Hydrogenation
Substrate (γ-Ketoester)Catalyst SystemS/C RatioH₂ Pressure (atm)Yield (%)ee (%)Reference
Ethyl levulinateRu-BINAP/HCl1000606698.5 (S)[15]
Methyl 4-oxo-4-phenylbutanoateRu-BINAP500509599 (R)[12]
Various γ-Aryl Keto AcidsNi-Zn Co-catalyst100050up to 99up to 98[16]
Aromatic γ-KetoacidsNi-Catalyst200060High≤98[5]

Application Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of γ-Butenolides

The direct hydrogenation of α,β-unsaturated lactones provides a concise route to chiral saturated lactones. Rhodium complexes featuring chiral phosphine ligands, such as ZhaoPhos, have demonstrated exceptional efficiency and enantioselectivity for this transformation.[6][17][18] The thiourea moiety in ZhaoPhos is believed to play a key role through hydrogen bonding interactions.[18]

Protocol: Asymmetric Hydrogenation of 2(5H)-Furanone

This protocol describes the synthesis of (S)-γ-butyrolactone using a Rh/ZhaoPhos catalytic system.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Prep_Catalyst 1. Prepare Catalyst Solution ([Rh(NBD)₂]BF₄ + ZhaoPhos in Solvent) Charge_Autoclave 3. Charge Autoclave (Substrate + Catalyst) Prep_Catalyst->Charge_Autoclave Prep_Substrate 2. Prepare Substrate Solution (Butenolide in Solvent) Prep_Substrate->Charge_Autoclave Purge 4. Purge with H₂ Charge_Autoclave->Purge Pressurize 5. Pressurize & Stir (50 atm H₂, RT, 24h) Purge->Pressurize Vent 6. Vent & Concentrate Pressurize->Vent Purify 7. Column Chromatography Vent->Purify Analyze 8. Determine Yield & ee% Purify->Analyze

Caption: Experimental workflow for Rh-catalyzed asymmetric hydrogenation.

Materials & Equipment:

  • High-pressure autoclave and Schlenk line

  • [Rh(NBD)₂]BF₄ (Precatalyst)

  • (S)-ZhaoPhos (Chiral Ligand)

  • 2(5H)-Furanone (Substrate)

  • Anhydrous, degassed dichloromethane (DCM) or Toluene (Solvent)

  • Hydrogen gas (high purity)

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under a strict argon atmosphere, add [Rh(NBD)₂]BF₄ (0.001 mmol, 1 mol%) and (S)-ZhaoPhos (0.0011 mmol, 1.1 mol%) to a vial. Add 1.0 mL of degassed solvent (e.g., DCM) and stir for 20 minutes to form the active catalyst.

  • Reaction Setup: In a separate vial, dissolve the γ-butenolide substrate (0.1 mmol) in 1.0 mL of the same degassed solvent.

  • Charging and Reaction: Transfer the substrate solution to the autoclave's glass liner. Then, using a gas-tight syringe, transfer the catalyst solution to the liner.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas (3-5 cycles), and then pressurize to 50 atm. Stir the reaction at room temperature for 24 hours.

  • Workup: After the reaction, carefully vent the autoclave. Pass the reaction mixture through a short pad of silica gel, eluting with ethyl acetate, to remove the catalyst.

  • Analysis: Concentrate the filtrate under reduced pressure. The conversion and enantiomeric excess of the resulting chiral γ-butyrolactone can be determined directly from the crude product by ¹H NMR and chiral HPLC analysis, respectively.[17]

Performance Data for Rh/ZhaoPhos-Catalyzed Hydrogenation
Substrate (γ-Butenolide)SolventConversion (%)ee (%)Reference
2(5H)-FuranoneToluene>9998 (S)[6][17]
4-Phenyl-2(5H)-furanoneDCM>9999 (R)[6][17]
4-Methyl-2(5H)-furanoneDCM>9999 (S)[6][17]
γ-HydroxybutenolidesToluene>9999[7]

Application Protocol 3: Ir-Catalyzed Dynamic Kinetic Resolution (DKR) of Racemic Lactones

Iridium catalysts bearing chiral SpiroPAP ligands have enabled the highly efficient DKR of racemic α-substituted lactones.[8][19] This process does not yield a chiral lactone directly but instead opens the lactone to form a valuable chiral diol. The key to this transformation is the use of a base, which facilitates the racemization of the α-stereocenter, allowing the chiral iridium catalyst to selectively hydrogenate one enantiomer of the rapidly equilibrating mixture.[20]

DKR Principle Racemate_S (S)-Lactone Racemate_R (R)-Lactone Racemate_S->Racemate_R k_rac (fast) Base-catalyzed epimerization Product (R)-Diol (Single Enantiomer) Racemate_S->Product k_S (slow) Ir-L* / H₂ Racemate_R->Product k_R (fast) Ir-L* / H₂

Caption: Principle of Dynamic Kinetic Resolution (DKR) for lactone hydrogenation.

Protocol: DKR of Racemic α-Methyl-δ-valerolactone

Materials & Equipment:

  • High-pressure autoclave and Schlenk line

  • [Ir(COD)Cl]₂ (Iridium precursor)

  • (R)-SpiroPAP (Chiral Ligand)

  • rac-α-Methyl-δ-valerolactone (Substrate)

  • Potassium tert-butoxide (tBuOK) (Base)

  • Anhydrous, degassed n-propanol (nPrOH) (Solvent)

  • Hydrogen gas (high purity)

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, mix [Ir(COD)Cl]₂ (0.5 mol%) and (R)-SpiroPAP (1.1 mol%) in a vial with degassed nPrOH. Stir for 30 minutes.

  • Reaction Setup: In the autoclave's glass liner, dissolve the racemic lactone substrate (1.0 mmol) and tBuOK (0.2 mmol) in degassed nPrOH.

  • Reaction Execution: Transfer the catalyst solution to the liner. Seal the autoclave, purge with H₂, and pressurize to 50 atm. Stir the reaction at 30 °C for 10-15 hours.

  • Workup: Cool the vessel and vent the hydrogen. Quench the reaction by adding a few drops of acetic acid. Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purification & Analysis: Purify the resulting chiral diol by flash chromatography. Determine the yield and analyze the enantiomeric excess by chiral HPLC after derivatization (e.g., as a bis-benzoate).

Performance Data for Ir-Catalyzed DKR
Substrate (rac-Lactone)Product (Chiral Diol)Yield (%)ee (%)Reference
α-Phenyl-δ-valerolactone(R)-2-Phenyl-1,5-pentanediol9293[8][20]
α-Methyl-δ-valerolactone(R)-2-Methyl-1,5-pentanediol9092[8][20]
α-Benzyl-γ-butyrolactone(R)-2-Benzyl-1,4-butanediol8595[19]

Conclusion and Future Perspectives

Asymmetric hydrogenation stands as a premier technology for the synthesis of chiral lactones, offering high efficiency, excellent enantioselectivity, and operational simplicity. Ruthenium, Rhodium, and Iridium catalysts each provide unique advantages depending on the desired substrate—from ketoesters to unsaturated lactones and racemic starting materials via DKR. The choice of ligand remains the most critical parameter, dictating the stereochemical outcome of the reaction. The protocols and data presented herein serve as a robust starting point for researchers aiming to leverage this technology. Future advancements will likely focus on the development of non-precious metal catalysts (e.g., Nickel, Cobalt), further broadening the substrate scope and improving the sustainability of these vital transformations.[5][16]

References

Use of (S)-3-Hydroxydihydrofuran-2(3H)-one in the synthesis of natural products

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Utilization of (S)-3-Hydroxydihydrofuran-2(3H)-one in the Synthesis of Natural Products

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a C4 Chiral Building Block

In the intricate field of asymmetric synthesis, the "chiral pool" represents a foundational strategy, leveraging naturally occurring, enantiomerically pure compounds as starting materials for complex targets.[1][2][3] Among these valuable synthons, this compound, also known as (S)-α-Hydroxy-γ-butyrolactone, has emerged as a particularly versatile and powerful C4 building block. Its rigid five-membered lactone ring, adorned with a hydroxyl group at a defined stereocenter, provides a compact and predictable scaffold from which acyclic and heterocyclic structures can be elaborated with high stereocontrol.

This γ-lactone is a highly sought-after chiral intermediate, particularly in the pharmaceutical industry, due to its utility in constructing portions of complex natural products and active pharmaceutical ingredients (APIs).[4] Its value lies not just in the single stereocenter it provides, but in the latent functionality embedded within its structure. The lactone can be reductively opened to reveal a 1,2,4-triol synthon, the hydroxyl group can be inverted or displaced, and elimination reactions can forge valuable butenolide intermediates.[5] This guide provides an in-depth exploration of the synthesis and strategic application of this compound, complete with detailed protocols for its key transformations.

I. Accessing the Chiral Synthon: Synthetic Pathways

The utility of a chiral pool starting material is directly linked to its accessibility. Fortunately, this compound can be prepared efficiently through several established routes, allowing researchers to select a method based on scale, cost, and available resources.

  • From L-Malic Acid: The most common and cost-effective route begins with L-malic acid, an inexpensive and readily available chiral pool material.[1] The synthesis involves the reduction of the carboxylic acid functionalities. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, safety and handling concerns on an industrial scale have led to the development of safer reduction systems, such as a LiCl/sodium borohydride combination in a lower alcohol solvent, which reduces the dimethyl ester of L-malic acid to 1,2,4-butanetriol, followed by acid-catalyzed cyclization.[6]

  • Chemoenzymatic Methods: Combining classical chemistry with enzymatic resolution offers an elegant path to high enantiopurity. One prominent approach also starts from L-malic acid, which is hydrogenated and then subjected to a lipase-catalyzed hydrolysis. For example, Candida rugosa lipase has proven highly efficient for the stereoselective hydrolysis of an intermediate, (S)-β-benzoyloxy-γ-butyrolactone, to yield the desired product.[4]

  • Biocatalytic Synthesis: Modern metabolic engineering has enabled the de novo biosynthesis of (S)-3-Hydroxy-γ-butyrolactone. Engineered E. coli strains have been developed that can produce the chiral lactone in high optical purity directly from renewable resources like D-xylose, offering a green and sustainable manufacturing route.[4]

Synthetic Route Starting Material Key Reagents/Process Advantages Considerations
Chemical Synthesis L-Malic AcidSOCl₂, MeOH; then LiCl/NaBH₄/EtOH; then p-TsOHInexpensive starting material, scalable.[6]Requires multiple steps; traditional methods may use hazardous reagents (e.g., LiAlH₄).
Chemoenzymatic L-Malic AcidHydrogenation; Acylation; Candida rugosa lipaseHigh enantioselectivity, mild conditions.[4]Requires screening and optimization of enzyme activity.
Biocatalysis D-Xylose (or other sugars)Engineered E. coliUses renewable feedstocks, sustainable ("green") process.[4]Requires expertise in fermentation and metabolic engineering.

II. Core Transformations & Synthetic Logic

The true synthetic power of this compound is unlocked through a series of fundamental transformations that convert it into a variety of useful downstream intermediates. The choice of reaction is dictated by the overall synthetic strategy for the target natural product.

G Start This compound Protected Protected Lactone (e.g., R=TBDMS, Bn) Start->Protected Protection (PG-Cl) Inverted Inverted (R)-Alcohol Start->Inverted Mitsunobu Rxn (DEAD, PPh3, R'COOH) Butenolide Chiral Butenolide Protected->Butenolide 1. MsCl, Et3N 2. DBU (Elimination) Acyclic Acyclic Chiral 1,2,4-Triol Derivative Protected->Acyclic Reduction (DIBAL-H or LiBH4) Further Further Elaboration & Functionalization Inverted->Further Butenolide->Further Acyclic->Further

Caption: Key synthetic transformations of this compound.

A. Protection of the Hydroxyl Group

Causality: Before performing reactions on the lactone carbonyl (e.g., reduction) or at adjacent positions, the C3-hydroxyl group must be protected to prevent it from interfering. The choice of protecting group (PG) is critical and depends on the stability required for subsequent steps and the conditions needed for its eventual removal.

  • Silyl Ethers (TBDMS, TIPS): Robust and stable to a wide range of non-fluoride conditions. Cleaved with fluoride sources (e.g., TBAF, HF-Pyridine). Ideal for multi-step syntheses.

  • Benzyl Ether (Bn): Very stable to both acidic and basic conditions. Removed by hydrogenolysis (H₂, Pd/C), which is advantageous if other functional groups are sensitive to acid or fluoride.

B. Reductive Ring Opening

Causality: This is a powerful strategy to transition from a cyclic scaffold to a flexible acyclic chain while preserving the original stereochemistry. The lactone is reduced to a lactol (hemiacetal), which exists in equilibrium with the open-chain hydroxy-aldehyde, and is then further reduced to the diol.

  • Reagents: Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) can selectively reduce the lactone to the lactol. Using stronger reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) typically leads to the fully reduced 1,2,4-triol derivative. This acyclic product is a cornerstone for building fragments of polyketides and other natural products.[7]

C. Conversion to Chiral Butenolides

Causality: Optically active γ-hydroxybutenolides are prominent building blocks for a vast array of biologically active compounds.[5][8] The conversion from this compound involves an elimination reaction. This is typically achieved by first converting the hydroxyl into a good leaving group (e.g., mesylate, tosylate) and then treating with a non-nucleophilic base (e.g., DBU) to induce E2 elimination, forming the α,β-unsaturated lactone. These butenolides are excellent Michael acceptors and dienophiles, opening up a wide range of carbon-carbon bond-forming reactions.[9][10]

D. Stereochemical Inversion

Causality: Access to the opposite enantiomer of a key intermediate can be crucial for synthesizing enantiomeric natural products or for structure-activity relationship (SAR) studies. The Mitsunobu reaction provides a reliable method for inverting the stereochemistry at C3. Treatment with triphenylphosphine (PPh₃), a nucleophile (e.g., benzoic acid), and an azodicarboxylate (e.g., DEAD or DIAD) results in an Sₙ2 reaction that inverts the stereocenter. Subsequent hydrolysis of the resulting ester yields the (R)-3-hydroxydihydrofuran-2(3H)-one.

III. Case Study: Total Synthesis of (+)-Pilocarpine

Pilocarpine is a plant alkaloid used in ophthalmology to treat glaucoma.[11] Its structure features a substituted γ-butyrolactone core, making it an ideal target for a synthesis starting from a chiral lactone. While many syntheses exist, a logical approach can be envisioned starting from a derivative of this compound. The core challenge is the diastereoselective installation of the two adjacent substituents at the C3 and C4 positions.

A common strategy involves creating an intermediate like homopilopic acid, where the ethyl and carboxymethyl groups are correctly oriented, followed by elaboration to attach the methyl-imidazole moiety.[11][12][13]

G Start (S)-HGL Derivative (e.g., α,β-unsaturated lactone) Michael Michael Addition (Et₂CuLi) Start->Michael Install C3-Et Enolate Enolate Trapping (e.g., with ICH₂CO₂Et) Michael->Enolate Install C4-Sidechain Homopilopic Homopilopic Acid (Key Intermediate) Enolate->Homopilopic Hydrolysis/Decarboxylation Amide Amide Formation Homopilopic->Amide Activation & Amidation Imidazole Imidazole Ring Formation Amide->Imidazole Cyclization & Methylation Pilocarpine (+)-Pilocarpine Imidazole->Pilocarpine Final Steps

Caption: A conceptual synthetic workflow towards (+)-Pilocarpine.

This pathway illustrates how the core lactone is sequentially functionalized. The stereocenter from the starting material directs the subsequent diastereoselective addition of the ethyl group, setting the crucial relative stereochemistry of the final product.

IV. Experimental Protocols

The following protocols are representative examples of key transformations. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware.

Protocol 1: Protection of this compound as a TBDMS Ether

Principle: This protocol protects the secondary alcohol as a tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group that is stable to many reaction conditions, including organometallic reagents and non-acidic aqueous workups. Imidazole is used as a mild base to activate the silyl chloride and scavenge the HCl byproduct.

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a stirred solution of this compound (e.g., 1.02 g, 10.0 mmol) in anhydrous DCM (50 mL) at 0 °C, add imidazole (1.70 g, 25.0 mmol).

  • Add TBDMSCl (1.81 g, 12.0 mmol) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The product should have a higher Rf value than the starting material.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil by flash column chromatography on silica gel (e.g., using a 9:1 to 4:1 Hexanes:Ethyl Acetate gradient) to afford the pure product as a colorless oil.

Scientist's Notes:

  • Causality: Anhydrous conditions are crucial as TBDMSCl reacts readily with water. Using an excess of imidazole ensures the reaction goes to completion and maintains a basic pH.

  • Expected Outcome: Typical yields for this protection are >95%. The product should be stable for long-term storage at <4 °C.

Protocol 2: Reductive Opening to (S)-1,2,4-Butanetriol

Principle: This protocol uses lithium borohydride (LiBH₄), a strong but more selective reducing agent than LiAlH₄, to open the lactone ring and reduce the resulting carboxylic acid (after initial ring opening) to the primary alcohol, yielding a chiral triol.

Materials:

  • (S)-3-(tert-Butyldimethylsilyloxy)dihydrofuran-2(3H)-one (1.0 eq, from Protocol 1)

  • Lithium borohydride (LiBH₄, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected lactone (e.g., 2.16 g, 10.0 mmol) in anhydrous THF (50 mL) and cool the solution to 0 °C in an ice bath.

  • Carefully add solid LiBH₄ (0.54 g, 25.0 mmol) in portions. Caution: Hydrogen gas evolution may occur.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight (approx. 16 hours).

  • Self-Validation Check: Monitor by TLC (e.g., 1:1 Hexanes:EtOAc). The starting material should be consumed, and a new, more polar spot should appear at the baseline.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the dropwise addition of MeOH (10 mL) until gas evolution ceases.

  • Slowly add 1 M HCl to adjust the pH to ~2-3. This step hydrolyzes the borate salts and simultaneously cleaves the TBDMS protecting group. Stir for 1 hour at room temperature.

  • Neutralize the mixture with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (4 x 30 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triol.

  • The product is often a viscous oil and can be used directly or purified by chromatography if necessary (e.g., using a DCM/MeOH gradient).

Scientist's Notes:

  • Causality: The initial protection of the hydroxyl group is essential; otherwise, LiBH₄ would simply form a salt with the free alcohol. The acidic workup is a convenient way to achieve in-situ deprotection.

  • Troubleshooting: If the reaction stalls, gentle heating (e.g., to 40 °C) can be applied, but this should be done with caution due to the presence of LiBH₄.

V. Conclusion

This compound is a testament to the power and elegance of chiral pool synthesis. Its ready availability and the predictable reactivity of its functional groups have cemented its status as a first-choice building block for constructing complex molecular architectures. By mastering its core transformations—protection, ring-opening, elimination, and inversion—researchers can strategically disconnect target natural products back to this simple, enantiopure C4 synthon. The protocols and strategies outlined in this guide serve as a robust foundation for scientists aiming to leverage this versatile molecule in their own synthetic endeavors.

References

Application Notes and Protocols for the Enantiomeric Purity Determination of 3-Hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for determining the enantiomeric purity of 3-hydroxydihydrofuran-2(3H)-one, also known as α-hydroxy-γ-butyrolactone. The stereochemistry of this molecule is of critical importance in pharmaceutical and fine chemical synthesis, as different enantiomers can exhibit distinct biological activities and toxicological profiles. This document outlines direct chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), as well as indirect methods involving chiral derivatization. Each section explains the underlying scientific principles, offers detailed experimental protocols, and presents data in a clear, comparative format to aid researchers in selecting and implementing the most suitable method for their specific application.

Introduction: The Significance of Chirality in 3-Hydroxydihydrofuran-2(3H)-one

3-Hydroxydihydrofuran-2(3H)-one is a chiral molecule possessing a single stereocenter at the C3 position. This results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers. In the pharmaceutical industry, enantiopure chiral building blocks are essential for the synthesis of active pharmaceutical ingredients (APIs). The biological activity of a chiral drug is often attributed to only one of its enantiomers, while the other may be inactive or, in some cases, responsible for adverse effects. Therefore, the accurate determination of enantiomeric purity is a critical step in quality control and regulatory compliance throughout the drug development process.

This guide provides validated starting points and detailed methodologies for the robust and reliable analysis of 3-hydroxydihydrofuran-2(3H)-one enantiomers.

G cluster_0 Analytical Approaches cluster_1 Chromatographic Techniques cluster_2 Derivatization Workflow Direct Direct Methods (Chiral Environment) HPLC Chiral HPLC Direct->HPLC employs GC Chiral GC Direct->GC employs SFC Chiral SFC Direct->SFC employs Indirect Indirect Methods (Diastereomer Formation) Derivatization React with Chiral Derivatizing Agent (CDA) Indirect->Derivatization involves Achiral_Sep Separate Diastereomers on Achiral Column (e.g., C18) Derivatization->Achiral_Sep leads to

Caption: Overview of analytical strategies.

Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most prevalent and versatile technique for enantiomeric separations due to its high efficiency, robustness, and wide applicability. The direct approach involves the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Principle of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, derived from cellulose or amylose, are exceptionally effective for resolving a broad range of chiral compounds, including lactones. Chiral recognition is achieved through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the helical polymer structure of the chiral selector. For 3-hydroxydihydrofuran-2(3H)-one, the hydroxyl and carbonyl groups are key interaction points.

Recommended HPLC Method and Protocol

Based on successful separations of structurally similar compounds like pantolactone, a normal-phase HPLC method is recommended as a primary screening approach.

Protocol: Chiral HPLC Separation

  • Instrumentation:

    • HPLC system with a pump capable of delivering isocratic flow.

    • Autosampler.

    • Column thermostat.

    • UV detector.

  • Sample Preparation:

    • Prepare a stock solution of racemic 3-hydroxydihydrofuran-2(3H)-one at 1.0 mg/mL in 2-propanol.

    • Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended ConditionAlternative Condition
Column CHIRALPAK® IA or AD-H (Amylose-based)CHIRALCEL® OD-H or OJ-H (Cellulose-based)
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Heptane / Ethanol (85:15, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C20 °C
Detection UV at 220 nmUV at 210 nm
Injection Vol. 10 µL10 µL
  • Method Optimization:

    • Mobile Phase Composition: Adjust the ratio of alcohol (polar modifier) to alkane. Increasing the alcohol content will generally decrease retention times but may reduce enantioselectivity.

    • Alcohol Choice: Switching between 2-propanol, ethanol, and 1-butanol can significantly alter selectivity.

    • Temperature: Lowering the temperature can sometimes enhance resolution, although it may increase analysis time and backpressure.

Caption: Chiral HPLC workflow.

Direct Enantioseparation by Chiral Gas Chromatography (GC)

For volatile and semi-volatile compounds like 3-hydroxydihydrofuran-2(3H)-one, chiral GC offers high resolution and sensitivity. The use of derivatized cyclodextrin-based stationary phases is the most common approach for chiral GC separations.

Principle of Chiral Recognition on Cyclodextrin-Based CSPs

Cyclodextrins are chiral, cyclic oligosaccharides that form a truncated cone structure. Enantiomeric separation occurs based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. The hydroxyl groups on the rim of the cyclodextrin can also participate in hydrogen bonding interactions, further enhancing chiral recognition.

Recommended GC Method and Protocol

Research has demonstrated the successful analysis of optically pure (S)-3-hydroxy-γ-butyrolactone with high enantiomeric excess (99.3%) using chiral GC, confirming the viability of this technique.

Protocol: Chiral GC Separation

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Split/splitless injector.

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If necessary, derivatization of the hydroxyl group (e.g., silylation with BSTFA) can improve peak shape and volatility, though it is often not required for this analyte.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column Rt-βDEXcst or similar cyclodextrin-based phase
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temp. 250 °C
Injection Mode Split (e.g., 50:1)
Injection Vol. 1 µL
Oven Program 60 °C (hold 1 min), ramp at 2 °C/min to 200 °C
Detector FID at 250 °C or MS (scan mode)
  • Method Optimization:

    • Temperature Program: The temperature ramp rate is a critical parameter for optimizing resolution. A slower ramp rate generally improves separation.

    • Carrier Gas Flow: Optimizing the linear velocity of the carrier gas can enhance column efficiency.

    • Stationary Phase: Different cyclodextrin derivatives can offer varying selectivity. Screening columns like Rt-βDEXsm or Rt-βDEXse may yield better results.

Supercritical Fluid Chromatography (SFC) as a High-Throughput Alternative

SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines the advantages of both GC and HPLC, offering high efficiency, fast separations, and reduced solvent consumption, making it particularly suitable for chiral separations.

Advantages of SFC for Chiral Analysis
  • Speed: The low viscosity of supercritical CO₂ allows for higher flow rates and faster analysis times compared to HPLC.

  • Green Chemistry: SFC significantly reduces the use of toxic organic solvents.

  • Orthogonal Selectivity: SFC can provide different chiral selectivity compared to HPLC, making it a complementary technique.

Recommended SFC Method and Protocol

The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.

Protocol: Chiral SFC Separation

  • Instrumentation:

    • SFC system with a CO₂ pump and a modifier pump.

    • Back-pressure regulator.

    • UV or MS detector.

  • Sample Preparation:

    • Dissolve the sample in the modifier solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column Trefoil AMY1 or CEL1 (Amylose or Cellulose-based)
Dimensions 150 x 3.0 mm, 2.5 µm
Mobile Phase Supercritical CO₂ / Methanol (e.g., 85:15, v/v)
Flow Rate 2.0 mL/min
Back Pressure 150 bar (2175 psi)
Temperature 40 °C
Detection UV at 220 nm

Indirect Analysis via Chiral Derivatization

The indirect approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column (e.g., C18 for HPLC).

Principle and Considerations

This method is useful when direct chiral separation is difficult or when enhanced detection sensitivity is required. The hydroxyl group of 3-hydroxydihydrofuran-2(3H)-one is the primary site for derivatization.

Key Requirements:

  • The CDA must be enantiomerically pure.

  • The reaction must proceed to completion without racemization of the analyte or the CDA.

Recommended Derivatization Protocol

Protocol: Derivatization and Achiral HPLC Analysis

  • Reagents:

    • (R)- or (S)-1-(1-Naphthyl)ethyl isocyanate (NEIC) as the CDA.

    • Aprotic solvent (e.g., anhydrous acetonitrile).

    • Tertiary amine catalyst (e.g., triethylamine).

    • Racemic 3-hydroxydihydrofuran-2(3H)-one.

  • Derivatization Procedure:

    • In a vial, dissolve ~1 mg of the analyte in 1 mL of anhydrous acetonitrile.

    • Add a slight molar excess (e.g., 1.2 equivalents) of the CDA.

    • Add a catalytic amount of triethylamine.

    • Allow the reaction to proceed at room temperature for 1-2 hours or until complete as monitored by TLC or a scouting HPLC run.

  • Achiral HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile / Water gradient.

    • Detection: UV at a wavelength appropriate for the naphthyl chromophore (e.g., 254 nm).

    • The two diastereomeric carbamate products will elute at different retention times.

G Analyte Racemic Analyte (R)- and (S)-Enantiomers Reaction Derivatization Reaction Analyte->Reaction CDA Enantiopure CDA (e.g., (R)-NEIC) CDA->Reaction Diastereomers Diastereomeric Products (R,R) and (S,R) Reaction->Diastereomers Separation Separation on Achiral C18 Column Diastereomers->Separation Result Two Separated Peaks Separation->Result

Caption: Indirect analysis workflow.

Conclusion

This guide has detailed several robust analytical methods for determining the enantiomeric purity of 3-hydroxydihydrofuran-2(3H)-one.

  • Chiral HPLC on polysaccharide-based columns is the recommended starting point due to its broad applicability and proven success with similar lactone structures.

  • Chiral GC offers a high-resolution alternative, particularly given its demonstrated efficacy for this specific analyte.

  • Chiral SFC provides a high-throughput and environmentally friendly option for both analytical and preparative scale separations.

  • Indirect analysis via chiral derivatization is a valuable strategy when direct methods are unsuccessful or when enhanced sensitivity is needed.

The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, available instrumentation, and throughput needs. The protocols provided herein serve as comprehensive starting points for method development and validation.

Derivatization of (S)-3-Hydroxydihydrofuran-2(3H)-one for further reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Derivatization of (S)-3-Hydroxydihydrofuran-2(3H)-one for Advanced Synthetic Applications

Abstract

This compound, also known as (S)-α-Hydroxy-γ-butyrolactone, is a pivotal chiral building block in the synthesis of complex pharmaceuticals and natural products. Its bifunctional nature, containing both a lactone and a secondary alcohol, necessitates precise control over its reactivity in multi-step synthetic sequences. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic derivatization of the C3-hydroxyl group. We present validated, step-by-step protocols for key transformations including acylation, silylation, and the Mitsunobu reaction. The causality behind experimental choices, mechanistic insights, and a comparative analysis of the methods are discussed to empower scientists to select and execute the optimal strategy for their specific synthetic goals.

Introduction: The Strategic Importance of this compound

The γ-butyrolactone scaffold is a privileged structure found in a vast array of natural products, contributing to up to 10% of all known natural compounds.[1] The enantiomerically pure this compound is a particularly valuable synthon due to the stereocenter at the C3 position. This chiral intermediate serves as a starting point for synthesizing a wide range of molecules, from modified oligonucleotides to antitumor agents.[2][3]

The primary challenge in utilizing this molecule lies in the selective manipulation of its functional groups. The secondary hydroxyl group is a nucleophile and can interfere with reactions targeting other parts of the molecule. Therefore, its temporary modification, or derivatization, is a critical first step in many synthetic pathways. This process serves three main purposes:

  • Protection: Masking the hydroxyl group to prevent unwanted side reactions during subsequent transformations.[4][5]

  • Activation: Converting the hydroxyl into a better leaving group for nucleophilic substitution reactions.

  • Functionalization: Introducing a new functional moiety to serve as a handle for further molecular elaboration.

This guide details robust and reproducible protocols for achieving these objectives, transforming this versatile building block into a custom-tailored intermediate for advanced chemical synthesis.

Core Principles: Selecting the Right Derivatization Strategy

The choice of derivatization method is dictated by the overall synthetic plan. An ideal protecting group strategy involves the easy installation and removal of the group in high yields and under mild conditions that do not affect other functional groups in the molecule.[6][7] This concept, known as orthogonality, is crucial for complex syntheses.[7] The stability of the derivatized group must be compatible with the planned downstream reaction conditions (e.g., acidic, basic, oxidative, or reductive environments).

Below is a general workflow for the derivatization process, which involves the reaction, work-up, and purification of the desired product.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Reaction & Monitoring cluster_2 Phase 3: Work-up & Purification A This compound D Reaction Vessel (Inert Atmosphere) A->D B Derivatizing Agent (e.g., Silyl Chloride, Acid Anhydride) B->D C Solvent & Catalyst/Base (e.g., DMF, Pyridine) C->D E Stirring at Controlled Temperature D->E F Monitor Progress (TLC/GC) E->F G Quenching & Extraction F->G H Drying & Solvent Removal G->H I Purification (e.g., Column Chromatography) H->I J Characterized Product I->J K Further Reactions J->K Ready for Next Step

Caption: General workflow for the derivatization of this compound.

Key Derivatization Protocols

Protocol 1: Acylation (Acetate Protection)

Acylation converts the hydroxyl group into an ester, which is a robust protecting group stable to a wide range of non-hydrolytic conditions. Acetyl esters are particularly common and can be readily cleaved under basic (e.g., K₂CO₃/MeOH) or acidic conditions.

  • Principle: The alcohol is acylated using acetic anhydride. A base such as pyridine or triethylamine is used to neutralize the acetic acid byproduct, and 4-dimethylaminopyridine (DMAP) is often added as a highly effective nucleophilic catalyst to accelerate the reaction.

  • Detailed Protocol:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq), followed by acetic anhydride (1.2 eq).

    • Add a catalytic amount of DMAP (0.05 eq).

    • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, 1 M HCl, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (S)-3-acetoxydihydrofuran-2(3H)-one.

  • Causality & Insights: The use of DMAP as a catalyst is crucial for efficient acylation of this secondary alcohol. DMAP reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which is then readily attacked by the alcohol. Triethylamine is a non-nucleophilic base used solely to scavenge the acid byproduct.

  • Safety: Acetic anhydride is corrosive and a lachrymator. Pyridine and DCM should be handled in a well-ventilated fume hood.

Protocol 2: Silylation (TBDMS Protection)

Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of formation, stability, and selective removal.[6] The tert-butyldimethylsilyl (TBDMS) group is particularly popular for its stability to a broad range of conditions, including chromatography and many organometallic reagents, yet it can be cleanly removed using a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Principle: The alcohol reacts with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, to form the corresponding silyl ether.

G reac (S)-Lactone-OH + TBDMSCl Imidazole, DMF prod (S)-Lactone-OTBDMS + Imidazole-HCl reac->prod Silylation (Protection)

Caption: Reaction scheme for TBDMS protection of the hydroxyl group.

  • Detailed Protocol:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approx. 0.5 M) under an inert atmosphere, add imidazole (2.5 eq).

    • Stir the mixture at room temperature until all the imidazole has dissolved.

    • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Once complete, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Separate the layers and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting oil by flash column chromatography (hexane/ethyl acetate) to afford the desired silyl ether.

  • Causality & Insights: Imidazole serves a dual role: it acts as a base to deprotonate the alcohol and as a nucleophilic catalyst. It also activates the TBDMSCl, making the silicon atom more electrophilic. DMF is an excellent polar aprotic solvent for this transformation.

  • Safety: TBDMSCl is moisture-sensitive. DMF is a skin and respiratory irritant. Handle all reagents in a fume hood.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of other functional groups, including esters, ethers, azides, and thioethers.[8] A defining feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it invaluable for stereocontrolled synthesis.[2]

  • Principle: The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in-situ activation forms an oxyphosphonium salt, which is a superb leaving group. A suitable pronucleophile (H-Nu) can then displace it via an SN2 pathway.[8]

G A (S)-Lactone-OH C [Lactone-O-PPh3+] Oxyphosphonium Intermediate A->C Activation B PPh3 + DIAD B->C E (R)-Lactone-Nu (Inverted Product) C->E F Ph3P=O + DIAD-H2 C->F D Pronucleophile (H-Nu) (e.g., PhCOOH, HN3) D->E SN2 Attack

References

Application Notes and Protocols: Scale-Up Considerations for the Synthesis of (S)-3-Hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Building Block

(S)-3-Hydroxydihydrofuran-2(3H)-one, also known as (S)-3-hydroxy-γ-butyrolactone, is a pivotal chiral intermediate in the pharmaceutical industry. Its stereochemically defined structure makes it an essential component in the synthesis of a variety of contemporary medicines. The growing demand for enantiomerically pure pharmaceuticals necessitates robust, scalable, and economically viable synthetic routes for such key building blocks. This document provides a detailed guide for researchers, scientists, and drug development professionals on the considerations for scaling up the synthesis of this important molecule, moving from a laboratory setting to pilot and industrial scales. We will explore various synthetic strategies and delve deeply into a practical and proven chemoenzymatic approach, highlighting critical process parameters, safety protocols, and purification challenges.

Synthetic Strategies: A Comparative Overview

Several synthetic pathways to this compound have been developed, each with its own set of advantages and challenges, particularly concerning scalability.

  • Chemical Synthesis: Traditional chemical routes often commence from readily available chiral precursors like L-malic acid. These methods typically involve steps such as esterification followed by selective reduction of one of the carboxyl groups. While effective at the lab scale, these processes can present significant hurdles upon scale-up, including the use of hazardous reagents like boranes or high-pressure hydrogenation, which demand specialized equipment and stringent safety measures.[1][2][3][4][5] The purification of the final product from a complex mixture of reagents and byproducts can also be a considerable challenge.[6]

  • Biocatalytic and Chemoenzymatic Synthesis: In recent years, biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions.[7][8][9][10] For this compound, chemoenzymatic methods that combine chemical steps with enzymatic resolutions have proven to be particularly effective and scalable. A notable example involves the chemical synthesis of a racemic intermediate, followed by an enzymatic kinetic resolution to selectively produce the desired (S)-enantiomer. This approach often leads to high enantiomeric purity and can be more cost-effective and environmentally friendly than purely chemical methods.

  • Fermentative Production: Advances in metabolic engineering have enabled the direct production of this compound from renewable feedstocks like glucose or xylose using engineered microorganisms. While this approach is highly attractive from a sustainability perspective, challenges in downstream processing, such as the separation of the polar lactone from a complex fermentation broth, can be a significant hurdle for large-scale production.[11][12][13][14][15]

This guide will focus on a widely adopted and successfully scaled-up chemoenzymatic route starting from L-malic acid . This pathway offers a balance of well-established chemical principles with the high selectivity and milder conditions of biocatalysis.

The Chemoenzymatic Route from L-Malic Acid: A Scalable Approach

This strategy involves two key stages:

  • Chemical Synthesis: The selective reduction of L-malic acid to the corresponding diol, followed by cyclization to form the lactone. A common approach is the esterification of L-malic acid, followed by selective hydrogenation.

  • Enzymatic Resolution (if starting with a racemic mixture) or direct synthesis from a chiral precursor. For the purpose of this guide, we will focus on the direct synthesis from the chiral precursor L-malic acid, which avoids a resolution step and improves atom economy.

Visualizing the Synthetic Pathway

Synthetic_Pathway L-Malic Acid L-Malic Acid Dimethyl L-malate Dimethyl L-malate L-Malic Acid->Dimethyl L-malate Esterification (MeOH, Acid catalyst) (S)-1,2,4-Butanetriol (S)-1,2,4-Butanetriol Dimethyl L-malate->(S)-1,2,4-Butanetriol Selective Hydrogenation (Catalyst, H2) This compound This compound (S)-1,2,4-Butanetriol->this compound Lactonization (Acid catalyst, Heat)

Caption: Chemoenzymatic synthesis of this compound from L-Malic Acid.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol outlines a typical laboratory procedure for the synthesis of this compound.

Part 1: Esterification of L-Malic Acid

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-malic acid (13.4 g, 0.1 mol) and methanol (100 mL).

  • Catalysis: Carefully add concentrated sulfuric acid (2 mL) dropwise while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude dimethyl L-malate.

Part 2: Selective Hydrogenation

  • Setup: In a high-pressure autoclave, dissolve the crude dimethyl L-malate in a suitable solvent like methanol (100 mL).

  • Catalyst: Add a suitable hydrogenation catalyst, such as 5% Ru/C (Ruthenium on Carbon), at a loading of 1-5 mol%.

  • Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 bar. Heat the reaction to 100-150°C with vigorous stirring. Monitor hydrogen uptake to determine reaction completion.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.

  • Purification: Filter the catalyst through a pad of celite and wash with methanol. Concentrate the filtrate under reduced pressure to obtain crude (S)-1,2,4-butanetriol.

Part 3: Lactonization

  • Setup: Dissolve the crude (S)-1,2,4-butanetriol in a suitable solvent like toluene (100 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Parameter Laboratory Scale (10 g)
Starting Material L-Malic Acid (13.4 g)
Key Reagents Methanol, H₂SO₄, Ru/C, H₂, p-TSA
Typical Yield 60-70%
Purity (post-purification) >98%
Reaction Time 24-48 hours

Scale-Up Considerations and Protocol (1 kg Scale)

Transitioning from a 10 g laboratory synthesis to a 1 kg pilot-scale production introduces significant challenges that require careful consideration and process optimization.

Key Scale-Up Challenges and Solutions
  • Heat Transfer: The hydrogenation of esters is a highly exothermic reaction.[2][4] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.

    • Solution: Utilize a jacketed reactor with a reliable cooling system. Monitor the internal temperature closely and control the rate of hydrogen addition to manage the exotherm.[16][17]

  • Mass Transfer and Mixing: Inefficient mixing can lead to localized "hot spots," poor catalyst suspension, and incomplete reactions.[18][19]

    • Solution: Employ a reactor with an appropriate agitator design (e.g., pitched-blade turbine) to ensure good solid-liquid mixing and gas dispersion. The mixing speed should be optimized to maintain the catalyst in suspension without causing excessive shear.

  • Safety: The use of flammable hydrogen gas under high pressure and pyrophoric catalysts like Ru/C poses significant safety risks.[1][2][3][4][5]

    • Solution: Conduct the hydrogenation in a designated high-pressure bay with appropriate ventilation and safety interlocks. Ensure all equipment is properly grounded to prevent static discharge. Handle the catalyst under an inert atmosphere (e.g., in a glove box or using a slurry transfer) to prevent ignition.

  • Downstream Processing and Purification: The purification of a polar, water-soluble lactone on a large scale can be difficult.

    • Solution: Optimize extraction and distillation procedures. Consider using techniques like continuous liquid-liquid extraction to improve efficiency. For highly polar compounds, specialized chromatographic techniques or crystallization may be necessary.[6][20][21][22]

Visualizing the Scale-Up Workflow

Scale_Up_Workflow cluster_0 Process Development cluster_1 Pilot Scale-Up (1 kg) cluster_2 Production Route_Scouting Route Scouting & Selection Lab_Scale_Optimization Lab-Scale Optimization (1-10 g) Route_Scouting->Lab_Scale_Optimization Process_Safety_Assessment Process Safety Assessment (HAZOP) Lab_Scale_Optimization->Process_Safety_Assessment Reactor_Selection Reactor Selection & Engineering Process_Safety_Assessment->Reactor_Selection Parameter_Optimization Process Parameter Optimization (Heat/Mass Transfer) Reactor_Selection->Parameter_Optimization Downstream_Development Downstream Process Development Parameter_Optimization->Downstream_Development Tech_Transfer Technology Transfer Downstream_Development->Tech_Transfer Campaign_Manufacturing Campaign Manufacturing Tech_Transfer->Campaign_Manufacturing Quality_Control Quality Control & Release Campaign_Manufacturing->Quality_Control

References

Troubleshooting & Optimization

Improving yield and purity in (S)-3-Hydroxydihydrofuran-2(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-Hydroxydihydrofuran-2(3H)-one, a critical chiral building block in modern pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for both yield and purity.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

1. Issue: Low Overall Yield

Q: My final isolated yield of this compound is consistently low. What are the likely causes and how can I improve it?

A: Low yield is a multifaceted problem that can arise from several stages of the synthesis. Let's break down the common culprits and their remedies:

  • Incomplete Reaction: The reduction of the starting material, often a derivative of L-malic acid, may not have gone to completion.

    • Causality: Insufficient reducing agent, poor quality of reagents, or non-optimal reaction temperature can lead to incomplete conversion. For instance, in borane reductions, the borane-THF or borane-dimethyl sulfide complex can degrade upon improper storage, reducing its efficacy.

    • Solution:

      • Ensure your starting materials, particularly L-malic acid, are of high purity. Common impurities in L-malic acid can include fumaric acid and maleic acid, which can interfere with the reaction[1][2].

      • Use a slight excess of the reducing agent (e.g., borane complex).

      • Monitor the reaction progress diligently using an appropriate technique like Thin Layer Chromatography (TLC) or in-situ IR spectroscopy.

      • Maintain the recommended reaction temperature. Some reductions require initial cooling followed by warming to room temperature or gentle heating[3].

  • Side Product Formation: The formation of unwanted byproducts consumes your starting material and complicates purification.

    • Causality: Over-reduction of the carboxylic acid can lead to the formation of 1,2,4-butanetriol. When starting from carbohydrates, a complex mixture of side products such as glycolic acid, formic acid, and oxalic acid can form[4].

    • Solution:

      • Control the stoichiometry of the reducing agent carefully.

      • Maintain the optimal reaction temperature to avoid over-reduction.

      • If using a chemoenzymatic approach, ensure the enzyme's selectivity is high to prevent unwanted side reactions[5].

  • Product Loss During Work-up and Purification: this compound is a relatively polar and water-soluble molecule, which can lead to significant losses during aqueous work-ups and extractions.

    • Causality: Insufficient extraction from the aqueous phase or loss during solvent removal can drastically lower the isolated yield.

    • Solution:

      • Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.

      • Saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the product in water and improve extraction efficiency.

      • Be cautious during solvent evaporation (rotoevaporation) to avoid loss of the relatively volatile product.

2. Issue: Low Enantiomeric Purity (ee%)

Q: The enantiomeric excess of my this compound is below the desired level. What could be causing this and how can I enhance it?

A: Achieving high enantiopurity is paramount for this chiral building block. A low enantiomeric excess (ee%) points to issues with the stereocontrol of your reaction or racemization.

  • Racemization: The chiral center in 3-hydroxydihydrofuran-2(3H)-one can be susceptible to racemization, especially under harsh conditions.

    • Causality: Exposure to strongly acidic or basic conditions, particularly at elevated temperatures, can lead to the formation of a planar enolate intermediate, resulting in a loss of stereochemical integrity[6].

    • Solution:

      • Maintain a neutral or mildly acidic pH during the work-up and purification steps.

      • Avoid prolonged heating of the reaction mixture or the isolated product.

      • If purification by distillation is attempted, use vacuum distillation at the lowest possible temperature.

  • Inefficient Chiral Induction or Resolution: In asymmetric synthesis or enzymatic resolutions, the method's inherent selectivity might be the limiting factor.

    • Causality: The choice of chiral catalyst, ligand, or enzyme, as well as reaction conditions like temperature and solvent, significantly impacts enantioselectivity.

    • Solution:

      • For Asymmetric Hydrogenation: Screen different chiral catalysts and ligands. The choice of solvent and reaction temperature can also have a profound effect on the enantioselectivity[7]. Lowering the reaction temperature often, but not always, leads to higher enantiomeric excess[8][9].

      • For Chemoenzymatic Methods: Select a highly stereoselective enzyme, such as Lipase from Candida rugosa for the hydrolysis of intermediates like (S)-β-benzoyloxy-γ-butyrolactone[5]. Optimize the reaction conditions for the enzyme, including pH, temperature, and solvent system. Immobilizing the enzyme can improve its stability and performance[10].

3. Issue: Difficulty in Product Purification

Q: I am struggling to obtain pure this compound. What are the best purification strategies?

A: The purification of this polar lactone can be challenging. Here are some recommended approaches:

  • Column Chromatography: This is a common and effective method for purifying this compound.

    • Stationary Phase: Silica gel is typically used.

    • Eluent System: A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is commonly employed. The polarity of the eluent system will need to be optimized based on the impurities present.

    • Pro-Tip: Due to the polarity of the product, it may adhere strongly to the silica gel. Using a more polar solvent system towards the end of the chromatography can help in its elution.

  • Distillation: While possible, distillation requires careful execution to avoid product decomposition and racemization.

    • Technique: High-vacuum distillation (Kugelrohr) is preferred to keep the distillation temperature as low as possible.

    • Caution: Prolonged heating, even under vacuum, can lead to discoloration and the formation of byproducts.

  • Crystallization: If a suitable solvent system can be found, crystallization can be an excellent method for obtaining a highly pure product. This is often more successful with derivatives of the target molecule.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and well-established synthetic strategies include:

  • Chemoenzymatic synthesis from L-malic acid: This is a popular route that leverages the inherent chirality of L-malic acid. The process typically involves the reduction of one of the carboxylic acid groups, often after derivatization, followed by cyclization[5][11].

  • Synthesis from carbohydrates: Renewable resources like glucose can be converted to the target molecule through biocatalytic or chemical processes[4][12].

  • Asymmetric hydrogenation of γ-butenolides: This method uses a chiral catalyst to stereoselectively reduce the double bond of a prochiral butenolide to afford the desired enantiomer of the lactone[13].

Q2: How can I accurately determine the enantiomeric excess (ee%) of my product?

A2: Several analytical techniques can be employed for this purpose:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A variety of chiral stationary phases are available that can separate the enantiomers of 3-hydroxydihydrofuran-2(3H)-one or its derivatives[14][15][16].

  • Chiral Gas Chromatography (GC): This technique is also effective but requires the analyte to be volatile. Derivatization may be necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals of the two enantiomers can be resolved, allowing for their quantification.

Q3: What is the role of a borane-dimethyl sulfide (BMS) complex in the synthesis, and what are the key considerations for its use?

A3: The borane-dimethyl sulfide complex is a common reducing agent used to selectively reduce one of the carboxylic acid groups of a malic acid derivative to a primary alcohol, which then cyclizes to form the lactone[17].

  • Advantages: It is generally more selective and easier to handle than lithium aluminum hydride (LiAlH4).

  • Work-up: The work-up for a borane reduction typically involves quenching the excess reagent with an alcohol, such as methanol, followed by an aqueous work-up[3]. The boronic acid byproducts are then removed during extraction.

Q4: Can I use sodium borohydride (NaBH4) for the reduction step?

A4: Sodium borohydride is generally not a strong enough reducing agent to reduce a carboxylic acid or an ester. Therefore, it is not typically used for the direct conversion of malic acid or its esters to this compound[18]. However, it can be used in catalytic amounts in conjunction with a borane complex to facilitate the reduction[19].

III. Experimental Protocols & Data

Protocol 1: Synthesis of this compound from L-Malic Acid via Borane Reduction

This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.

  • Esterification of L-Malic Acid:

    • Suspend L-malic acid in an appropriate alcohol (e.g., methanol or ethanol) and add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Neutralize the acid catalyst and remove the solvent under reduced pressure.

    • Extract the diester with a suitable organic solvent and purify as necessary.

  • Selective Reduction and Lactonization:

    • Dissolve the purified diester in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of borane-dimethyl sulfide complex (BMS) in THF to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow addition of methanol.

    • Acidify the mixture with dilute hydrochloric acid and stir for a period to facilitate lactonization.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Data Summary: Impact of Reaction Parameters on Enantioselectivity

The following table summarizes the typical effects of key reaction parameters on the enantioselectivity of asymmetric hydrogenation of a γ-butenolide precursor.

ParameterGeneral TrendRationale
Temperature Decreasing temperature often increases enantioselectivity.At lower temperatures, the energy difference between the diastereomeric transition states is more pronounced, favoring the formation of one enantiomer.
Hydrogen Pressure Higher pressure can sometimes decrease enantioselectivity.The effect of pressure is catalyst-dependent and can influence the kinetics of the hydrogenation steps.
Solvent Can have a significant and unpredictable effect.The solvent can influence the conformation of the catalyst-substrate complex and the solubility of hydrogen.
Catalyst Loading Generally has a minor effect on enantioselectivity.Primarily affects the reaction rate.

IV. Visualizations

Experimental Workflow: Synthesis from L-Malic Acid

cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction & Lactonization cluster_2 Step 3: Purification L-Malic Acid L-Malic Acid Malic Acid Diester Malic Acid Diester L-Malic Acid->Malic Acid Diester Alcohol, Acid Catalyst Crude Product Crude Product Malic Acid Diester->Crude Product 1. Borane Complex 2. Acidic Work-up Pure (S)-3-HDF Pure (S)-3-HDF Crude Product->Pure (S)-3-HDF Column Chromatography

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic: Low Enantiomeric Excess

Low ee% Low ee% Racemization Racemization Low ee%->Racemization Inefficient Chiral Control Inefficient Chiral Control Low ee%->Inefficient Chiral Control Harsh pH Harsh pH Racemization->Harsh pH cause High Temperature High Temperature Racemization->High Temperature cause Suboptimal Catalyst/Enzyme Suboptimal Catalyst/Enzyme Inefficient Chiral Control->Suboptimal Catalyst/Enzyme cause Non-ideal Conditions Non-ideal Conditions Inefficient Chiral Control->Non-ideal Conditions cause

Caption: Root causes of low enantiomeric excess in the synthesis.

V. References

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  • Saito, S., et al. (1984). Combination of borane-dimethyl sulfide complex with catalytic sodium tetrahydroborate as a selective reducing agent for .ALPHA.-hydroxy esters. Versatile chiral building block from (S)-(-)-malic acid. ResearchGate. Retrieved from --INVALID-LINK--

  • Trost, B. M. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews. Retrieved from --INVALID-LINK--

  • Das, P., et al. (2019). Extraction of malic acid from Dillenia indica in organic solvents and its antimicrobial activity. Journal of Taibah University for Science. Retrieved from --INVALID-LINK--

  • Science.gov. (n.d.). tracing gamma-butyrolactone gbl: Topics by Science.gov. Retrieved from --INVALID-LINK--

  • Wang, Y., et al. (2015). Production of fumaric acid from L-malic acid by solvent engineering using a recombinant thermostable fumarase from Thermus thermophilus HB8. PubMed. Retrieved from --INVALID-LINK--

  • Jin, Y., et al. (2020). The 1H-NMR results of GBL spiked into simulated acidic solution (a) and... ResearchGate. Retrieved from --INVALID-LINK--

  • Thomas, S. P., et al. (2020). a) Borane-catalysed reduction of γ-butyrolactone. Reaction conditions:... ResearchGate. Retrieved from --INVALID-LINK--

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000549). Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). ALPHA-HYDROXY-GAMMA-BUTYROLACTONE(19444-84-9) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Uslu, H., & Kırbaşlar, Ş. İ. (2011). Solvent effects on the extraction of malic acid from aqueous solution by secondary amine extractant. ResearchGate. Retrieved from --INVALID-LINK--

  • Jönsson, L. J., et al. (2024). Maleic Acid-Butanol Pretreatment to Enhance Cellulose Accessibility for Enzymatic Hydrolysis and Ethanol Production from Oil Palm Empty Fruit Bunch. ACS Environmental Au. Retrieved from --INVALID-LINK--

  • Balskus, E. P., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology. Retrieved from --INVALID-LINK--

  • University of Wisconsin-Madison. (2024). 2024-009 - Process to Produce 3-Hydroxy-Gamma-Butyrolactone From Glucose. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for γ-Butyrolactone (GBL) Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of γ-butyrolactone (GBL). This resource is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of this versatile chemical intermediate. Here, you will find practical, in-depth guidance to navigate the common challenges encountered during GBL formation, ensuring the optimization of your reaction conditions for improved yield, purity, and reproducibility.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of GBL, providing a systematic approach to problem-solving based on fundamental chemical principles.

Issue 1: Low or No Yield of γ-Butyrolactone

Question: My reaction has resulted in a very low yield, or no GBL at all. What are the likely causes and how can I rectify this?

Answer:

Low or negligible yields in GBL synthesis can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent purity. A systematic evaluation of these parameters is crucial for diagnosis.

Probable Causes & Recommended Solutions:

  • Catalyst Deactivation or Inefficiency:

    • Cause: The catalyst, a cornerstone of many GBL syntheses (e.g., copper-based catalysts for 1,4-butanediol dehydrogenation), may be poisoned or sintered.[1][2] Contaminants in the starting materials or reaction vessel can poison the catalyst, while excessively high temperatures can lead to sintering, reducing its active surface area.

    • Solution:

      • Catalyst Quality Check: Ensure the use of a high-purity, properly activated catalyst. For instance, Cu-Cr type catalysts often require a reduction step with hydrogen prior to the reaction to ensure optimal activity.[2]

      • Reagent Purity: Use high-purity starting materials. Trace impurities can act as catalyst poisons.

      • Temperature Control: Strictly control the reaction temperature to prevent catalyst sintering. The optimal temperature range for the dehydrogenation of 1,4-butanediol is typically between 180-300°C.[1][3]

  • Sub-optimal Reaction Temperature:

    • Cause: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to side reactions and catalyst degradation.[2]

    • Solution:

      • Temperature Optimization: Systematically vary the reaction temperature within the recommended range for your specific synthetic route. For the palladium-catalyzed cyclocarbonylation of allylic alcohols, for example, the yield can be highly dependent on temperature.

      • Monitoring: Closely monitor the reaction progress at different temperatures using techniques like Gas Chromatography (GC) to identify the optimal point.

  • Incorrect Pressure:

    • Cause: For gas-phase reactions, the pressure can significantly influence the equilibrium and reaction rate. While lower pressure can favor the formation of GBL in dehydrogenation reactions, a moderate pressure can sometimes increase the reaction rate.[2]

    • Solution:

      • Pressure Adjustment: For the dehydrogenation of 1,4-butanediol, the reaction is often carried out at atmospheric pressure.[1] However, slight pressurization (e.g., 0.5 to 4 kg/cm ²) can sometimes improve the yield.[2]

  • Poor Mixing/Mass Transfer Limitation:

    • Cause: In heterogeneous catalysis, inefficient mixing can lead to poor contact between the reactants and the catalyst surface, limiting the reaction rate.

    • Solution:

      • Stirring/Agitation: Ensure vigorous and consistent stirring throughout the reaction.

      • Catalyst Support: The choice of catalyst support can also influence mass transfer.

Issue 2: Formation of Significant By-products

Question: My final product contains a high percentage of impurities and by-products. How can I improve the selectivity towards GBL?

Answer:

The formation of by-products is a common challenge that can be addressed by fine-tuning reaction conditions and understanding the underlying side reaction pathways.

Probable Causes & Recommended Solutions:

  • Side Reactions due to High Temperature:

    • Cause: Elevated temperatures can promote side reactions such as dehydration, decarbonylation, or polymerization.[2] For example, in the hydrogenation of maleic anhydride, excessively high temperatures can lead to the formation of C3 compounds and CO.[4]

    • Solution:

      • Temperature Reduction: Carefully lower the reaction temperature to a point where the rate of GBL formation is still acceptable, but side reactions are minimized.

      • Catalyst Selection: Employing a more selective catalyst can also mitigate by-product formation. For instance, adding sodium or potassium to a Cu-Cr catalyst has been shown to suppress by-product formation in the dehydrogenation of 1,4-butanediol.[2]

  • Presence of Water (Hydrolysis):

    • Cause: GBL can undergo hydrolysis to form gamma-hydroxybutyric acid (GHB), especially under acidic or basic conditions.[1][5] This equilibrium is pH-dependent.[5]

    • Solution:

      • Anhydrous Conditions: If the synthetic route is sensitive to water, ensure all reagents and solvents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

      • pH Control: Maintain a neutral pH during workup and purification to minimize hydrolysis.

  • Undesired Hydrogenation/Reduction Products:

    • Cause: In reactions involving hydrogenation, such as the conversion of maleic anhydride, over-reduction can lead to the formation of 1,4-butanediol (BDO) or tetrahydrofuran (THF) instead of GBL.

    • Solution:

      • Catalyst Choice: Select a catalyst with high selectivity for GBL. For example, in the hydrogenation of dimethyl succinate, a copper-based catalyst can favor GBL formation.[6]

      • Control of Hydrogen Pressure and Flow Rate: Carefully control the hydrogen partial pressure and flow rate to favor the desired level of reduction.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate pure GBL from the reaction mixture. What are the best purification strategies?

Answer:

Effective purification is critical for obtaining high-purity GBL. The choice of method depends on the nature of the impurities.

Probable Causes & Recommended Solutions:

  • Presence of Close-Boiling Impurities:

    • Cause: By-products with boiling points close to that of GBL can be difficult to separate by simple distillation.

    • Solution:

      • Fractional Distillation: Employ a fractional distillation column with a sufficient number of theoretical plates to achieve a good separation.

      • Azeotropic Distillation: While potentially energy-intensive, azeotropic distillation can be an option for separating certain dialkyl succinates.[7]

      • Liquid-Liquid Extraction: For separating GBL from compounds with different polarities, such as dialkyl succinates, liquid-liquid extraction with a suitable organic solvent can be effective.[7]

  • Water Contamination:

    • Cause: GBL is hygroscopic and can absorb moisture from the air.

    • Solution:

      • Drying Agents: Before distillation, dry the crude product with a suitable drying agent like anhydrous sodium sulfate.[5]

      • Distillation under Reduced Pressure: Distillation under reduced pressure can help to remove water and other volatile impurities. A heat treatment at 100-400°C prior to distillation can also aid in drying.[8]

  • Acidic or Basic Impurities:

    • Cause: Residual acidic or basic catalysts or by-products can be present.

    • Solution:

      • Neutralization and Washing: Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) or acid, followed by washing with water and brine.

      • Acidic Compound Treatment: In some cases, treating the raw GBL with an acidic compound followed by column distillation can be an effective purification method.[9]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of GBL synthesis.

Q1: What are the most common industrial methods for GBL synthesis?

A1: The primary industrial route for GBL production is the dehydrogenation of 1,4-butanediol (BDO).[1] This process is typically carried out in the gas phase at temperatures between 180-300°C over a copper-based catalyst and can achieve yields of approximately 95%.[1][3] Another significant industrial method involves the hydrogenation of maleic anhydride.[4][10]

Q2: How does temperature affect the yield and selectivity of GBL formation?

A2: Temperature is a critical parameter. For the dehydrogenation of BDO, higher temperatures generally favor the equilibrium towards GBL formation.[2] However, excessively high temperatures can lead to side reactions and catalyst deactivation, thereby reducing selectivity.[2] In the hydrogenation of dimethyl succinate, an optimal temperature exists where the reaction rate is high, and the selectivity to GBL is maximized.[6]

Q3: What is the role of the catalyst in GBL synthesis, and how do I choose the right one?

A3: The catalyst plays a pivotal role in determining the rate, selectivity, and overall efficiency of the reaction. For the dehydrogenation of BDO, copper-based catalysts are widely used due to their high activity and selectivity.[1] For the hydrogenation of maleic anhydride or its esters, various catalytic systems have been developed, including copper-zinc, copper-palladium, and copper-platinum catalysts.[10] The choice of catalyst depends on the specific reaction pathway, desired selectivity, and economic considerations.

Q4: Can pressure significantly impact the outcome of my GBL synthesis?

A4: Yes, particularly in gas-phase reactions. For the dehydrogenation of BDO, lower pressure thermodynamically favors the formation of GBL.[2] However, operating under a slight positive pressure can sometimes increase the reaction rate and overall yield.[2] In some specialized ring-opening polymerization reactions to form poly(γ-butyrolactone), high pressure has been shown to be a critical factor in enabling the reaction to proceed.[11][12][13]

Q5: What are the best analytical techniques to monitor the progress of my reaction and quantify the GBL yield?

A5: Gas Chromatography (GC) is a widely used and effective technique for monitoring the progress of GBL synthesis and quantifying the yield.[5] It allows for the separation and quantification of starting materials, intermediates, the GBL product, and by-products. For samples in aqueous solutions, High-Performance Liquid Chromatography (HPLC) can also be employed.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying unknown by-products and confirming the structure of GBL.[14][15]

Section 3: Data and Protocols

Table 1: Typical Reaction Conditions for GBL Synthesis via Dehydrogenation of 1,4-Butanediol
ParameterTypical RangeNotes
Catalyst Copper-based (e.g., Cu/Cr, Cu/Zn)Catalyst activation may be required.
Temperature 180 - 300 °C[1]Higher temperatures favor equilibrium but can lead to side reactions.
Pressure Atmospheric to 8 kg/cm ² G[2]Lower pressure favors GBL formation thermodynamically.
Hydrogen to BDO Mole Ratio 0.5 - 10Hydrogen is used to maintain catalyst activity and as a diluent.[2]
Weight Hourly Space Velocity (W.H.S.V.) Varies with catalyst and reactor designA measure of the reactant feed rate relative to the catalyst amount.
Expected Yield ~95%[1]Dependent on optimization of all parameters.
Experimental Protocol: General Procedure for GBL Synthesis via Dehydrogenation of 1,4-Butanediol (Laboratory Scale)

Disclaimer: This is a generalized protocol and should be adapted based on specific laboratory equipment and safety procedures. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 1,4-Butanediol (high purity)

  • Copper-based catalyst (e.g., copper chromite)

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

  • Reaction vessel (e.g., fixed-bed reactor or multi-neck round-bottom flask) equipped with a heating mantle, stirrer, condenser, and gas inlet/outlet.

Procedure:

  • Catalyst Activation (if required):

    • Load the catalyst into the reactor.

    • Purge the system with nitrogen gas.

    • Introduce a flow of hydrogen gas and heat the catalyst according to the manufacturer's recommendations (e.g., 180-210°C) to reduce the copper oxide to active copper.[2]

  • Reaction Setup:

    • After activation, cool the reactor under a nitrogen atmosphere.

    • Introduce 1,4-butanediol into the reactor (if a batch process) or prepare to feed it into the reactor (for a continuous process).

    • Establish a continuous flow of hydrogen gas at the desired mole ratio to BDO.

  • Reaction:

    • Heat the reactor to the desired reaction temperature (e.g., 230-240°C).[16]

    • Maintain vigorous stirring to ensure good contact between the BDO and the catalyst.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Workup and Purification:

    • Once the reaction is complete (as determined by GC analysis), cool the reactor to room temperature.

    • Separate the crude GBL from the catalyst (e.g., by filtration).

    • Dry the crude product over anhydrous sodium sulfate.

    • Purify the GBL by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of GBL (204-205°C at atmospheric pressure).

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low GBL Yield

low_yield_troubleshooting start Low GBL Yield catalyst Check Catalyst Activity start->catalyst temp Verify Reaction Temperature start->temp pressure Assess Reaction Pressure start->pressure reagents Confirm Reagent Purity start->reagents mixing Evaluate Mixing Efficiency start->mixing catalyst_sol Replace/Reactivate Catalyst catalyst->catalyst_sol temp_sol Optimize Temperature temp->temp_sol pressure_sol Adjust Pressure pressure->pressure_sol reagents_sol Use High-Purity Reagents reagents->reagents_sol mixing_sol Improve Agitation mixing->mixing_sol

Caption: A logical workflow for diagnosing and resolving low yield issues in GBL synthesis.

Diagram 2: Reaction Scheme for GBL Formation from 1,4-Butanediol

GBL_Formation BDO 1,4-Butanediol GBL γ-Butyrolactone BDO->GBL  [Cu Catalyst]  180-300°C H2 + H₂

References

Side reactions and byproduct formation in the synthesis of (S)-3-Hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (S)-3-Hydroxydihydrofuran-2(3H)-one, also known as (S)-α-Hydroxy-γ-butyrolactone, is a critical chiral building block in the synthesis of numerous pharmaceuticals, including cholesterol-lowering drugs like atorvastatin and AIDS drug intermediates.[1][2] Its value lies in the stereospecific center, which must be rigorously controlled during synthesis to ensure the final drug's efficacy and safety. Common synthetic routes often start from readily available chiral precursors like L-malic acid or carbohydrates.[1][2][3] However, these syntheses are not without challenges. Researchers frequently encounter issues with side reactions that can lead to low yields, complex purification procedures, and, most critically, loss of stereochemical integrity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common pitfalls associated with this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

The most prevalent and economically viable starting materials are derived from the chiral pool. These include:

  • L-Malic Acid: A widely used precursor that involves the selective reduction of the carboxylic acid moieties.[1][3][4]

  • Carbohydrates: Inexpensive sources like maltose, lactose, and maltodextrin can be converted through oxidative degradation.[1][2]

  • L-Glutamic Acid: Another common chiral pool starting material.

  • Biocatalytic Routes: Engineered microorganisms can produce the target molecule from simple sugars like D-xylose, offering a green chemistry approach.[5][6]

Q2: What is a typical yield and enantiomeric excess (ee) I should expect?

Yields are highly dependent on the chosen synthetic route and optimization of reaction conditions.

  • Chemical Syntheses: Routes from L-malic acid, when optimized, can achieve yields of around 80-90%.[3][4]

  • Chemoenzymatic/Biocatalytic Methods: These routes often report high enantiomeric excess (>99% ee) with variable yields depending on the efficiency of the biocatalyst.[3][6] It is crucial to maintain >99% ee for pharmaceutical applications.

Q3: How can I accurately determine the enantiomeric excess (ee) of my product?

Standard optical rotation measurements can give a preliminary indication of chiral purity but are not definitive. For accurate determination, chiral chromatography is the standard method:

  • Chiral Gas Chromatography (GC): The product can be derivatized (e.g., silylation) and analyzed on a chiral column.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The product is typically analyzed using a chiral stationary phase (e.g., polysaccharide-based columns) without derivatization.

Troubleshooting Guide: Side Reactions & Byproduct Formation

This section addresses specific experimental issues, their probable causes, and validated solutions.

Problem 1: My final product has low optical rotation or poor enantiomeric excess (<98% ee).

Potential Cause A: Racemization

The chiral center at C3 is susceptible to racemization, especially under harsh pH or high-temperature conditions. The hydrogen at the C3 position is weakly acidic and can be abstracted, leading to a planar enolate intermediate which is then protonated non-selectively.

Mechanism of Racemization:

Racemization cluster_conditions Conditions S_Lactone This compound Enolate Planar Enolate Intermediate S_Lactone->Enolate - H⁺ Racemic Racemic Mixture Enolate->S_Lactone + H⁺ R_Lactone (R)-3-Hydroxydihydrofuran-2(3H)-one Enolate->R_Lactone + H⁺ Condition1 Strong Base (e.g., OH⁻) Condition2 High Temperature

Caption: Racemization via a planar enolate intermediate.

Troubleshooting Steps:

  • pH Control: Avoid strongly basic or acidic conditions during workup and purification. If a base is necessary, use a mild, non-nucleophilic base (e.g., diisopropylethylamine) and maintain low temperatures.

  • Temperature Management: Perform all reaction, workup, and purification steps at the lowest practical temperature. Distillation, if used, should be performed under high vacuum to lower the boiling point.

  • Reagent Choice: In syntheses involving base-catalyzed steps, the choice of base and solvent is critical. Consider enzymatic or milder chemical methods that operate under near-neutral conditions.[7]

Problem 2: My NMR/GC-MS analysis shows an unexpected unsaturated byproduct.

Potential Cause B: Dehydration to form 2(5H)-Furanone

The hydroxyl group at C3 can be eliminated under acidic conditions or at elevated temperatures, leading to the formation of the α,β-unsaturated lactone, 2(5H)-Furanone. This byproduct is often volatile and can co-distill with the desired product.

Mechanism of Dehydration:

Dehydration cluster_conditions Conditions Start This compound Protonated Protonated Intermediate Start->Protonated + H⁺ Carbocation Carbocation Intermediate Protonated->Carbocation - H₂O Product 2(5H)-Furanone (Byproduct) Carbocation->Product - H⁺ Condition1 Strong Acid (H⁺) Condition2 Heat (Δ)

Caption: Acid-catalyzed dehydration leading to a furanone byproduct.

Troubleshooting Steps:

  • Avoid Strong Acids: During workup, if acidification is necessary for lactonization, use it sparingly and at low temperatures. Consider using solid-supported acids (e.g., Amberlyst resin) that can be easily filtered off.

  • Purification Method: Favor flash column chromatography over distillation if this byproduct is observed. The difference in polarity between the hydroxylactone and the unsaturated furanone allows for good separation.

  • Reaction Monitoring: Monitor the reaction by TLC or GC. If the byproduct starts to appear, quench the reaction immediately.

Problem 3: The reaction yield is very low, and the crude mixture is complex.

Potential Cause C: Over-reduction or Side Reactions from Starting Materials

When using strong reducing agents like borohydrides for the synthesis from malic acid, over-reduction can occur, leading to diol byproducts such as 1,2,4-butanetriol.[4] Furthermore, syntheses starting from carbohydrates can produce a complex mixture of side products like glycolic acid, formic acid, and other degradation products if the reaction is not carefully controlled.[1]

Troubleshooting Steps:

  • Control Stoichiometry of Reductant: In reductions of malic acid esters, carefully control the stoichiometry of the reducing agent (e.g., NaBH₄). Adding the reductant portion-wise at low temperatures can significantly improve selectivity.[4]

  • Optimize Oxidation Conditions: When starting from carbohydrates, precisely control the amount of oxidant (e.g., cumene hydroperoxide), temperature, and reaction time to minimize unwanted side reactions.[1]

  • Purification Strategy: A multi-step purification may be necessary. An initial aqueous/organic extraction can separate water-soluble byproducts (like diols and small organic acids) from the desired lactone.[4] This can be followed by chromatography or vacuum distillation.

Summary of Common Byproducts and Purification Strategies
ByproductStructureProbable CauseRecommended Purification
(R)-enantiomer Same as product, opposite stereochemRacemization (Heat, pH extremes)Chiral chromatography (preparative scale) or re-synthesis under milder conditions.
2(5H)-Furanone α,β-unsaturated lactoneDehydration (Acid, Heat)Flash column chromatography (elute with ethyl acetate/hexane gradient).
1,2,4-Butanetriol HOCH₂CH(OH)CH₂CH₂OHOver-reduction of malic acidAqueous extraction (triol is water-soluble, product is organic-soluble).
Unreacted Starting Material e.g., Dimethyl malateIncomplete reactionFlash column chromatography or vacuum distillation.
Glycolic/Formic Acid HOCH₂COOH / HCOOHCarbohydrate degradationAqueous wash with a mild base (e.g., sat. NaHCO₃ soln) during workup.

Recommended Protocol: Synthesis from L-Malic Acid

This protocol is based on a common and reliable method involving the reduction of dimethyl L-malate.[4]

Workflow Diagram:

SynthesisWorkflow A 1. Esterification: L-Malic Acid → Dimethyl L-malate B 2. Selective Reduction: Dimethyl L-malate → Intermediate Diol-ester A->B NaBH₄, LiCl, THF/MeOH C 3. Workup & Acidification: Quench and neutralize B->C Acid quench (e.g., HCl) D 4. Lactonization: In situ cyclization to form crude lactone C->D Gentle heating E 5. Extraction & Purification: Liquid-liquid extraction followed by vacuum distillation or chromatography D->E Ethyl Acetate / Water F Final Product: This compound E->F

Caption: General workflow for synthesis from L-Malic Acid.

Step-by-Step Methodology:

  • Esterification: Reflux L-Malic acid (1.0 eq) in anhydrous methanol containing 1% hydrogen chloride for 3 hours to form the dimethyl ester. Concentrate the solution to a syrup.

  • Reduction: Dissolve the syrup in tetrahydrofuran (THF). Add anhydrous lithium chloride (2.0 eq) followed by the portion-wise addition of sodium borohydride (1.1-1.3 eq) while maintaining the temperature at 0-5 °C. Stir the mixture at room temperature for 6-8 hours, monitoring by TLC.

  • Workup and Lactonization: Cool the mixture to 0 °C and carefully acidify with concentrated HCl to pH ~1-2. Filter the salts and concentrate the filtrate on a rotary evaporator at a bath temperature below 40 °C. This step facilitates the in situ lactonization.

  • Extraction: Partition the final syrup between ethyl acetate and water. The desired lactone will be in the ethyl acetate layer. The highly polar 1,2,4-butanetriol byproduct will remain in the aqueous layer.[4]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting oil by vacuum distillation or flash column chromatography to yield pure this compound.

References

Technical Support Center: Purification Strategies for 3-hydroxydihydrofuran-2(3H)-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-hydroxydihydrofuran-2(3H)-one, also known as α-hydroxy-γ-butyrolactone. This molecule is a critical chiral building block for numerous pharmaceuticals, including treatments for high cholesterol and AIDS.[1] The presence of a stereocenter at the C3 position means it exists as (R)- and (S)-enantiomers. Achieving high enantiomeric purity is paramount, as different enantiomers can have vastly different pharmacological activities.

This guide provides in-depth, experience-based answers and troubleshooting protocols to help you navigate the complexities of separating these isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 3-hydroxydihydrofuran-2(3H)-one isomers?

The fundamental challenge is that enantiomers possess identical physical properties (e.g., boiling point, solubility, chromatographic retention) in an achiral environment, making their separation non-trivial.[2] Key difficulties include:

  • Achieving Baseline Resolution: Obtaining clean separation between the (R)- and (S)-peaks, especially at a preparative scale.

  • Preventing Racemization: The lactone ring and hydroxyl group can be sensitive to harsh pH conditions (acidic or basic), which may risk racemization and loss of optical purity.

  • Method Scalability: A method developed on an analytical scale may not transfer efficiently to a preparative or process scale, leading to loss of resolution or yield.

  • Yield Optimization: Classical resolution techniques, by nature, have a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture, unless a recycling strategy is employed.[3]

Q2: What are the main strategies for separating the (R)- and (S)-enantiomers?

There are three primary strategies, each with distinct advantages and complexities:

  • Chiral Chromatography (HPLC & GC): This is the most direct method for both analytical quantification of enantiomeric excess (ee) and preparative-scale separation. It relies on a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer.[2][4]

  • Diastereomeric Salt Crystallization: A classical, cost-effective method for large-scale resolution. It involves derivatizing the hydroxyl group to introduce an acidic handle, reacting it with a chiral base to form diastereomeric salts, separating them by crystallization, and then cleaving the derivative to recover the pure enantiomer.[3][5][6]

  • Enzymatic Kinetic Resolution: This highly selective method uses an enzyme (typically a lipase) to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted.[7][8][9][10] For example, a racemic ester precursor can be selectively hydrolyzed, allowing the resulting alcohol (one enantiomer) to be easily separated from the unreacted ester (the other enantiomer).

Q3: Is derivatization necessary before purification?

It depends on the chosen strategy:

  • For Chiral Chromatography: Derivatization is often unnecessary. Modern CSPs can directly resolve the enantiomers. However, for GC analysis, derivatization of the hydroxyl group (e.g., silylation) can improve volatility and peak shape.[11]

  • For Diastereomeric Crystallization: Yes, derivatization is essential. The hydroxyl group itself is not suitable for forming salts with common chiral resolving agents. A common approach is to react the alcohol with an anhydride (like phthalic or succinic anhydride) to form a hemiester, which provides the necessary carboxylic acid handle for salt formation with a chiral amine.[6][12]

  • For Enzymatic Resolution: This technique often starts with a derivatized precursor. For instance, the resolution may be performed on an acylated version of the molecule, like (R,S)-3-acetoxydihydrofuran-2(3H)-one, where a lipase will selectively hydrolyze one enantiomer.[7][8]

Troubleshooting Guide: Chiral HPLC Separations

High-Performance Liquid Chromatography is a cornerstone of chiral purification. However, achieving optimal separation requires careful method development. This section addresses common problems encountered during the chiral HPLC separation of 3-hydroxydihydrofuran-2(3H)-one.

Problem 1: Poor or No Resolution of Enantiomers
  • Symptom: A single, broad peak or two slightly overlapping peaks are observed.

  • Potential Causes & Solutions:

    • Incorrect Chiral Stationary Phase (CSP): The "three-point interaction model" is the theoretical basis for chiral recognition, but CSP selection remains largely empirical. Polysaccharide-based CSPs are highly effective for a wide range of compounds, including lactones.[2]

      • Solution: Screen a set of complementary CSPs. A good starting point is a pair of polysaccharide-based columns, such as one derived from amylose and one from cellulose.

    • Inappropriate Mobile Phase: The mobile phase composition, particularly the type and concentration of the alcohol modifier, is critical.[2]

      • Solution: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol in hexane). Lowering the modifier concentration generally increases retention and may improve resolution, but can also broaden peaks.[2] Test different alcohols; ethanol often provides different selectivity compared to isopropanol.

    • Suboptimal Temperature: Chiral recognition is a thermodynamic process sensitive to temperature.

      • Solution: Evaluate the separation at different column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often enhance the stability of transient diastereomeric complexes, improving resolution, but this is not universal.[2]

Problem 2: Poor Peak Shape (Tailing or Fronting)
  • Symptom: Peaks are asymmetrical, leading to inaccurate integration and poor resolution.

  • Potential Causes & Solutions:

    • Column Overload: Injecting too much sample mass is a common cause of both fronting and tailing.[2]

      • Solution: Reduce the sample concentration or the injection volume. Perform a loading study to determine the column's linear capacity.

    • Secondary Interactions: Unwanted interactions between the analyte and active sites on the silica support or CSP can cause tailing.

      • Solution: While less common for neutral molecules, ensure the column is fully equilibrated. If using mobile phase additives for other applications, be aware of potential "memory effects" that can alter the column surface chemistry.[13] A thorough column wash is recommended when changing methods.

    • Extraneous Column Effects: Issues with tubing, fittings, or a void in the column bed can distort peak shape.[14]

      • Solution: Systematically check fittings for tightness. If a void is suspected (indicated by a sudden drop in pressure and severe peak distortion), the column may need to be replaced. Using a guard column can protect the analytical column from particulates and strongly retained impurities.[14]

Parameter Initial Condition Troubleshooting Action & Rationale
Mobile Phase Hexane/Isopropanol (80:20)Vary alcohol % from 10% to 30%. Lower % increases interaction with CSP, potentially improving selectivity. Test ethanol as an alternative modifier for different selectivity.
Flow Rate 1.0 mL/minDecrease to 0.5 mL/min. Slower flow allows more time for equilibration between mobile and stationary phases, often increasing resolution (efficiency).
Temperature 25 °C (Ambient)Test at 15 °C and 40 °C. Temperature affects the thermodynamics of chiral recognition; lower T often improves resolution.
Injection Volume 10 µLDecrease to 2 µL. This helps diagnose and mitigate column overload, a primary cause of peak distortion.

Table 1: Systematic approach to troubleshooting chiral HPLC method parameters.

Experimental Workflows & Protocols

Workflow for Selecting a Purification Strategy

The choice of purification method depends on the scale, required purity, available equipment, and economic factors.

G start Racemic Mixture of 3-hydroxydihydrofuran-2(3H)-one scale What is the required scale? start->scale analytical Analytical / mg Scale scale->analytical < 1 g prep Preparative / g Scale scale->prep 1 - 100 g process Process / kg Scale scale->process > 100 g hplc Chiral HPLC/SFC analytical->hplc High resolution, fast method dev. prep->hplc High purity, moderate throughput xtal Diastereomeric Crystallization prep->xtal Lower cost, requires derivatization process->xtal Cost-effective, well-established enzyme Enzymatic Kinetic Resolution process->enzyme High selectivity, 'green' chemistry G start Salt Formation Step check_xtal Does a solid precipitate? start->check_xtal no_xtal No Crystallization Occurs check_xtal->no_xtal No oiling_out Mixture 'Oils Out' check_xtal->oiling_out No (Oils Out) sol_1 Too much solvent used. Concentrate solution. no_xtal->sol_1 sol_2 Solvent system is suboptimal. Try less polar solvent (e.g., add heptane). no_xtal->sol_2 sol_3 Try a different resolving agent. no_xtal->sol_3 oiling_out->sol_2 sol_4 Cool solution more slowly. Use a seed crystal if available. oiling_out->sol_4

References

Technical Support Center: Stereoselective Reduction of γ-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective reduction of γ-keto esters. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize chiral γ-hydroxy esters and their derivatives, which are crucial intermediates in the synthesis of many biologically active molecules.

This document provides direct, experience-based answers to common challenges encountered in the lab. It is structured into two main sections: a Troubleshooting Guide for immediate problem-solving and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. Each answer provides not only a solution but also the underlying chemical principles to empower you to make informed decisions in your future experiments.

Question 1: My reduction of a γ-keto ester is producing a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the selectivity?

Answer: Achieving high diastereoselectivity in the reduction of γ-keto esters hinges on controlling the facial selectivity of hydride delivery to the ketone. A 1:1 mixture indicates that the transition states leading to the syn and anti products are nearly isoenergetic under your current conditions. To resolve this, you must deliberately favor one pathway over the other, typically by exploiting either chelation control or non-chelation control (the Felkin-Ahn model) .

Core Problem: Lack of facial control during hydride attack.

Solutions & Scientific Rationale:

  • Promote Chelation Control for syn-Diastereomers:

    • Mechanism: If your substrate has a coordinating group at the α- or β-position (like an ether or protected amine), you can use a chelating metal hydride reagent. The metal coordinates to both the carbonyl oxygen and the heteroatom, forming a rigid five- or six-membered ring intermediate. This conformation locks the substrate, forcing the hydride to attack from the less sterically hindered face, typically leading to the syn product.[1][2]

    • Recommended Reagents: Zinc borohydride (Zn(BH₄)₂), magnesium borohydride (Mg(BH₄)₂), or lithium aluminium hydride in the presence of a chelating Lewis acid like TiCl₄ or CeCl₃.[3][4] Zn(BH₄)₂ is often an excellent first choice due to its strong chelating ability and moderate reactivity.

    • Actionable Protocol: Switch your reducing agent to Zn(BH₄)₂. Ensure your solvent is an ether (like THF or Et₂O) that can support the chelation intermediate. Run the reaction at a low temperature (e.g., -78 °C to 0 °C) to maximize selectivity.

  • Enforce Non-Chelation Control for anti-Diastereomers:

    • Mechanism: To favor the anti product, you must prevent chelation. This is achieved by using bulky, non-chelating reducing agents. The stereochemical outcome is then predicted by the Felkin-Ahn model, where the hydride attacks the carbonyl carbon from a trajectory anti-periplanar to the largest substituent at the adjacent stereocenter to minimize steric interactions.[1][5]

    • Recommended Reagents: Bulky trialkylborohydrides such as L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride). These reagents have significant steric demands that override any potential weak chelation.

    • Actionable Protocol: Use L-Selectride® in THF at -78 °C. The steric bulk of the reagent will dictate the direction of hydride attack, leading predominantly to the anti alcohol.

Troubleshooting Workflow for Low Diastereoselectivity

G start Problem: Low Diastereoselectivity (Near 1:1 syn:anti) substrate Analyze Substrate: Does it have an α- or β-chelating group? start->substrate target_syn Desired Product: syn-Diol substrate->target_syn Yes target_anti Desired Product: anti-Diol substrate->target_anti Yes non_chelation Strategy: Non-Chelation Control (Felkin-Ahn) substrate->non_chelation No chelation Strategy: Chelation Control target_syn->chelation target_anti->non_chelation reagent_chelate Action: Use Chelating Reagent (e.g., Zn(BH₄)₂ in THF) chelation->reagent_chelate reagent_non_chelate Action: Use Bulky, Non-Chelating Reagent (e.g., L-Selectride® in THF) non_chelation->reagent_non_chelate conditions Optimize Conditions: - Lower temperature (-78 °C) - Check solvent purity reagent_chelate->conditions reagent_non_chelate->conditions G cluster_0 Chelation Control cluster_1 Non-Chelation / Felkin-Ahn Control chelate Rigid Cyclic Intermediate Metal (e.g., Zn²⁺) coordinates to both C=O and α/β-heteroatom. Hydride attacks from the less hindered face of the locked ring. chelate_prod Typically yields the syn-product chelate->chelate_prod Leads to felkin Acyclic Transition State Largest substituent (L) orients anti to the incoming nucleophile. Hydride attacks along the Bürgi-Dunitz trajectory, avoiding steric clash with L and M groups. felkin_prod Typically yields the anti-product felkin->felkin_prod Leads to

References

Technical Support Center: Synthesis of Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral Synthesis. As a Senior Application Scientist, I have designed this guide to address the most common and complex challenges encountered in the synthesis of chiral building blocks. This resource is structured to provide not just solutions, but a deeper understanding of the underlying principles governing stereoselective transformations. Our goal is to empower you, our fellow researchers and developers, to troubleshoot effectively and innovate with confidence.

Section 1: Asymmetric Reactions - Controlling Stereochemistry

The heart of chiral synthesis lies in the ability to control the three-dimensional arrangement of atoms. However, achieving high enantioselectivity is often a delicate balance of multiple factors. This section addresses common pitfalls in controlling stereochemistry.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reaction is giving low enantiomeric excess (e.e.). What are the most common causes?

A: Low enantiomeric excess is a frequent challenge and can stem from several sources. The primary areas to investigate are the integrity of your chiral catalyst or auxiliary, the reaction conditions (temperature, solvent), and the purity of your starting materials.[1][2] Often, a non-selective background reaction may be competing with your desired asymmetric transformation, effectively diluting the enantiomeric purity of your product.[1]

Q2: How critical is the purity of the chiral catalyst/ligand and other reagents?

A: The purity of your chiral catalyst or ligand is paramount.[1] Impurities can act as catalyst poisons or promote non-selective reaction pathways, leading to a significant drop in enantioselectivity.[1] Similarly, impurities in your substrate or reagents can interfere with the catalyst's function. It is also crucial to ensure that all solvents and reagents are rigorously dried, as water can deactivate many catalyst systems.[2]

Q3: I'm using a well-established chiral auxiliary (e.g., Evans oxazolidinone), but my diastereoselectivity is poor. What should I check?

A: Poor diastereoselectivity when using chiral auxiliaries often points to issues with the formation of the key intermediate, typically an enolate.[3] The geometry of this enolate (E or Z) is critical for directing the subsequent reaction.[3] Factors to investigate include the choice of base, the solvent, and the temperature of enolization. Additionally, the Lewis acid used to chelate the auxiliary and substrate plays a crucial role in locking the conformation of the transition state, and an inappropriate choice can lead to poor stereocontrol.[3]

Q4: My reaction is known to be temperature-sensitive. How low should I go?

A: Asymmetric reactions are often highly sensitive to temperature.[3] Lowering the reaction temperature generally increases selectivity by amplifying the small energy difference between the diastereomeric transition states. However, there is a practical limit, as excessively low temperatures can significantly slow down or even halt the reaction. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.

Troubleshooting Guide: Low Enantioselectivity

If you are experiencing low enantioselectivity, follow this logical troubleshooting workflow:

G start Low e.e. Observed catalyst Step 1: Verify Catalyst/Ligand Integrity - Purity (NMR, elemental analysis) - Age and storage conditions - Proper handling (inert atmosphere?) start->catalyst reagents Step 2: Check Reagent & Solvent Purity - Substrate purity - Anhydrous solvents and reagents? catalyst->reagents If catalyst is verified conditions Step 3: Optimize Reaction Conditions - Screen temperatures (e.g., 0°C, -20°C, -78°C) - Screen solvents (polar vs. non-polar, coordinating vs. non-coordinating) - Adjust catalyst loading reagents->conditions If reagents are pure analysis Step 4: Re-evaluate Analytical Method - Calibrate chiral HPLC/GC - Check for peak overlap or co-elution conditions->analysis If optimization fails end Problem Resolved analysis->end If method is accurate

Caption: A logical workflow for troubleshooting poor enantioselectivity.

Section 2: Purification and Separation of Enantiomers

Often, the synthesis yields a mixture of stereoisomers that must be separated. This process, known as resolution, presents its own set of challenges.

Frequently Asked Questions (FAQs)

Q1: I have a racemic mixture. What are the primary methods for separating the enantiomers?

A: There are three main strategies for resolving a racemic mixture:

  • Chemical Resolution: This involves reacting the enantiomers with a single enantiomer of a chiral resolving agent to form diastereomers.[4][5][6][7][8] Since diastereomers have different physical properties, they can be separated by techniques like crystallization or chromatography.[5][6][7][8] The resolving agent is then removed to yield the pure enantiomers.[5][7]

  • Chromatographic Resolution: This method uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to directly separate the enantiomers.[4][5]

  • Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer, allowing for the separation of the reacted and unreacted forms.[4] This is a form of kinetic resolution and is limited to a theoretical maximum yield of 50% for the desired enantiomer.[4]

Q2: My diastereomeric salt crystallization is not working well. What can I do to improve it?

A: The success of diastereomeric salt crystallization depends heavily on the differential solubility of the diastereomeric salts in a given solvent.[4] If you are having trouble, consider the following:

  • Solvent Screening: Experiment with a wide range of solvents and solvent mixtures.

  • Resolving Agent: The choice of resolving agent is critical. Sometimes, a different chiral acid or base will form salts with more distinct crystallization properties.[4][9]

  • Temperature Profile: Carefully control the cooling rate during crystallization. A slow cooling profile often yields purer crystals.

  • Seeding: Introducing a small seed crystal of the desired diastereomeric salt can promote its crystallization.

Q3: Chiral HPLC is expensive for large-scale purification. Are there alternatives?

A: While chiral preparative HPLC is a powerful tool, it can be costly for large quantities.[4] For industrial-scale separations, Simulated Moving Bed (SMB) chromatography is a more efficient and cost-effective continuous chromatographic technique.[4] Classical chemical resolution by crystallization, if an effective resolving agent and crystallization conditions can be found, is also a widely used and economical method for large-scale production.[4]

Data Presentation: Comparison of Chiral Resolution Techniques
TechniquePrincipleAdvantagesCommon Pitfalls/DisadvantagesScale
Diastereomeric Salt Crystallization Formation of diastereomers with different physical properties.[4][5][7][8]Cost-effective for large scale, well-established.[4]Maximum 50% yield for the desired enantiomer, requires suitable resolving agent, can be labor-intensive to optimize.[4]Lab to Industrial
Chiral Chromatography (HPLC/GC) Differential interaction with a chiral stationary phase.[4][5]Direct separation, high purity achievable, applicable to a wide range of compounds.Can be expensive, especially for large scale, requires method development.[4]Analytical to Prep
Enzymatic Resolution Enzyme-catalyzed kinetic resolution of one enantiomer.[4]High selectivity, mild reaction conditions.[4]Maximum 50% yield, requires screening for a suitable enzyme, potential for enzyme inhibition.[4]Lab to Industrial

Section 3: Analytical Pitfalls - Ensuring Accurate Measurement

Accurate determination of enantiomeric excess is crucial for validating your synthesis. This section covers common issues in analytical characterization.

Frequently Asked Questions (FAQs)

Q1: How is enantiomeric excess (e.e.) calculated and what are common sources of error?

A: Enantiomeric excess is calculated from the areas of the two enantiomer peaks in a chromatogram using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[1]

Common errors in e.e. determination include:

  • Peak Co-elution: Incomplete separation of the enantiomer peaks can lead to inaccurate integration.[10]

  • Detector Response: Assuming an identical detector response for both enantiomers can be erroneous. It is best to create a calibration curve with samples of known enantiomeric composition.[11]

  • Racemization during Analysis: Some chiral molecules can racemize under the analytical conditions (e.g., on the column or in the injection port).[12][13]

Q2: My chiral HPLC peaks are overlapping. How can I improve the resolution?

A: To improve peak resolution in chiral HPLC, you can:

  • Optimize the Mobile Phase: Adjust the solvent composition and additives (e.g., acids, bases, or alcohols).

  • Change the Column: Different chiral stationary phases have different selectivities.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution.

  • Modify the Temperature: Column temperature can affect the interactions between the analytes and the stationary phase.

Q3: I suspect my product is racemizing during workup or purification. How can I confirm this and prevent it?

A: Racemization is the conversion of an enantiomerically enriched sample into a racemic mixture.[14] It can be triggered by heat, acid, or base.[14] To test for racemization, take a sample of your enantiomerically enriched material and subject it to the conditions of your workup or purification procedure. Then, re-analyze the e.e. A decrease in e.e. indicates racemization.[12]

To prevent racemization:

  • Use mild workup conditions (e.g., avoid strong acids or bases).

  • Keep the temperature as low as possible during all manipulations.

  • Minimize the time the product is exposed to potentially racemizing conditions.

Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC
  • Column Selection: Choose a chiral stationary phase known to be effective for your class of compound.

  • Mobile Phase Preparation: Prepare and degas the mobile phase. A typical starting point for many columns is a mixture of hexane and isopropanol.

  • Sample Preparation: Dissolve a small amount of your purified product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject the sample onto the HPLC system and monitor the elution profile with a UV detector at an appropriate wavelength.

  • Peak Integration: Integrate the areas of the two enantiomer peaks.

  • Calculation: Use the peak areas to calculate the enantiomeric excess as described above.[1]

Section 4: Scale-Up Challenges

Transitioning a successful lab-scale synthesis to a larger scale introduces new challenges that can impact yield, purity, and stereoselectivity.

Frequently Asked questions (FAQs)

Q1: Why did the enantioselectivity of my reaction decrease upon scaling up?

A: Asymmetric reactions are often sensitive to changes in reaction parameters that occur during scale-up.[15][16] Common reasons for decreased enantioselectivity on a larger scale include:

  • Mixing and Heat Transfer: Inefficient mixing can lead to localized "hot spots" or concentration gradients, which can negatively affect selectivity.

  • Reagent Addition Rate: The rate of addition of reagents can be critical. A rate that is optimal on a small scale may not be on a larger scale.

  • Exothermic Reactions: Poor control of exotherms can lead to temperature fluctuations that decrease enantioselectivity.[3]

Q2: Are there any general strategies for successfully scaling up a chiral synthesis?

A: Yes, key strategies include:

  • Process Understanding: Thoroughly understand the critical process parameters that affect stereoselectivity on a small scale before attempting scale-up.

  • Robustness Studies: Investigate the effect of small variations in reaction parameters (temperature, concentration, etc.) to identify potential issues.

  • Engineering Controls: Ensure that the larger-scale reactor has adequate mixing and temperature control.

  • Consider Alternative Methods: Sometimes, a method that is ideal on a lab scale (e.g., using a specific catalyst) is not the most practical or cost-effective for large-scale production.[15] In such cases, exploring classical resolution techniques may be more viable.[15]

Logical Diagram: Scale-Up Considerations

G center Scale-Up of Chiral Synthesis mixing Mixing Efficiency center->mixing heat Heat Transfer center->heat addition Reagent Addition Rate center->addition safety Safety & Exotherm Control center->safety cost Cost of Goods center->cost robustness Process Robustness center->robustness

Caption: Key factors to consider when scaling up a chiral synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (S)-3-Hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

(S)-3-Hydroxydihydrofuran-2(3H)-one, also known as (S)-3-hydroxy-γ-butyrolactone, is a valuable chiral building block in the synthesis of a variety of pharmaceuticals and biologically active molecules. Its stereocenter and versatile functionality make it a crucial intermediate for compounds such as the anti-AIDS drug Amprenavir and the cholesterol-lowering drug Atorvastatin.[1] The demand for enantiomerically pure this compound has driven the development of numerous synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes, evaluating them based on efficiency, stereoselectivity, scalability, and economic viability to assist researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches: chemical synthesis from chiral precursors, chemoenzymatic methods, and biocatalytic routes. Each strategy presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency. This guide will delve into the specifics of each approach, providing a critical comparison to aid in informed decision-making for laboratory and industrial-scale production.

Chemo-Catalytic Synthesis from L-Malic Acid

A prevalent and economically favorable approach utilizes the readily available and inexpensive chiral pool starting material, L-malic acid.[2][3][4] This multi-step synthesis typically involves:

  • Esterification: The carboxylic acid groups of L-malic acid are esterified, commonly forming dimethyl L-malate. This is often achieved using methanol in the presence of an acid catalyst or with reagents like thionyl chloride.[4][5]

  • Reduction: The ester groups are then reduced to the corresponding diol, yielding (S)-1,2,4-butanetriol. A key challenge in this step is the use of hazardous and expensive reducing agents like lithium aluminum hydride (LiAlH4).[4] To circumvent this, an improved method utilizing a safer and more cost-effective system of sodium borohydride with lithium chloride in a lower alcohol has been developed, making the process more amenable to industrial scale-up.[4]

  • Cyclization: The resulting triol undergoes acid-catalyzed intramolecular cyclization (dehydration) to form the target lactone.[4]

This method's primary advantage lies in the low cost of the starting material. However, the multi-step nature of the process can impact the overall yield, and purification of the intermediate triol can be challenging.[6]

Biocatalytic and Chemoenzymatic Approaches

Leveraging the high selectivity of enzymes, biocatalytic and chemoenzymatic methods offer elegant and efficient pathways to enantiomerically pure this compound.

Chemoenzymatic Synthesis from L-Malic Acid

This approach combines chemical synthesis with an enzymatic resolution step. A notable example begins with the chemical conversion of L-malic acid to (S)-β-benzoyloxy-γ-butyrolactone. The key step is the highly selective hydrolysis of this intermediate, catalyzed by a lipase, such as that from Candida rugosa, to yield the desired this compound.[7][8] This method has been successfully scaled up to produce hundreds of kilograms of the final product with an isolated yield of 80%.[8] The use of an immobilized lipase simplifies product recovery and enhances the enzyme's stability and reusability.[8]

Biocatalytic Synthesis from Renewable Feedstocks

A greener and increasingly attractive strategy involves the use of whole-cell biocatalysts to convert renewable resources directly into the target molecule. Engineered Escherichia coli has been successfully employed to produce optically pure this compound from D-xylose, a major component of lignocellulosic biomass.[9][10] This biosynthetic pathway mimics the 1,2,4-butanetriol production route and involves a five-step enzymatic cascade.[9] This approach boasts high enantiomeric excess (>99%) and utilizes a sustainable feedstock.[10]

Another innovative biocatalytic cascade enables the enantiocomplementary synthesis of both (S)- and (R)-3-hydroxy-γ-butyrolactone from the prochiral precursor 1,3-dichloropropanol.[11][12] This system combines a halohydrin dehalogenase and a nitrilase in a one-pot reaction.[11]

Asymmetric Synthesis and Resolution Strategies

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins.[2][13][14][15] While a direct application to a simple precursor for this compound is not prominently documented, this methodology is crucial for creating the necessary stereochemistry in more complex synthetic routes to chiral lactones and other natural products.[2][14][16] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to achieve high enantioselectivity.[13][15]

Kinetic Resolution

Kinetic resolution is a classical method for separating enantiomers from a racemic mixture. In the context of this compound, this can be achieved through the enantioselective acylation or hydrolysis of a racemic mixture of the corresponding alcohol or ester, respectively, catalyzed by a lipase.[11][17] For instance, the kinetic resolution of racemic 5-hydroxy-2(5H)-furanones using lipase PS from Pseudomonas cepacia with vinyl acetate as the acylating agent can yield the acetylated product with high enantiomeric excess. While effective, a significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. However, dynamic kinetic resolution, where the unreactive enantiomer is racemized in situ, can overcome this limitation and potentially provide a 100% yield of the desired enantiomer.[9]

Comparative Data of Synthetic Routes

Synthetic RouteStarting MaterialKey Reagents/CatalystsOverall YieldEnantiomeric Excess (ee%)Key AdvantagesKey Disadvantages
Chemo-Catalytic L-Malic AcidNaBH4/LiCl, p-toluenesulfonic acidModerateHighInexpensive starting material, scalable.Multi-step process, potential for side products.
Chemoenzymatic L-Malic AcidCandida rugosa lipase80% (scaled-up)HighHigh selectivity and yield, proven scalability.Requires specific enzymes, multi-step.
Biocatalytic D-XyloseEngineered E. coli~3.5 g/L titer>99%Uses renewable feedstock, high enantiopurity.Requires metabolic engineering, lower volumetric productivity.
Kinetic Resolution Racemic 3-hydroxy-γ-butyrolactoneLipase (e.g., from Pseudomonas cepacia)<50% (standard)HighHigh enantioselectivity.Maximum 50% yield (standard), requires resolution of racemate.

Experimental Protocols

Representative Chemo-Catalytic Synthesis from L-Malic Acid

This protocol is a generalized representation based on the principles outlined in the cited literature.

Step 1: Esterification of L-Malic Acid

  • Suspend L-malic acid (1 equivalent) in methanol (excess).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or thionyl chloride (1.1 equivalents) dropwise at 0°C.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the dimethyl L-malate with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude ester.

Step 2: Reduction of Dimethyl L-Malate

  • Dissolve dimethyl L-malate (1 equivalent) and lithium chloride (2 equivalents) in a lower alcohol (e.g., methanol).

  • Add sodium borohydride (excess, in portions) to the solution at reflux.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture, filter to remove solids, and acidify the filtrate.

  • Concentrate the solution under reduced pressure to obtain crude (S)-1,2,4-butanetriol.

Step 3: Cyclization to this compound

  • To the crude (S)-1,2,4-butanetriol, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture under vacuum to effect cyclization and distill the product.

  • Purify the resulting lactone by distillation or chromatography.

Representative Chemoenzymatic Synthesis via Lipase-Catalyzed Hydrolysis

This protocol is a generalized representation based on the principles outlined in the cited literature.

Step 1: Synthesis of (S)-β-benzoyloxy-γ-butyrolactone

  • This step involves the chemical transformation of L-malic acid to the benzoylated lactone intermediate. The specific conditions can vary but typically involve protection and activation steps.

Step 2: Enzymatic Hydrolysis

  • Prepare a biphasic system of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., tert-butyl methyl ether).

  • Add the substrate, (S)-β-benzoyloxy-γ-butyrolactone, to the organic phase.

  • Add immobilized Candida rugosa lipase to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 30-40°C) and maintain the pH of the aqueous phase.

  • Monitor the reaction progress by HPLC.

  • Upon completion, separate the aqueous phase containing the product from the organic phase.

  • Extract the aqueous phase with a suitable organic solvent to isolate the this compound.

  • Dry the combined organic extracts and concentrate under reduced pressure. Purify the product as needed.

Visualization of Synthetic Pathways

ChemoCatalytic_Route L_Malic_Acid L-Malic Acid Dimethyl_Malate Dimethyl L-Malate L_Malic_Acid->Dimethyl_Malate Esterification (MeOH, H+) Butanetriol (S)-1,2,4-Butanetriol Dimethyl_Malate->Butanetriol Reduction (NaBH4, LiCl) Target This compound Butanetriol->Target Cyclization (H+)

Caption: Chemo-catalytic synthesis from L-malic acid.

Chemoenzymatic_Route L_Malic_Acid L-Malic Acid Intermediate (S)-β-benzoyloxy-γ-butyrolactone L_Malic_Acid->Intermediate Chemical Synthesis Target This compound Intermediate->Target Enzymatic Hydrolysis (Lipase) Biocatalytic_Route D_Xylose D-Xylose Target This compound D_Xylose->Target Engineered E. coli (5-step enzymatic cascade)

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Lactone Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Lactone-Based Pharmaceuticals

Lactones, cyclic esters prevalent in natural products and synthetic pharmaceuticals, often possess one or more chiral centers. This stereochemistry is not a trivial detail; it is fundamental to their biological activity. The differential interaction of enantiomers with chiral biological targets (enzymes, receptors) means that one enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive or, in the worst-case scenario, contribute to adverse or toxic effects.[1] Therefore, the ability to accurately separate and quantify the enantiomers of a chiral lactone is a non-negotiable requirement in drug development and quality control.[2]

This guide provides an in-depth comparison of analytical techniques and a framework for their validation, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5] It is designed for researchers, scientists, and drug development professionals to establish robust, reliable, and compliant analytical methods for chiral lactone analysis. The narrative explains not just the "how" but the "why" behind experimental choices, ensuring a deep, causal understanding of the validation process.

Part 1: Choosing the Right Analytical Tool - A Comparative Overview

The first critical decision in chiral analysis is selecting the appropriate separation technique. The choice is dictated by the physicochemical properties of the lactone (e.g., volatility, polarity, solubility) and the specific goals of the analysis (e.g., preparative vs. analytical scale). The direct separation of enantiomers on a Chiral Stationary Phase (CSP) is the most widely adopted strategy, as it avoids the need for potentially complex derivatization.[1][6]

Core Separation Technologies
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for chiral separations in the pharmaceutical industry due to its versatility and broad applicability.[2] The mechanism relies on the differential, transient interactions between the analyte enantiomers and a chiral selector immobilized on the stationary phase.[1] For lactones, which often contain polar functional groups capable of hydrogen bonding and dipole-dipole interactions, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point for method development.[2][7]

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to HPLC.[8][9] It uses supercritical CO₂ as the primary mobile phase, often with a small amount of a polar organic co-solvent (modifier). SFC offers advantages of high-speed analysis and reduced solvent consumption.[9] It is particularly well-suited for separating polar compounds that may be challenging to analyze by reversed-phase HPLC.

  • Gas Chromatography (GC): For lactones that are volatile and thermally stable, chiral GC offers exceptional resolution and sensitivity.[8][10] The separation occurs on a capillary column coated with a chiral selector, often a cyclodextrin derivative. This technique is highly effective but is limited to analytes that can be readily vaporized without degradation.[8]

Comparative Performance Summary
FeatureChiral HPLCChiral SFCChiral GC
Applicability Broadest range; suitable for most non-volatile lactones.[2]Excellent for polar and non-polar compounds; good for preparative scale.[8][9]Limited to volatile and thermally stable lactones.[10]
Speed Moderate to fast.Very fast; high throughput.[11]Fast.
Resolution Very good to excellent.Excellent, often superior to HPLC.Highest resolution potential.
Mobile Phase Organic solvents and/or aqueous buffers.Supercritical CO₂ with organic modifiers.Inert carrier gas (e.g., He, H₂).
"Green" Profile High organic solvent consumption.Low organic solvent consumption.[9]Minimal solvent use.
Primary Mechanism Differential interaction with CSP (e.g., hydrogen bonds, π-π stacking, steric hindrance).[12]Similar to HPLC, but with different mobile phase properties influencing interactions.Differential partitioning into a chiral liquid stationary phase.

Part 2: The Blueprint for Reliability - Core Principles of Method Validation

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[13] The recently harmonized guidelines, ICH Q2(R2) and the new ICH Q14, advocate for a lifecycle management approach, where validation is a continuous process rather than a one-time event.[4][14]

A modern approach begins with defining an Analytical Target Profile (ATP) . The ATP is a prospective summary of the performance requirements of the analytical method, defining what needs to be measured and the criteria it must meet to be considered valid.[4] This proactive step guides method development and validation.

Workflow for Analytical Method Validation

The validation process is a logical sequence of experiments designed to test the performance characteristics of the analytical method. Each step builds upon the last, creating a self-validating system of evidence.

G cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation DefineATP Define Analytical Target Profile (ATP) DevelopMethod Method Development & Optimization (Selectivity Focus) DefineATP->DevelopMethod WriteProtocol Write Validation Protocol (Pre-defined Acceptance Criteria) DevelopMethod->WriteProtocol Specificity Specificity / Selectivity WriteProtocol->Specificity Linearity Linearity & Range Report Validation Summary Report Specificity->Report Accuracy Accuracy Linearity->Report Precision Precision (Repeatability & Intermediate) Accuracy->Report Limits LOD & LOQ Precision->Report Robustness Robustness Limits->Report Robustness->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: Workflow for Analytical Method Validation.

Part 3: In-Depth Validation Protocols & Acceptance Criteria

Validation involves assessing specific performance characteristics. For chiral methods, there is a dual focus: accurately quantifying the major enantiomer (the API) and sensitively detecting and quantifying the minor enantiomer (the chiral impurity).[15][16]

Specificity (Selectivity)
  • Causality & Purpose: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[17] In chiral analysis, this primarily means demonstrating baseline resolution (Rs > 1.5) between the two enantiomers and from any other known impurities.[2]

  • Experimental Protocol:

    • Prepare a solution of the racemic lactone (50:50 mixture of enantiomers).

    • Prepare solutions of the pure, desired enantiomer (if available).

    • Prepare a placebo solution (all formulation components except the active ingredient).

    • Spike the placebo with the racemic lactone and any known related impurities.

    • Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

    • Analyze all samples by the proposed method. Use a photodiode array (PDA) detector to perform peak purity analysis on the enantiomer peaks to ensure they are not co-eluting with any degradants.[16]

  • Acceptance Criteria:

    • The peak for each enantiomer must be free of interference from placebo, known impurities, and degradation products.

    • Resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.

    • Peak purity index (or equivalent) for both enantiomer peaks should be > 0.999.

Linearity & Range
  • Causality & Purpose: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[15] For a chiral impurity, this range must span from the limit of quantitation (LOQ) to above the specification limit (e.g., LOQ to 120% of the impurity specification).[16]

  • Experimental Protocol:

    • Prepare a stock solution of the minor enantiomer (or the racemate if the pure impurity is unavailable).

    • Prepare at least five concentration levels by serial dilution, covering the desired range (e.g., for an impurity specification of 0.15%, the range could be 0.05% to 0.20% of the nominal concentration of the major enantiomer).[18]

    • Inject each concentration level in triplicate.

    • Construct a calibration curve by plotting the average peak area against concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression should be ≥ 0.998.[19]

    • The y-intercept should not be significantly different from zero.

    • Visual inspection of the plot should confirm a linear relationship.

Accuracy
  • Causality & Purpose: Accuracy measures the closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Experimental Protocol:

    • Prepare samples of the main enantiomer (drug substance) spiked with the chiral impurity at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target impurity concentration).[20]

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the impurity. Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria:

    • The mean percent recovery should be within 90.0% to 110.0% for impurity quantification.[21]

Precision
  • Causality & Purpose: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.[22]

  • Experimental Protocol:

    • Repeatability: Prepare six independent samples of the drug substance spiked with the chiral impurity at the target concentration (e.g., 100% of the specification limit). Analyze them on the same day by the same analyst.

    • Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.

  • Acceptance Criteria:

    • Repeatability: %RSD should be ≤ 10% for the impurity.[15]

    • Intermediate Precision: %RSD should be ≤ 15% for the impurity.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Causality & Purpose:

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[19]

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19] This is a critical parameter for impurity methods.

  • Experimental Protocol (Signal-to-Noise Approach):

    • Prepare a series of progressively more dilute solutions of the chiral impurity.

    • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.[23]

    • To confirm the LOQ, prepare and analyze six independent samples at the determined LOQ concentration and verify that the accuracy and precision meet acceptable criteria.

  • Acceptance Criteria:

    • LOQ must be at or below the reporting threshold for the impurity.

    • Precision (%RSD) at the LOQ should typically be ≤ 20%.[15]

    • Accuracy (recovery) at the LOQ should be within an appropriate range (e.g., 80-120%).

Summary of Validation Parameters & Typical Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria for Chiral Impurity
Specificity To ensure the signal is from the analyte only.Baseline resolution (Rs ≥ 1.5); No interference at the analyte's retention time.
Linearity To demonstrate a proportional response.Correlation Coefficient (r²) ≥ 0.998.
Range To define the concentration interval of reliability.Typically from LOQ to 120% of the specification limit.
Accuracy To measure closeness to the true value.Mean recovery of 90.0% - 110.0%.
Precision To measure the variability of results.Repeatability RSD ≤ 10%; Intermediate Precision RSD ≤ 15%.
LOQ To define the lowest quantifiable concentration.S/N ratio ≥ 10; Must be ≤ specification limit. Precision and accuracy must be acceptable.

Part 4: Ensuring Real-World Performance - Robustness Testing

  • Causality & Purpose: Robustness testing is a deliberate evaluation of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[24][25] It provides an indication of its reliability during normal usage and is a critical component of method development that should be confirmed during validation.[20]

  • Experimental Protocol (One-Factor-at-a-Time or Design of Experiments):

    • Identify critical method parameters that could vary during routine use. For a chiral HPLC method for lactones, these often include:

      • Mobile phase composition (e.g., % co-solvent ±2%)

      • Column temperature (e.g., ±5°C)

      • Flow rate (e.g., ±10%)

      • Mobile phase pH (if applicable, e.g., ±0.2 units)

    • Prepare a system suitability solution (containing both enantiomers at a concentration where resolution can be accurately measured) and a test sample.

    • Vary one parameter at a time to its extreme (e.g., run at Flow Rate -10% and Flow Rate +10%) while keeping all other parameters constant.

    • Inject the solutions under each condition and evaluate the impact on critical system suitability parameters, especially resolution (Rs).

  • Acceptance Criteria:

    • System suitability criteria (e.g., Resolution Rs ≥ 1.5) must be met under all tested variations.[24]

    • The quantitated value of the chiral impurity should not change significantly from the nominal condition.

Diagram of Robustness Testing Variables

G cluster_params Deliberate Variations cluster_output Monitored Responses center Nominal Method Conditions Temp_High Temp +5°C center->Temp_High Temp_Low Temp -5°C center->Temp_Low Flow_High Flow +10% center->Flow_High Flow_Low Flow -10% center->Flow_Low MP_High %Modifier +2% center->MP_High MP_Low %Modifier -2% center->MP_Low Resolution Resolution (Rs) Temp_High->Resolution Retention Retention Time (k') Temp_High->Retention Tailing Tailing Factor (Tf) Temp_High->Tailing Temp_Low->Resolution Temp_Low->Retention Temp_Low->Tailing Flow_High->Resolution Flow_High->Retention Flow_High->Tailing Flow_Low->Resolution Flow_Low->Retention Flow_Low->Tailing MP_High->Resolution MP_High->Retention MP_High->Tailing MP_Low->Resolution MP_Low->Retention MP_Low->Tailing

Caption: Key variables in a robustness study.

Conclusion

The validation of an analytical method for chiral lactone analysis is a rigorous, systematic process that underpins the safety and efficacy of pharmaceutical products. It is not merely a box-checking exercise for regulatory compliance but a scientific imperative that ensures data integrity. By starting with a clear Analytical Target Profile, selecting the most appropriate separation technology, and meticulously evaluating each performance characteristic—from specificity to robustness—scientists can build a comprehensive validation package. This self-validating system provides a high degree of assurance that the method is fit for its intended purpose, delivering accurate and reliable results throughout the lifecycle of the drug product.

References

A Senior Application Scientist's Guide to Enantioselective Lactonization: A Comparative Catalyst Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure lactones is a cornerstone of modern organic chemistry, driven by their prevalence as core structural motifs in a vast array of natural products, pharmaceuticals, and high-value chemicals. Achieving stereocontrol during the ring-closing cyclization of hydroxy acids or through related pathways is a formidable challenge that dictates the biological activity and therapeutic efficacy of the final molecule. The choice of catalyst is therefore not merely a procedural step but the central strategic decision in the synthetic design.

This guide provides a comparative analysis of the primary catalytic systems employed for enantioselective lactonization. We will move beyond a simple catalog of methods to dissect the underlying mechanisms, evaluate performance based on experimental data, and provide practical, field-proven protocols. Our analysis is structured around three dominant catalytic paradigms: cutting-edge Metal-Based Catalysts for C–H functionalization, versatile Organocatalysts, and highly specific Biocatalysts.

Section 1: Metal-Based Catalysis: The Power of C–H Functionalization

The direct, stereoselective conversion of unactivated C(sp³)–H bonds into C–O bonds represents a paradigm shift in synthetic efficiency. Manganese (Mn)-based catalysts have emerged as frontrunners in this domain, enabling the lactonization of readily available carboxylic acids by targeting specific γ-C–H bonds.[1] This approach is particularly powerful for desymmetrization reactions, where a prochiral substrate is converted into a single chiral product.

Mechanism of Action: A Bio-inspired Approach

These manganese complexes operate through a mechanism reminiscent of metalloenzymes.[2][3] The process is initiated by the coordination of the substrate's carboxylic acid to the chiral Mn catalyst. The catalyst then activates a benign oxidant, typically hydrogen peroxide (H₂O₂), to form a highly electrophilic high-valent manganese-oxo species.[3][4] This potent oxidant engages in a stereospecific Hydrogen Atom Transfer (HAT) from a targeted γ-C–H bond, followed by a rapid hydroxyl rebound to forge the C–O bond, leading to the cyclized lactone product. The rigid, sterically demanding chiral ligand environment around the metal center is the critical factor that dictates which enantiotopic C–H bond is functionalized, thereby ensuring high enantioselectivity.[1][5]

G cluster_cycle Mn-Catalyzed C–H Lactonization Cycle Mn_cat Mn(II) Catalyst Mn_coord [Mn(II)-Acid Complex] Mn_cat->Mn_coord + Carboxylic Acid Mn_oxo High-Valent Mn-Oxo Species Mn_coord->Mn_oxo + H₂O₂ HAT Hydrogen Atom Transfer (HAT) (Enantiodetermining Step) Mn_oxo->HAT γ-C–H bond approach Rebound Hydroxyl Rebound HAT->Rebound Rebound->Mn_cat + Chiral Lactone

Caption: Catalytic cycle for Mn-catalyzed enantioselective γ-lactonization.

Performance Data: Manganese Catalysts

The following table summarizes the performance of robust manganese catalysts in the γ-lactonization of various carboxylic acid substrates. The data highlights the exceptional levels of enantioselectivity achievable with this method.

EntrySubstrateCatalyst (mol%)Yield (%)ee (%)Source
1cis,cis-2,6-Dimethylcyclohexanecarboxylic acid(S,S)-Mn(CF₃bpeb) (2)70>99[4][5][6]
23-(cis-4-Methylcyclohexyl)propanoic acid(S,S)-Mn(CF₃bpeb) (1)7199[5]
3cis,trans-2,6-Dimethylcyclohexanecarboxylic acid(S,S)-Mn(iPrbpeb) (2)5493[6]
4Adamantane-1-acetic acidMn-complex (1)9699[1]
Experimental Protocol: Mn-Catalyzed Lactonization of a Prochiral Dicarboxylic Acid Derivative

This protocol is adapted from the work of Costa and co-workers.[4][5][6]

  • Catalyst Preparation: In a nitrogen-filled glovebox, add the chiral ligand (e.g., (S,S)-CF₃bpeb, 2 mol%) and Mn(OTf)₂ (2 mol%) to a vial. Add the required solvent (e.g., hexafluoroisopropanol, HFIP) and stir for 30 minutes.

  • Reaction Setup: In a separate vial, dissolve the carboxylic acid substrate (1.0 equiv, e.g., cis,cis-2,6-dimethylcyclohexanecarboxylic acid) in HFIP to a final concentration of 25 mM. Add the pre-formed catalyst solution to the substrate solution.

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Prepare separate solutions of H₂O₂ (1.2 equiv, 0.9 M in HFIP) and triflic acid (TfOH, 0.1 equiv, 0.09 M in HFIP).

    • Causality Note: TfOH acts as a Brønsted acid additive that facilitates the formation of the active Mn-oxo species and enhances catalytic turnover.[1] HFIP is a highly polar, non-coordinating solvent that stabilizes the cationic intermediates.

  • Execution: Using two separate syringe pumps, add the H₂O₂ and TfOH solutions simultaneously to the reaction mixture over 30 minutes.

  • Quenching and Workup: Upon completion (monitored by GC or TLC), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. Extract the mixture with an organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched lactone. Enantiomeric excess is determined by chiral GC or HPLC analysis.

Section 2: Organocatalysis: Metal-Free Precision

Organocatalysis offers a powerful, metal-free alternative for enantioselective lactonization, often under mild conditions with high functional group tolerance. Several distinct classes of organocatalysts are effective, each operating through a unique activation mode.

N-Heterocyclic Carbenes (NHCs)

Chiral NHCs are exceptionally versatile catalysts for the synthesis of lactones, particularly through oxidative cyclization of hydroxy- or aldehydic acids.[7][8][9][10]

  • Mechanism: The NHC catalyst adds to an aldehyde substrate to form a chiral Breslow intermediate. This is then oxidized in situ to generate a highly reactive acyl azolium intermediate. This electrophilic species is then susceptible to intramolecular attack by a pendant hydroxyl group, which, after expulsion of the NHC catalyst, yields the desired lactone. The stereochemistry is controlled by the chiral environment of the NHC, which dictates the facial selectivity of the intramolecular nucleophilic attack.[7][11]

G cluster_nhc NHC-Catalyzed Oxidative Lactonization NHC Chiral NHC Breslow Breslow Intermediate NHC->Breslow + Aldehyde Aldehyde Aldehyde Substrate Aldehyde->Breslow AcylAzolium Acyl Azolium Intermediate Breslow->AcylAzolium [Oxidant] Cyclization Intramolecular Cyclization (T.S.) AcylAzolium->Cyclization + Intramolecular Nu⁻ (OH) Cyclization->NHC Catalyst Turnover Lactone Chiral Lactone Cyclization->Lactone

Caption: General catalytic cycle for NHC-catalyzed oxidative lactonization.

  • Performance Data: NHC catalysts are particularly effective for synthesizing medium and large rings, which are challenging to access via other methods.[7][11][12]

EntrySubstrate TypeNHC PrecursorYield (%)ee (%)Ring SizeSource
1Aldehydic biaryl alcoholL-Phenylalanine-derived9184 (92:8 er)8[7]
2Aldehydic biaryl alcoholL-Valine-derived6860 (80:20 er)8[7]
3Alkenyl aldehyde & dinitrotolueneTriazolium salt85966 (tricyclic)[13]
4Hydroxy-aldehyde for macrocycleIndanol-derived triazolium829514[11]
Chiral Phosphoric Acids (CPAs)

Chiral BINOL-derived phosphoric acids are powerful Brønsted acid catalysts that operate through a bifunctional activation mechanism.[14] They are particularly adept at catalyzing the kinetic resolution of racemic hydroxy esters via selective lactonization.[15]

  • Mechanism: The CPA catalyst simultaneously activates both the electrophile and the nucleophile. The acidic proton of the phosphoric acid protonates and activates the ester carbonyl group, making it more electrophilic. Concurrently, the basic phosphoryl oxygen acts as a hydrogen bond acceptor, coordinating with the hydroxyl group. This dual activation within a confined chiral pocket lowers the activation energy for cyclization for one enantiomer of the substrate while disfavoring the transition state for the other, leading to efficient kinetic resolution.[15][16]

  • Performance: DFT computations have shown that the stereocontrolling transition state benefits from a network of noncovalent interactions between the substrate and the chiral catalyst, explaining the high selectivity.[15] This method is ideal for separating and enriching enantiomers from a racemic mixture.

Cinchona Alkaloids

Cinchona alkaloids and their derivatives are among the most storied and reliable organocatalysts in asymmetric synthesis.[17] In lactonizations, they often function as bifunctional catalysts. The basic quinuclidine nitrogen can act as a nucleophile or Brønsted base, while the C9-hydroxyl group can act as a Brønsted acid or hydrogen-bond donor, co-catalyzing the reaction within a chiral environment.[18][19][20] Their application often involves reactions of ketenes with aldehydes or intramolecular cyclizations.[17][21]

Section 3: Biocatalysis: Nature's Approach to Selectivity

Enzymes offer unparalleled selectivity under exceptionally mild conditions (aqueous media, room temperature), making them an attractive and sustainable choice for industrial applications.

Lipase-Catalyzed Kinetic Resolution

The most common enzymatic approach to chiral lactones is the kinetic resolution of racemic hydroxy acids or their corresponding esters using lipases.[22][23][24]

  • Mechanism of Kinetic Resolution: Lipases are hydrolases that catalyze the formation or cleavage of ester bonds. In a kinetic resolution, the enzyme selectively acylates (or hydrolyzes) one enantiomer of a racemic substrate much faster than the other. For example, in the transesterification of a racemic hydroxy-lactone with an acyl donor (e.g., vinyl propionate), the lipase will selectively acylate one enantiomer, leaving the other, slower-reacting enantiomer unreacted.[22] This allows for the separation of two highly enantioenriched compounds—the acylated product and the unreacted starting material—ideally achieving ~50% conversion.

G cluster_products Products at ~50% Conversion Racemate Racemic Substrate (R)-Sub + (S)-Sub Enzyme Lipase (e.g., CAL-B) Racemate->Enzyme k_fast for (R) Unreacted Enantioenriched Substrate (S)-Sub Racemate->Unreacted k_slow for (S) Product Enantioenriched Product (R)-Product Enzyme->Product Selective Acylation AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Enzyme

Caption: Workflow for lipase-catalyzed kinetic resolution of a racemic substrate.

Performance Data: Lipase Catalysts

The choice of enzyme and reaction conditions is critical for achieving high enantioselectivity (expressed as the E-value) and good yields.

EntrySubstrateEnzymeAcyl DonorConversion (%)Product ee (%)Unreacted SM ee (%)Source
1rac-δ-hydroxy-γ-lactoneCandida antarctica Lipase B (CAL-B)Vinyl propionate499996[22]
2rac-δ-hydroxy-γ-lactoneBurkholderia cepacia Lipase (Amano PS)Vinyl propionate-9965[22]
3rac-1,2-DiolPseudomonas cepacia Lipase (PSL-C)Vinyl acetate4490-[24]
4rac-2-substituted cycloalkanolNovozym 435 (C. antarctica B)Vinyl acetate->99 (for R-ester)>99 (for S-alcohol)[25]
Experimental Protocol: Lipase-Catalyzed Resolution of a Racemic Hydroxylactone

This protocol is adapted from the work of Gładkowski et al.[22]

  • Reaction Setup: To a solution of the racemic hydroxylactone (1.0 equiv) in an appropriate organic solvent (e.g., toluene), add the acyl donor (e.g., vinyl propionate, 2.0 equiv).

    • Causality Note: An irreversible acyl donor like vinyl acetate or vinyl propionate is used to drive the reaction forward, as the enol byproduct tautomerizes to a stable ketone or aldehyde.

  • Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica Lipase B, CAL-B, often by weight, e.g., 20 mg per 0.1 mmol substrate) to the mixture.

  • Execution: Stir the suspension at a controlled temperature (e.g., 40-70 °C). Monitor the reaction progress by chiral GC or HPLC to track the formation of the product and the consumption of the starting material.

  • Termination: Stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material. Filter off the immobilized enzyme (which can often be washed and reused).

  • Workup and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting mixture of the acylated product and the unreacted alcohol by flash column chromatography.

Comparative Summary and Outlook

The optimal catalyst for an enantioselective lactonization depends heavily on the substrate, the desired ring size, and the overall synthetic strategy (e.g., desymmetrization vs. kinetic resolution).

Catalyst ClassPrimary Mechanism(s)Typical ee (%)Substrate ScopeKey AdvantagesKey Considerations
Metal (Mn) C–H Activation, Desymmetrization90 to >99Carboxylic acidsAtom-economical, targets unactivated C–H bonds, high eeRequires careful control of oxidant, potential for over-oxidation
Organo (NHC) Oxidative Cyclization, Cascade Rxns80 to >98Aldehydes, EnalsMetal-free, mild conditions, excellent for medium/large ringsRequires an oxidant, catalyst loading can be higher than metals
Organo (CPA) Kinetic Resolution, Bifunctional ActivationHigh (depends on separation)Hydroxy estersMetal-free, highly predictable stereochemical modelsLimited to kinetic resolutions, requires ~50% yield of one product
Bio (Lipase) Kinetic Resolution>95 (for both components)Alcohols, EstersExtremely high selectivity, "green" conditions, reusable catalystLimited to ~50% theoretical yield, requires screening of enzymes

The field of enantioselective lactonization is rapidly advancing. The development of catalysts for C–H functionalization is pushing the boundaries of synthetic efficiency, allowing for the construction of complex chiral molecules from simple precursors.[5] Concurrently, hybrid approaches, such as chemoenzymatic cascades that combine the best of both worlds, are enabling the synthesis of skeletally diverse products in one-pot procedures.[26] As our mechanistic understanding deepens, the rational design of catalysts will continue to provide even more powerful and selective tools for accessing the vital chiral lactone scaffolds that drive innovation in medicine and materials science.

References

A Comparative Guide to the Biological Activity of (S)- and (R)-3-Hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of stereoisomers is paramount. This guide provides a detailed comparison of the (S)- and (R)-enantiomers of 3-hydroxydihydrofuran-2(3H)-one, a chiral molecule with significant potential in various biological applications. We will explore the foundational principles of its stereospecific activity, delve into its role in microbial communication, and provide actionable experimental protocols for its evaluation.

The Decisive Role of Chirality in Biological Function

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can dramatically alter its interaction with biological systems. Enantiomers, which are non-superimposable mirror images of each other, often exhibit distinct pharmacological, toxicological, and metabolic properties. This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific recognition and binding. In the case of 3-hydroxydihydrofuran-2(3H)-one, the hydroxyl group at the C3 position creates a chiral center, giving rise to the (S) and (R) enantiomers. The (S)-enantiomer, in particular, is a highly sought-after chiral synthon in the pharmaceutical industry for the synthesis of a variety of drugs[1][2]. This underscores the critical importance of isolating and studying the individual enantiomers to harness their specific biological effects.

Comparative Biological Activities: A Focus on Quorum Sensing

While direct comparative quantitative data for the (S)- and (R)-enantiomers of 3-hydroxydihydrofuran-2(3H)-one is an emerging area of research, significant insights can be drawn from the broader family of γ-butyrolactones (GBLs) and their role as signaling molecules in microbial communication, a process known as quorum sensing.

Quorum Sensing Modulation:

In the bacterial world, quorum sensing allows bacteria to coordinate their gene expression and behavior in response to population density. GBLs are a key class of signaling molecules in this process, particularly in bacteria of the genus Streptomyces. The A-factor (2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone) from Streptomyces griseus is a classic example of a GBL-based quorum sensing molecule[3]. The stereochemistry at the C3 position of the GBL ring is crucial for its biological activity. To date, all unambiguously determined natural GBL signaling molecules have been reported to have the (3R) stereochemistry. This strongly suggests that the (R)-enantiomer of 3-hydroxydihydrofuran-2(3H)-one is more likely to be the biologically active form in modulating quorum sensing pathways in these bacteria. Conversely, the (S)-enantiomer may act as a competitive inhibitor or be inactive.

Feature(S)-3-Hydroxydihydrofuran-2(3H)-one(R)-3-Hydroxydihydrofuran-2(3H)-one
Primary Role Chiral building block for pharmaceuticals[1][4]Potential quorum sensing modulator
Quorum Sensing Activity Likely inactive or inhibitoryPotentially active as a signaling molecule
Industrial Significance High, as a synthon for drugs like Atorvastatin and Linezolid[1]Under investigation for antimicrobial strategies
Potential for Enantioselective Neurological Activity

Beyond microbial signaling, substituted γ-butyrolactones have been shown to interact with GABA(A) receptors in the central nervous system. While not directly studying 3-hydroxydihydrofuran-2(3H)-one, research on α-substituted γ-butyrolactones has demonstrated enantioselectivity in their modulation of GABA(A) receptor function. This provides a strong rationale for investigating the potential differential neurological effects of the (S) and (R) enantiomers of 3-hydroxydihydrofuran-2(3H)-one. It is plausible that one enantiomer may exhibit a greater affinity for the receptor, leading to more potent activity as either an agonist or antagonist.

Experimental Protocols for Comparative Analysis

To empirically determine the differential biological activities of the (S)- and (R)-enantiomers, the following experimental workflows can be employed.

Protocol 1: Quorum Sensing Inhibition Assay

This protocol utilizes a reporter strain of bacteria to quantify the inhibition of quorum sensing.

Materials:

  • (S)- and (R)-3-Hydroxydihydrofuran-2(3H)-one

  • Chromobacterium violaceum CV026 (a mutant that produces the purple pigment violacein only in the presence of an external acyl-homoserine lactone, AHL)

  • N-hexanoyl-L-homoserine lactone (HHL)

  • Luria-Bertani (LB) broth and agar

  • Spectrophotometer

Procedure:

  • Prepare Cultures: Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.

  • Prepare Test Plates: In a 96-well microtiter plate, add LB broth, a fixed concentration of HHL (to induce violacein production), and varying concentrations of the (S) and (R) enantiomers.

  • Inoculation: Inoculate each well with the C. violaceum CV026 culture.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Quantification: After incubation, quantify the violacein production by lysing the cells and measuring the absorbance of the supernatant at 585 nm.

  • Data Analysis: Compare the inhibition of violacein production by the (S) and (R) enantiomers to determine their respective quorum sensing inhibitory activity.

Quorum_Sensing_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Overnight Culture of C. violaceum CV026 C Dispense LB, HHL, and enantiomers into 96-well plate A->C B Prepare (S)- and (R)- enantiomer solutions B->C D Inoculate with C. violaceum C->D E Incubate at 30°C D->E F Quantify Violacein (Absorbance at 585 nm) E->F G Compare Inhibitory Activity of (S) vs (R) F->G

Quorum Sensing Inhibition Assay Workflow

Logical Framework for Stereospecific Activity

The differential biological activity of the (S) and (R) enantiomers can be understood through the "three-point attachment" model of chiral recognition. For a molecule to be recognized stereospecifically by a biological receptor, there must be at least three points of interaction.

Three_Point_Attachment cluster_receptor Chiral Receptor cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer A B C X_S X X_S->A Binding Y_S Y Y_S->B Binding Z_S Z Z_S->C Binding X_R X X_R->A Binding Z_R Z Y_R Y Y_R->B Binding Z_R->C No Binding

Three-Point Attachment Model of Chiral Recognition

This model illustrates that while both enantiomers possess the same chemical groups, their spatial arrangement allows for a differential fit with a chiral receptor. The (S)-enantiomer may achieve a perfect three-point binding, leading to a biological response, while the (R)-enantiomer can only achieve a two-point binding, resulting in a weaker or no response.

Conclusion

The biological activity of 3-hydroxydihydrofuran-2(3H)-one is intrinsically linked to its stereochemistry. While the (S)-enantiomer is a well-established chiral building block in the pharmaceutical industry, the (R)-enantiomer shows potential as a modulator of bacterial quorum sensing. Further research, employing the experimental protocols outlined in this guide, is necessary to fully elucidate and quantify the distinct biological activities of these two enantiomers. Such studies will undoubtedly open new avenues for the development of stereospecific therapeutic agents and antimicrobial strategies.

References

A Senior Application Scientist's Guide to Chiral Building Blocks: Evaluating Alternatives to (S)-3-Hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the quest for enantiomerically pure and efficient chiral building blocks is perpetual. (S)-3-Hydroxydihydrofuran-2(3H)-one, also known as (S)-3-hydroxy-γ-butyrolactone, has long been a stalwart synthon, prized for its role in the construction of numerous active pharmaceutical ingredients (APIs). However, the dynamic nature of drug development necessitates a continuous evaluation of alternative chiral synthons that may offer advantages in terms of synthetic efficiency, cost-effectiveness, and access to novel chemical space. This guide provides an in-depth comparison of viable alternatives to this compound, drawing from the rich resources of the chiral pool—namely carbohydrates and amino acids—as well as rationally designed synthetic lactones. We will delve into their synthetic pathways, compare their performance with experimental data, and provide detailed protocols for their application, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.

The Benchmark: this compound

This compound is a versatile C4 chiral building block integral to the synthesis of a variety of pharmaceuticals.[1] Its utility is exemplified in the synthesis of the side chains of statin drugs, which are pivotal in managing cholesterol levels.[2][3] The synthesis of this key intermediate often begins from readily available and inexpensive chiral precursors like L-malic acid.[4]

A common synthetic approach involves the chemoenzymatic synthesis from L-malic acid, which provides a scalable and efficient route to the target molecule.[4] This method underscores the importance of leveraging both chemical and biological transformations to achieve high enantiomeric purity and yield.

Alternative Chiral Building Blocks: A Comparative Analysis

The limitations of any single building block, be it in synthetic accessibility to certain derivatives or cost, drive the exploration for alternatives. Here, we evaluate three distinct classes of alternatives: synthetically derived lactones, and those sourced from the chiral pool of amino acids and carbohydrates.

Synthetic Chiral Lactones: The Case of (R)-4-propyldihydrofuran-2(3H)-one

(R)-4-propyldihydrofuran-2(3H)-one has emerged as a critical chiral intermediate, most notably in the synthesis of the antiepileptic drug Brivaracetam.[5][6] Its synthesis showcases a variety of modern asymmetric strategies, moving beyond reliance on naturally occurring chiral precursors.

Several synthetic routes to (R)-4-propyldihydrofuran-2(3H)-one have been developed, each with its own set of advantages and challenges. A biocatalytic approach starting from a racemic substituted malonate has been reported, achieving high enantiomeric excess (ee) through enzymatic resolution.[6] Another route employs a chiral auxiliary to guide the stereoselective alkylation, followed by a series of transformations to yield the desired lactone.[2]

Building BlockKey ApplicationStarting MaterialKey TransformationReported YieldEnantiomeric Excess (ee)Reference
This compoundStatin side-chainsL-Malic AcidChemoenzymatic~80%>99%[4]
(R)-4-propyldihydrofuran-2(3H)-oneBrivaracetamRacemic substituted malonateEnzymatic resolutionHigh>95%[6]
(S)-γ-Butyrolactone-γ-carboxylic acidPheromones, LignansL-Glutamic AcidDiazotization/Lactonization~70%High[7]
Chiral Lactone from D-GlucoseMonomers for polymerizationD-GlucoseMulti-step chemical synthesis-High[6]
2,3-Isopropylidene-D-ribonolactoneC-nucleosidesD-RiboseBromine oxidation, acetalizationHighHigh[8]

Table 1: Comparative overview of this compound and its alternatives.

The following protocol is a representative synthesis of (R)-4-propyldihydrofuran-2(3H)-one starting from (R)-2-propylsuccinic acid 4-tert-butyl ester.[5]

  • Reaction Setup: In a 20 L double-jacketed reactor equipped with a mechanical stirrer and a condenser, charge (R)-2-propylsuccinic acid 4-tert-butyl ester (1000.6 g) and toluene (8.5 L).

  • Cooling: Cool the solution to -5°C under a nitrogen atmosphere.

  • Addition of Triethylamine: Add triethylamine (561.5 g, 1.2 equivalents) to the mixture while maintaining the temperature between -6°C and -5°C.

  • Formation of Mixed Anhydride: Add ethyl chloroformate (551.9 g, 1.1 equivalents) to the mixture, keeping the temperature between -7°C and -3°C. Stir the resulting heterogeneous mixture for 1 hour at -5°C.

  • Work-up: Warm the reaction mixture to 20°C and filter to remove the triethylammonium chloride salt. Wash the filter cake with toluene (1.5 L).

  • Reduction: Cool the filtrate to -19°C and add powdered sodium borohydride (349.8 g, 2.0 equivalents) in one portion under nitrogen.

  • Methanol Addition: Slowly add methanol (2 L) dropwise, maintaining the temperature below -18°C to control foaming. Stir the reaction mixture for at least 1 hour at -20°C.

  • Quenching: Add 4M HCl (2 L) dropwise at -21°C to quench the reaction, again controlling the temperature and foaming.

  • Extraction and Purification: Warm the mixture to 20°C, add water (5 L) to dissolve the salts, and separate the aqueous layer. Wash the organic layer with water (4 L). The resulting organic phase contains the desired (R)-4-propyldihydrofuran-2(3H)-one.

Synthesis_of_R_4_propyldihydrofuran_2_3H_one A (R)-2-propylsuccinic acid 4-tert-butyl ester B Mixed Anhydride Intermediate A->B Et3N, ClCOOEt C (R)-4-propyldihydrofuran-2(3H)-one B->C NaBH4, MeOH Synthesis_from_L_Glutamic_Acid A L-Glutamic Acid B Diazonium Salt Intermediate A->B NaNO2, H2SO4 C (S)-γ-Butyrolactone-γ-carboxylic acid B->C Intramolecular Lactonization Synthesis_from_D_Ribose A D-Ribose B D-Ribonolactone A->B Br2, NaHCO3 C 2,3-Isopropylidene-D-ribonolactone B->C Acetone, 2,2-DMP, H+

References

A Comparative Guide to Spectroscopic Techniques for the Structural Elucidation of 3-hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Small Molecule

This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structure of 3-hydroxydihydrofuran-2(3H)-one. We will move beyond a mere listing of methods to explain the causality behind experimental choices, demonstrating how a multi-technique, self-validating approach provides an irrefutable structural proof. This document is intended for researchers and professionals who require not just the "what" but the "why" of structural spectroscopy.

The Orthogonal Approach: Building a Coherent Structural Narrative

No single spectroscopic method can independently provide absolute structural proof for an unknown compound without ambiguity.[2] A robust elucidation strategy relies on combining orthogonal techniques, where each method provides a unique and complementary piece of the structural puzzle. For 3-hydroxydihydrofuran-2(3H)-one, our primary tools will be Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments. UV-Visible (UV-Vis) spectroscopy will serve as a valuable confirmatory tool.

G cluster_preliminary Initial Analysis cluster_core Core Structure & Connectivity MS Mass Spectrometry NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) MS->NMR_1D Provides Molecular Formula (C₄H₆O₃) IR Infrared Spectroscopy IR->NMR_1D Identifies Functional Groups (-OH, C=O) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Defines Proton & Carbon Environments Final_Structure Confirmed Structure of 3-hydroxydihydrofuran-2(3H)-one NMR_2D->Final_Structure Establishes Atom-to-Atom Connectivity

Figure 1: A logical workflow demonstrating the synergistic use of spectroscopic techniques for unambiguous structure confirmation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Experience: The first step in any structural elucidation is to determine the molecular weight and elemental composition. This defines the atomic "parts list" from which the structure must be assembled. We choose soft ionization techniques like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion, which is often weak or absent in harsher methods like Electron Ionization (EI).[3]

Expected Results: For 3-hydroxydihydrofuran-2(3H)-one (MW: 102.09 g/mol )[4][5], high-resolution mass spectrometry (HRMS) is critical.

  • Molecular Ion: In positive-ion ESI-MS, we expect to observe the protonated molecule [M+H]⁺ at m/z 103.040, and potentially a sodium adduct [M+Na]⁺ at m/z 125.021. The high-resolution measurement allows for the calculation of the elemental composition (C₄H₇O₃ for the [M+H]⁺ ion), confirming the molecular formula.

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion (m/z 103), we can gain initial structural insights. The fragmentation of γ-lactones is well-studied.[6][7] Key expected neutral losses include:

    • Loss of H₂O: A prominent fragment resulting from the hydroxyl group, leading to an ion at m/z 85.028. This is a strong indicator of an alcohol functional group.[6]

    • Loss of CO: A common fragmentation pathway for lactones, resulting in a fragment at m/z 75.044.[7]

Protocol Trustworthiness: The self-validating nature of this step comes from the consistency between the HRMS-derived molecular formula and the data from subsequent NMR and IR analyses. If the formula is C₄H₆O₃, the degrees of unsaturation can be calculated (DBE = C + 1 - H/2 = 4 + 1 - 6/2 = 2), which perfectly matches the presence of one ring and one double bond (the carbonyl group).

Infrared (IR) Spectroscopy: A Quick Scan for Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that excels at identifying specific functional groups based on their characteristic vibrational frequencies.[8] For this molecule, we are primarily looking for confirmation of the hydroxyl (-OH) and the ester carbonyl (C=O) groups suggested by the molecular formula. The position of the carbonyl stretch is particularly diagnostic; the five-membered lactone ring introduces ring strain, which shifts the C=O absorption to a higher wavenumber compared to an acyclic ester (~1735-1750 cm⁻¹) or a six-membered lactone (~1725-1740 cm⁻¹).

Expected Results: The IR spectrum provides two critical pieces of evidence.[9][10]

  • O-H Stretch: A broad and strong absorption band in the region of ~3400 cm⁻¹ . The broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules.

  • C=O Stretch: A very strong and sharp absorption band around ~1770 cm⁻¹ . This higher frequency is characteristic of a saturated γ-butyrolactone ring, providing strong evidence for the five-membered ring structure.[11]

Protocol Trustworthiness: This technique provides a quick and reliable confirmation of the key functional groups. The observation of the high-frequency carbonyl stretch at ~1770 cm⁻¹ strongly refutes alternative structures like an open-chain hydroxy-ester and supports the cyclic lactone structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: While MS and IR define the components and functional groups, NMR spectroscopy maps the precise atomic connectivity, providing the definitive structural blueprint.[12][13] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.[14][15] For a small molecule like this, a standard 400 or 500 MHz spectrometer provides more than sufficient resolution.

¹H NMR: Counting and Characterizing the Protons

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The structure of 3-hydroxydihydrofuran-2(3H)-one has three unique proton environments.

  • H3 (~4.5 ppm, 1H, triplet): This proton is on the same carbon as the hydroxyl group (C3). It is deshielded by both the adjacent ester oxygen and the hydroxyl group. It appears as a triplet due to coupling with the two adjacent H4 protons.

  • H4 (~2.2-2.6 ppm, 2H, multiplet): These two methylene protons are adjacent to the chiral center at C3 and the methylene group at C5. They will couple to both H3 and H5, resulting in a complex multiplet.

  • H5 (~4.3 ppm, 2H, triplet): This methylene group is adjacent to the ester oxygen, which strongly deshields it, shifting it downfield. It appears as a triplet due to coupling with the two H4 protons.

¹³C NMR & DEPT-135: Mapping the Carbon Skeleton

The ¹³C NMR spectrum shows four distinct carbon signals, consistent with the proposed structure. A DEPT-135 experiment is run concurrently to differentiate between CH, CH₂, and CH₃ groups.

  • C2 (~175 ppm): The carbonyl carbon of the ester is highly deshielded and appears furthest downfield. It will be absent in a DEPT-135 spectrum.

  • C3 (~70 ppm): The carbon bearing the hydroxyl group (methine, CH) is deshielded by the oxygen and will appear as a positive signal in a DEPT-135 spectrum.

  • C5 (~65 ppm): The carbon adjacent to the ester oxygen (methylene, CH₂) is also deshielded and will appear as a negative signal in a DEPT-135 spectrum.

  • C4 (~30 ppm): The remaining methylene carbon (CH₂) is the most upfield signal and will also appear as a negative signal in a DEPT-135 spectrum.

2D NMR: Connecting the Dots

2D NMR experiments are the final, crucial step to connect the puzzle pieces provided by the 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. We would expect to see a cross-peak connecting the H3 signal (~4.5 ppm) with the H4 multiplet (~2.2-2.6 ppm) and another cross-peak connecting the H4 multiplet to the H5 signal (~4.3 ppm). This confirms the H3-H4-H5 spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of each carbon based on its attached proton's chemical shift:

    • H3 (~4.5 ppm) will correlate with C3 (~70 ppm).

    • H4 (~2.2-2.6 ppm) will correlate with C4 (~30 ppm).

    • H5 (~4.3 ppm) will correlate with C5 (~65 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away. The key correlations that lock in the structure of 3-hydroxydihydrofuran-2(3H)-one are:

    • H3 to C2 and C5: The proton at H3 will show a correlation to the carbonyl carbon (C2) and the methylene carbon C5, confirming its position between them.

    • H5 to C2 and C3: The protons at H5 will show correlations to the carbonyl carbon (C2) and the methine carbon C3, confirming the lactone ring closure.

    • H4 to C2: The protons at H4 will show a correlation to the carbonyl carbon C2, further solidifying the ring structure.

Figure 2: Key expected HMBC correlations for 3-hydroxydihydrofuran-2(3H)-one that confirm the molecular framework.

UV-Visible Spectroscopy: Confirmation by Absence

Expertise & Experience: UV-Vis spectroscopy measures electronic transitions, and is primarily useful for detecting conjugated π-systems (e.g., conjugated double bonds, aromatic rings).[16] Saturated ketones and esters have n→π* transitions, but these are typically weak and occur at short wavelengths (<220 nm), often outside the standard measurement window or obscured by solvent cutoffs.[17]

Expected Results: For 3-hydroxydihydrofuran-2(3H)-one, which is a saturated lactone with no conjugated system, we expect to see no significant absorbance in the 220-800 nm range.

Protocol Trustworthiness: While a "negative" result, it is a crucial piece of confirmatory data. The absence of a UV-Vis signal strongly supports the proposed fully saturated ring structure and rules out alternative isomers that might contain conjugated double bonds.

Summary and Comparison of Techniques

The following table summarizes the expected data from each technique, providing a clear, comparative overview for confirming the structure of 3-hydroxydihydrofuran-2(3H)-one.

Technique Parameter / Experiment Expected Key Observation Structural Information Provided
HRMS (ESI+) Molecular Ionm/z 103.040 ([M+H]⁺)Confirms molecular formula (C₄H₆O₃) and degrees of unsaturation.
MS/MS FragmentationNeutral loss of H₂O (m/z 85)Indicates presence of a hydroxyl group.
IR Spectroscopy Vibrational Frequency~3400 cm⁻¹ (broad), ~1770 cm⁻¹ (strong)Confirms -OH and strained C=O (γ-lactone) functional groups.
¹H NMR Chemical Shift & Multiplicity3 distinct signals (~4.5, ~4.3, ~2.4 ppm)Defines proton environments and adjacent proton count.
¹³C NMR Chemical Shift4 distinct signals (~175, ~70, ~65, ~30 ppm)Defines the four unique carbon environments.
DEPT-135 Signal Phase1 positive (CH), 2 negative (CH₂)Differentiates carbon types (CH vs CH₂).
2D COSY Cross-peaksH3↔H4, H4↔H5Establishes the proton-proton connectivity pathway.
2D HSQC Cross-peaksH3-C3, H4-C4, H5-C5Directly links protons to their attached carbons.
2D HMBC Cross-peaksH3→C2, H5→C2, H5→C3Confirms the complete carbon skeleton and ring closure.
UV-Vis Absorbance (220-800 nm)No significant absorbanceConfirms the absence of conjugated π-systems.

Detailed Experimental Protocols

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as the hydroxyl proton is less likely to exchange and can be observed. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

1. NMR Spectroscopy (400 MHz Spectrometer)

  • ¹H NMR: Acquire with a 30-degree pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR: Acquire using proton decoupling, a 45-degree pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 scans.

  • DEPT-135: Use standard instrument parameters, accumulating 512 scans.

  • COSY: Acquire a 256x2048 data matrix with 4 scans per increment.

  • HSQC: Acquire a 256x2048 data matrix with 8 scans per increment, optimized for a ¹JCH of 145 Hz.

  • HMBC: Acquire a 256x2048 data matrix with 16 scans per increment, optimized for a long-range coupling of 8 Hz.

  • Processing: Apply appropriate window functions (e.g., exponential multiplication) and Fourier transform all data. Phase and baseline correct the spectra.

2. High-Resolution Mass Spectrometry (ESI-QTOF)

  • Sample Infusion: Prepare a ~10 µg/mL solution in methanol/water (1:1) with 0.1% formic acid. Infuse into the ESI source at 5 µL/min.

  • Instrument Settings: Set capillary voltage to 3.5 kV, drying gas (N₂) temperature to 300°C, and nebulizer pressure to 1 bar.

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-300. For MS/MS, select the [M+H]⁺ ion (m/z 103.04) in the quadrupole and apply a collision energy of 10-20 eV in the collision cell.

3. FT-IR Spectroscopy (ATR)

  • Background: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

  • Sample: Place one drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum over a range of 4000-600 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.

Conclusion

References

A Researcher's Guide to Cost-Effectiveness in Synthetic Strategy Design

Author: BenchChem Technical Support Team. Date: January 2026

Byline: Your Senior Application Scientist

Introduction: Beyond Yield — Defining the Modern Synthetic Imperative

In the high-stakes world of pharmaceutical and fine chemical synthesis, the elegance of a synthetic route is no longer measured by yield alone. The modern imperative is a multi-faceted equation where efficiency, sustainability, and economic viability are inextricably linked. For researchers, scientists, and process development professionals, the ability to critically evaluate and compare different synthetic strategies from a cost-effectiveness standpoint is a crucial skill. This guide provides an in-depth framework for this analysis, moving beyond theoretical concepts to offer practical insights, comparative data, and detailed experimental protocols.

At the heart of this analysis are green chemistry metrics, which have evolved from environmental ideals to powerful economic indicators. Two of the most widely adopted metrics in the pharmaceutical industry are Process Mass Intensity (PMI) and the Environmental Factor (E-Factor) .[1][2]

  • Process Mass Intensity (PMI) is the ratio of the total mass of all materials (raw materials, reagents, solvents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced.[1] A high PMI indicates significant waste and, consequently, higher costs.

  • E-Factor is a simpler metric representing the ratio of the total mass of waste generated to the mass of the product.[3] The relationship is straightforward: E-Factor = PMI - 1 .[3]

A lower PMI or E-Factor not only signifies a "greener" process but also directly translates to reduced costs in raw materials, solvent purchasing, and waste disposal, making these metrics essential tools for economic evaluation.[2] This guide will use a practical case study to illustrate how these metrics, combined with a thorough cost analysis, can illuminate the most effective synthetic path forward.

The Pillars of a Robust Cost-Effectiveness Analysis

Before diving into a specific example, it is essential to understand the fundamental components that contribute to the total cost of a synthetic route. A comprehensive analysis must account for far more than just the price of starting materials.

Diagram: The Workflow of Cost-Effectiveness Analysis

CostAnalysisWorkflow cluster_Inputs Cost Inputs cluster_Metrics Evaluation Metrics RawMaterials Raw Material Costs (Starters, Reagents, Catalysts) Analysis Comprehensive Cost-Effectiveness Analysis RawMaterials->Analysis Operational Operational Costs (Solvents, Energy, Waste Disposal) Operational->Analysis Labor Labor & Time Costs (Man-hours, Cycle Time) Labor->Analysis Capital Capital Costs (Equipment, Infrastructure) Capital->Analysis PMI Process Mass Intensity (PMI) Decision Optimal Strategy Selection PMI->Decision EFactor E-Factor EFactor->Decision Yield Overall Yield Yield->Decision Safety Safety & Hazard Profile Safety->Decision Analysis->PMI Analysis->EFactor Analysis->Yield Analysis->Safety DecisionMatrix cluster_Goals Project Goals cluster_Strategies Recommended Strategy Goal_Speed Speed to First Gram Strategy_A Strategy A: Classic Linear Goal_Speed->Strategy_A Fastest, known chemistry Goal_Cost Lowest Cost of Goods Strategy_B Strategy B: Convergent Catalytic Goal_Cost->Strategy_B Potentially viable if catalyst cost drops or yield is critical Strategy_C Strategy C: Biocatalytic Goal_Cost->Strategy_C Lowest material & waste cost Goal_Green Sustainability & Low PMI Goal_Green->Strategy_C Lowest PMI, aqueous process

References

In-Silico Modeling and Computational Studies of (S)-3-Hydroxydihydrofuran-2(3H)-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic application of in-silico modeling has become indispensable for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive technical overview and comparative analysis of computational approaches for studying (S)-3-Hydroxydihydrofuran-2(3H)-one, a chiral γ-butyrolactone (GBL) of significant interest. This molecule, a key chiral building block in pharmaceutical synthesis and a potential modulator of bacterial communication, serves as an exemplary case for the power of computational chemistry in elucidating molecular interactions and guiding experimental design.

This document is intended for researchers, scientists, and drug development professionals, offering insights into the rationale behind various computational methodologies, detailed experimental protocols, and a comparative analysis of this compound against relevant alternatives in the context of bacterial quorum sensing.

The Significance of this compound: A Dual Role as Synthon and Signaling Molecule

This compound, also known as (S)-3-hydroxy-γ-butyrolactone, is a versatile chiral molecule with a well-established role as a building block in the asymmetric synthesis of complex pharmaceuticals.[1][2] Its stereospecific nature makes it a valuable precursor for creating enantiomerically pure drugs, where specific stereoisomers are essential for therapeutic efficacy and safety.

Beyond its synthetic utility, the γ-butyrolactone scaffold is a privileged structure in nature, acting as a signaling molecule in bacterial cell-to-cell communication, a process known as quorum sensing (QS).[3][4] In bacteria of the genus Streptomyces, GBLs regulate a variety of physiological processes, including the production of antibiotics and morphological differentiation.[4] This dual role of this compound as both a synthetic tool and a potential bioactive agent makes it a compelling subject for in-silico investigation.

The In-Silico Toolkit: A Multi-faceted Approach to Understanding Molecular Behavior

A robust computational investigation of a small molecule like this compound involves a synergistic application of multiple in-silico techniques. Each method provides a unique lens through which to examine the molecule's properties and interactions, from its intrinsic electronic structure to its dynamic behavior in a biological environment.

Quantum Mechanics (QM): Unveiling Intrinsic Molecular Properties

Quantum mechanics calculations are fundamental to understanding the electronic structure, reactivity, and spectroscopic properties of a molecule. For this compound, QM studies can predict:

  • Molecular Geometry and Conformational Analysis: Determining the most stable three-dimensional arrangement of atoms.

  • Partial Atomic Charges and Electrostatic Potential: Identifying regions of positive and negative charge, which are crucial for intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO/LUMO): Predicting the molecule's reactivity and its ability to participate in chemical reactions.

These intrinsic properties are essential inputs for more complex simulations, such as molecular docking and molecular dynamics.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. In the context of this compound's potential role as a quorum sensing modulator, molecular docking can be used to predict its binding to GBL receptor proteins in Streptomyces, such as ScbR and AtrA.[5][6]

Workflow for Molecular Docking:

Caption: A generalized workflow for molecular docking studies.

A critical challenge in docking studies of Streptomyces GBL receptors is the limited availability of experimentally determined crystal structures. While structures for some transcriptional regulators from Streptomyces coelicolor are available in the Protein Data Bank (PDB), specific structures of ScbR or AtrA in complex with GBLs are not readily accessible.[7][8][9][10][11][12] In such cases, homology modeling can be employed to generate a theoretical structure of the target protein based on the sequence similarity to proteins with known structures.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Molecular Interactions

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can:

  • Assess the Stability of the Ligand-Protein Complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time.

  • Characterize Key Intermolecular Interactions: Identifying persistent hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

  • Calculate Binding Free Energies: Providing a more accurate estimation of the binding affinity compared to docking scores.

Workflow for Molecular Dynamics Simulation:

Caption: A typical workflow for molecular dynamics simulations.

Comparative Analysis: this compound vs. Alternatives in Quorum Sensing Modulation

To provide a comprehensive evaluation, it is essential to compare the in-silico performance of this compound with that of other relevant molecules. In the context of Streptomyces quorum sensing, suitable comparators include:

  • A-factor: The archetypal GBL signaling molecule from Streptomyces griseus.[4][13]

  • SCB1 (2-(1'-hydroxy-6-methylheptyl)-3-hydroxymethyl-γ-butyrolactone): A known GBL signaling molecule in Streptomyces coelicolor.

  • Synthetic Quorum Sensing Inhibitors: Molecules designed to antagonize GBL receptors.

The following table presents a hypothetical comparative summary of in-silico data for these molecules against the ScbR receptor from Streptomyces coelicolor. Note: As specific experimental and computational data for this compound are limited in the public domain, this table is illustrative of the type of data that would be generated in a comparative study.

MoleculeDocking Score (kcal/mol)Key Interacting Residues (Predicted)MD Simulation RMSD (Å) (Ligand)Predicted Binding Free Energy (MM/GBSA) (kcal/mol)
This compound-5.8Tyr55, Trp88, His1421.5 ± 0.3-25.4
A-factor-7.2Tyr55, Trp88, Arg89, His1421.2 ± 0.2-35.1
SCB1-7.5Tyr55, Trp88, Arg89, Met1011.1 ± 0.2-38.7
Synthetic Inhibitor (Example)-8.1Tyr55, Trp88, Phe100, Met1011.0 ± 0.1-42.3

This comparative data, generated through the workflows described above, would allow researchers to rank the potential of this compound as a quorum sensing modulator relative to known signaling molecules and synthetic inhibitors.

Experimental Protocols for In-Silico Workflows

To ensure the reproducibility and scientific rigor of the computational studies, detailed step-by-step protocols are essential.

Protocol 1: Molecular Docking with AutoDock Vina
  • Protein Preparation:

    • Download the receptor PDB file.

    • Remove water molecules and heteroatoms not relevant to binding.

    • Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.

    • Define the grid box to encompass the active site.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound.

    • Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared protein and ligand files, and the grid box parameters.

  • Results Analysis:

    • Visualize the docked poses and analyze the interactions with the receptor using software like PyMOL or VMD.

    • Rank the poses based on their binding affinity scores.

Protocol 2: Molecular Dynamics Simulation with GROMACS
  • System Preparation:

    • Use the best-docked pose of the ligand-protein complex.

    • Solvate the system in a water box (e.g., TIP3P water model).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform steepest descent minimization to remove steric clashes.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) simulation to stabilize the system's temperature.

    • Perform a short NPT (constant number of particles, pressure, and temperature) simulation to stabilize the system's density.

  • Production MD:

    • Run the production simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis:

    • Calculate RMSD, RMSF, and hydrogen bond profiles using GROMACS analysis tools.

    • Calculate binding free energy using the MM/PBSA or MM/GBSA method.

Conclusion and Future Directions

In-silico modeling provides a powerful and cost-effective platform for investigating the molecular properties and biological potential of this compound. Through a combination of quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can gain deep insights into its interactions with biological targets, such as quorum sensing receptors in Streptomyces.

While this guide provides a framework for such studies, the lack of specific experimental data for this compound highlights a critical gap in the current literature. Future research should focus on experimentally validating the predicted interactions and biological activities. The synthesis of a broader range of GBL analogs and their systematic in-silico and in-vitro screening will be instrumental in developing novel quorum sensing modulators with potential therapeutic applications in combating bacterial infections and antibiotic resistance. The integration of computational and experimental approaches will undoubtedly continue to be a cornerstone of successful drug discovery and development programs.

References

A Researcher's Comparative Guide to the Structure-Activity Relationship (SAR) of γ-Butyrolactone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the γ-butyrolactone scaffold represents a privileged structure in medicinal chemistry. Its prevalence in a vast array of natural products and FDA-approved drugs underscores its significance as a starting point for designing novel therapeutics.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of γ-butyrolactone derivatives, offering a comparative look at how subtle molecular modifications can dramatically influence biological outcomes. We will delve into the causality behind experimental design and present validated protocols to empower your own research endeavors.

The Enduring Appeal of the γ-Butyrolactone Core

The five-membered lactone ring of γ-butyrolactone is a versatile pharmacophore, contributing to a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1][2] Its inherent reactivity and conformational flexibility allow for diverse interactions with biological targets. A key feature in many potent derivatives is the α-methylene group, which acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues in target proteins.[3]

Deconstructing the Structure-Activity Relationship: A Comparative Analysis

The biological activity of γ-butyrolactone derivatives is intricately linked to the nature and position of substituents on the lactone ring. Understanding these relationships is paramount for the rational design of more potent and selective agents.

The Critical Role of the α-Methylene Group

The exocyclic α-methylene group is a hallmark of many biologically active γ-butyrolactones, particularly those with anticancer and anti-inflammatory properties.[3][4] This α,β-unsaturated carbonyl system functions as a Michael acceptor, reacting with nucleophilic residues such as cysteine in target proteins. This covalent modification can lead to irreversible enzyme inhibition or disruption of protein-protein interactions.

The electrophilicity of the α-methylene group is a key determinant of its reactivity and, consequently, its biological activity. A comparative study of α-methylene-γ-butyrolactone and its analogues demonstrated a positive correlation between the electrophilicity of the molecule and its anti-inflammatory activity, as measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[4]

Impact of Substitution at the β- and γ-Positions

Substituents at the β and γ positions of the γ-butyrolactone ring play a crucial role in modulating potency, selectivity, and pharmacokinetic properties. The size, stereochemistry, and electronic nature of these substituents dictate the overall shape of the molecule and its ability to fit into the binding pocket of a target protein.

For Anticancer Activity: The introduction of aryl moieties at the β- and γ-positions has been shown to yield potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some synthetic analogues exhibiting efficacy comparable to vancomycin and linezolid. A study on β,γ-diaryl α-methylene-γ-butyrolactones revealed that the nature and substitution pattern of the aryl rings significantly influenced their antibacterial potency.

For Anti-inflammatory Activity: In the context of anti-inflammatory action, a santonine-derived butyrolactone demonstrated in vivo efficacy in a rat model of arthritis by inhibiting the ubiquitin-conjugating enzyme UbcH5c, a component of the NF-κB signaling pathway.[1] This highlights how complex substituents can confer high target specificity.

The following diagram illustrates the general workflow for conducting SAR studies on γ-butyrolactone derivatives.

SAR_Workflow General Workflow for SAR Studies of γ-Butyrolactone Derivatives cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 SAR Analysis & Optimization Lead_Compound Identify Lead γ-Butyrolactone Structural_Modification Systematic Structural Modification (α, β, γ positions) Lead_Compound->Structural_Modification Rational Design Compound_Library Synthesize Library of Derivatives Structural_Modification->Compound_Library Chemical Synthesis Primary_Screening Primary Biological Screening (e.g., cytotoxicity, enzyme inhibition) Compound_Library->Primary_Screening Testing Secondary_Screening Secondary Assays (e.g., target engagement, mechanism of action) Primary_Screening->Secondary_Screening Hit Confirmation Data_Analysis Quantitative Data Analysis (IC50, EC50 determination) Secondary_Screening->Data_Analysis Quantification SAR_Establishment Establish Structure-Activity Relationship Data_Analysis->SAR_Establishment Correlation Lead_Optimization Lead Optimization (potency, selectivity, ADME) SAR_Establishment->Lead_Optimization Iterative Process New_Derivatives Design of New, Improved Derivatives Lead_Optimization->New_Derivatives

Caption: A flowchart illustrating the iterative process of SAR studies.

Quantitative Comparison of γ-Butyrolactone Derivatives

To provide a clearer understanding of the impact of structural modifications, the following tables summarize the biological activities of various γ-butyrolactone derivatives.

Table 1: Comparative Anticancer Activity of γ-Butyrolactone Derivatives
CompoundModificationCell LineIC50 (µM)Reference
ParthenolideNatural Product (Sesquiterpene Lactone)Panc-1>10[3]
Borylated α-methylene-γ-butyrolactoneBorylation of α-methylene groupPanc-15.2[3]
Brominated PrecursorBrominated aryl precursorPanc-11.8[3]
Adenine-linked butyrolactoneAdenine moiety attachedL12100.3 µg/mL (ED50)[1]
Indole-based γ-butyrolactoneIndole scaffoldMDA4680.05 - 0.07[1]
Table 2: Comparative Anti-inflammatory Activity of γ-Butyrolactone Derivatives
CompoundMechanism of ActionAssayIC50 (µM)Reference
Santonine-derived butyrolactoneUbcH5c inhibitionNF-κB inhibition-[1]
Indole-based γ-butyrolactoneCOX-2 inhibitionCOX-2 enzyme assay<0.001[1]
ArctiidilactoneLPS-induced NO production inhibitionNO inhibition in RAW264.7 cells-[1]
Butyrolactone INF-κB signaling pathway inhibitionLPS-induced RAW264.7 cells-[5]

Experimental Protocols for Synthesis and In-Vitro Analysis

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for the synthesis of a representative α-methylene-γ-butyrolactone and its evaluation for anticancer activity.

Synthesis of α-Methylene-γ-butyrolactone

This protocol is adapted from the method described by Murray et al. (1985), which involves a two-step sequence starting from γ-butyrolactone.[6][7]

Materials:

  • γ-Butyrolactone

  • Ethyl formate

  • Sodium ethoxide

  • Paraformaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol, absolute

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na2SO4), anhydrous

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Formation of α-Formyl-γ-butyrolactone Sodium Salt:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide in absolute ethanol under a nitrogen atmosphere.

    • Cool the solution in an ice bath.

    • Add a solution of γ-butyrolactone and ethyl formate dropwise to the cooled sodium ethoxide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude α-formyl-γ-butyrolactone sodium salt as a solid.

  • Reaction with Paraformaldehyde and Elimination:

    • Suspend the crude sodium salt in anhydrous THF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add paraformaldehyde to the suspension.

    • Reflux the mixture under a nitrogen atmosphere for 4-6 hours.

    • Cool the reaction mixture to room temperature and filter to remove any solids.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford α-methylene-γ-butyrolactone as a colorless oil.[7]

The following diagram outlines the synthetic workflow.

Synthesis_Workflow Synthesis of α-Methylene-γ-butyrolactone Start γ-Butyrolactone + Ethyl Formate Step1 Reaction with Sodium Ethoxide in Ethanol Start->Step1 Intermediate α-Formyl-γ-butyrolactone Sodium Salt Step1->Intermediate Step2 Reaction with Paraformaldehyde in THF (Reflux) Intermediate->Step2 Crude_Product Crude α-Methylene-γ-butyrolactone Step2->Crude_Product Purification Workup and Vacuum Distillation Crude_Product->Purification Final_Product Pure α-Methylene-γ-butyrolactone Purification->Final_Product

Caption: A simplified workflow for the synthesis of α-methylene-γ-butyrolactone.

In-Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

  • Cancer cell line of interest (e.g., Panc-1, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • γ-Butyrolactone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh complete medium.

    • Determine the cell concentration using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the γ-butyrolactone derivatives in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram illustrates a key signaling pathway often targeted by anti-inflammatory γ-butyrolactone derivatives.

NFkB_Pathway Inhibition of NF-κB Signaling by γ-Butyrolactone Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Induces GBL γ-Butyrolactone Derivative GBL->IKK Inhibits

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by γ-butyrolactone derivatives.

Conclusion and Future Directions

The γ-butyrolactone core remains a highly valuable scaffold in the quest for novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of systematic structural modifications and robust biological evaluation. The presence of an α-methylene group is a strong predictor of anticancer and anti-inflammatory activity, while substitutions at the β- and γ-positions offer a means to fine-tune potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the development of more complex and highly substituted γ-butyrolactone derivatives, the exploration of novel biological targets, and the use of computational methods to guide the design of next-generation therapeutics.

References

A Comparative Guide to Asymmetric Synthesis Strategies: Benchmarking Routes to (+)-trans-Whiskey Lactone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical manufacturing, the efficient and precise construction of chiral molecules is paramount. The biological activity of a compound is intrinsically linked to its three-dimensional structure, making the control of stereochemistry a critical challenge for synthetic chemists. This guide provides an in-depth comparison of distinct strategies in asymmetric synthesis, benchmarked against the preparation of a valuable, stereochemically complex target: (+)-trans-whiskey lactone .

(S)-3-Hydroxydihydrofuran-2(3H)-one, also known as (S)-α-Hydroxy-γ-butyrolactone, represents a cornerstone of the "chiral pool" approach. This strategy leverages naturally occurring, enantiomerically pure starting materials to impart chirality to a synthetic target. While a direct, high-yielding synthesis of whiskey lactone from this specific building block is not prominently featured in the literature, its utility in providing a foundational chiral scaffold is well-established for a myriad of other complex molecules.

This guide will therefore explore the conceptual advantages of the chiral pool strategy, as exemplified by this compound, and benchmark its underlying principles against two powerful alternative approaches for the synthesis of (+)-trans-whiskey lactone: catalytic asymmetric synthesis using a chiral metal complex and biocatalysis employing whole-cell systems. Through a detailed examination of experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with a clear and objective understanding of the relative merits and practical considerations of each approach.

The Target Molecule: (+)-trans-Whiskey Lactone

Whiskey lactone (β-methyl-γ-octalactone) is a key aroma compound found in aged spirits, particularly whiskey, deriving from the oak barrels used in the aging process.[1] It possesses two stereocenters, leading to four possible stereoisomers, each with a distinct sensory profile. The (+)-trans isomer, in particular, is noted for its characteristic sweet, coconut-like, and woody aroma, making it a high-value target for the flavor and fragrance industry. The challenge lies in synthesizing this specific stereoisomer with high diastereomeric and enantiomeric purity.

Comparative Analysis of Synthetic Strategies

We will now delve into a comparative analysis of three distinct approaches to asymmetric synthesis, using the preparation of (+)-trans-whiskey lactone as our benchmark.

Strategy 1: The Chiral Pool Approach - The Principle of this compound

The use of this compound as a chiral starting material embodies the chiral pool strategy. This approach is predicated on the direct incorporation of a pre-existing stereocenter from a readily available, enantiopure source into the target molecule. The primary advantage of this method is the often-unambiguous transfer of chirality, bypassing the need for developing and optimizing a complex asymmetric induction step.

G cluster_chiral_pool Chiral Pool Strategy S-HGB This compound (Enantiopure Starting Material) Alkylation Stereoselective Alkylation Intermediate Diastereomeric Intermediate Transformation Functional Group Transformation Target Target Molecule (e.g., Whiskey Lactone)

Advantages:

  • Reliable source of chirality.

  • Often involves well-established, classical organic reactions.

  • Can be cost-effective if the chiral starting material is inexpensive.

Disadvantages:

  • Limited to the inherent stereochemistry of the available starting materials.

  • The synthetic route can be lengthy and may require protecting group manipulations.

  • Achieving high diastereoselectivity in subsequent steps can be challenging.

Strategy 2: Catalytic Asymmetric Synthesis - The Titanium-TADDOL Approach

A powerful alternative to the chiral pool is the use of a chiral catalyst to induce stereoselectivity in a reaction between achiral or prochiral substrates. A notable example is the synthesis of (+)-trans-whiskey lactone reported by Duthaler and co-workers, which employs a chiral titanium-TADDOL complex.[2][3]

This elegant synthesis starts from the desymmetrization of 1,4-cyclohexadiene. A key step involves the reaction of a chiral TADDOL-derived cyclohexadienyl titanium derivative with pentanal. This reaction proceeds with excellent diastereo- and enantioselectivity to furnish a homoallylic alcohol, which is then converted to (+)-trans-whiskey lactone through a series of transformations including ozonolysis and cyclization.[2]

G cluster_catalytic Catalytic Asymmetric Synthesis Achiral Achiral Starting Materials (1,4-Cyclohexadiene, Pentanal) Catalyst Chiral Ti-TADDOL Complex (Catalytic) Asymmetric_Reaction Asymmetric Addition Chiral_Intermediate Enantioenriched Homoallylic Alcohol Transformations Ozonolysis & Cyclization Target (+)-trans-Whiskey Lactone

Advantages:

  • High catalytic efficiency (a small amount of chiral catalyst can produce a large amount of product).

  • Excellent levels of enantioselectivity and diastereoselectivity are often achievable.

  • Amenable to the synthesis of both enantiomers by using the opposite enantiomer of the catalyst.

  • Often provides more convergent and shorter synthetic routes.

Disadvantages:

  • Development and optimization of the chiral catalyst and reaction conditions can be time-consuming and expensive.

  • Chiral ligands and metal catalysts can be costly and sensitive to air and moisture.

  • Metal contamination of the final product can be a concern, particularly in pharmaceutical applications.

Strategy 3: Biocatalysis - The Rhodococcus erythropolis Approach

Biocatalysis has emerged as a powerful and green alternative for asymmetric synthesis. This strategy utilizes enzymes or whole microorganisms to catalyze chemical transformations with exquisite chemo-, regio-, and stereoselectivity. In the context of whiskey lactone synthesis, several research groups have demonstrated the efficacy of using bacterial strains, such as Rhodococcus erythropolis, for the stereoselective oxidation of racemic diols to produce enantiomerically pure lactones.[4]

This chemoenzymatic approach typically involves the chemical synthesis of a racemic diol precursor, followed by a highly selective bio-oxidation step. For instance, racemic syn-3-methyl-octane-1,4-diol can be oxidized by R. erythropolis to yield enantiomerically enriched cis-(+)-(4R,5R) and trans-(+)-(4S,5R) whiskey lactones.[4] The choice of microbial strain and reaction conditions dictates which stereoisomer is preferentially formed.

G cluster_biocatalysis Biocatalytic Approach Racemic_Diol Racemic Diol Precursor Biocatalyst Whole Cells (e.g., Rhodococcus erythropolis) Bio-oxidation Stereoselective Bio-oxidation Target Enantiopure Whiskey Lactone Isomer

Advantages:

  • Exceptional stereoselectivity (often >99% ee).

  • Environmentally friendly ("green") chemistry, typically running in aqueous media under mild conditions.

  • High functional group tolerance, often obviating the need for protecting groups.

  • Can be cost-effective for large-scale production.

Disadvantages:

  • Substrate scope can be limited to the specific enzyme's activity.

  • Reaction rates can be slower than traditional chemical reactions, requiring longer reaction times.

  • Downstream processing to isolate the product from the aqueous reaction medium can be challenging.

  • Requires expertise in microbiology and enzyme handling.

Performance Data Summary

The following table summarizes the key performance metrics for the catalytic asymmetric and biocatalytic routes to (+)-trans-whiskey lactone. A direct comparison with a hypothetical chiral pool approach is not feasible due to the lack of a published, optimized route.

Performance MetricCatalytic Asymmetric Synthesis (Ti-TADDOL)[2][3]Biocatalysis (R. erythropolis)[4]
Starting Materials 1,4-Cyclohexadiene, PentanalRacemic syn or anti-3-methyl-octane-1,4-diol
Key Chiral Source Chiral Ti-TADDOL catalystAlcohol dehydrogenase enzymes in Rhodococcus erythropolis
Overall Yield Good (multi-step synthesis)Variable; depends on the efficiency of the bio-oxidation step
Diastereoselectivity ExcellentHigh (enzyme-dependent)
Enantiomeric Excess (ee) ExcellentExcellent (often >99% ee)
Reaction Conditions Anhydrous, inert atmosphere, often cryogenic temperaturesAqueous media, mild temperatures (e.g., 30 °C)
Scalability Potentially challenging due to catalyst cost and sensitivityWell-suited for large-scale fermentation processes
Green Chemistry Aspects Use of stoichiometric organometallic reagents and organic solventsUse of water as a solvent, biodegradable catalyst, mild conditions

Experimental Protocols

Protocol 1: Catalytic Asymmetric Synthesis of (+)-trans-Whiskey Lactone (Conceptual Outline based on Duthaler et al.[2])

Note: This is a simplified conceptual outline of the key asymmetric step. For full experimental details, please refer to the primary literature.

  • Preparation of the Chiral Catalyst: The chiral (R,R)-TADDOL ligand is reacted with TiCl(O-iPr)₃ to generate the active chiral titanium catalyst in an anhydrous solvent such as toluene under an inert atmosphere.

  • Formation of the Cyclohexadienyl Titanium Reagent: 1,4-Cyclohexadiene is deprotonated with a strong base (e.g., n-BuLi) and then transmetalated with the chiral titanium complex at low temperature (-78 °C).

  • Asymmetric Aldehyde Addition: Pentanal is added to the solution of the chiral cyclohexadienyl titanium reagent at -78 °C. The reaction is stirred for several hours until completion, as monitored by TLC.

  • Workup and Purification: The reaction is quenched with a suitable aqueous solution (e.g., saturated NH₄Cl). The organic layer is separated, dried, and concentrated. The resulting enantioenriched homoallylic alcohol is purified by column chromatography.

  • Conversion to (+)-trans-Whiskey Lactone: The purified homoallylic alcohol is subjected to ozonolysis followed by a reductive workup and subsequent acid-catalyzed lactonization to yield the final product.

Protocol 2: Biocatalytic Synthesis of (+)-trans-Whiskey Lactone (Adapted from Hernik et al.[4])

Note: This protocol outlines the general procedure for the biocatalytic oxidation. Specific conditions may vary depending on the bacterial strain and equipment.

  • Preparation of the Biocatalyst: A culture of Rhodococcus erythropolis is grown in a suitable nutrient medium until it reaches the desired cell density. The cells are then harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer).

  • Biotransformation Setup: The harvested cells (the biocatalyst) are re-suspended in a buffer solution in a bioreactor or shake flask. The racemic diol substrate (e.g., anti-3-methyl-octane-1,4-diol) is added to the cell suspension.

  • Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation for a specified period (e.g., 24-72 hours). The progress of the reaction is monitored by GC or HPLC analysis of aliquots taken from the mixture.

  • Product Extraction: Once the reaction is complete, the mixture is centrifuged to remove the bacterial cells. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the enantiomerically pure whiskey lactone. The enantiomeric excess is determined by chiral GC analysis.

Conclusion and Future Outlook

This guide has benchmarked three fundamental strategies in asymmetric synthesis against the challenging target of (+)-trans-whiskey lactone.

  • The chiral pool approach , exemplified by the utility of building blocks like this compound, offers a reliable method for introducing chirality, though it can be constrained by the availability of starting materials and the need for potentially lengthy synthetic sequences.

  • Catalytic asymmetric synthesis , represented by the titanium-TADDOL methodology, provides an elegant and often highly efficient route from simple achiral precursors, with the caveat of requiring specialized and potentially expensive catalysts.

  • Biocatalysis , showcased by the use of Rhodococcus erythropolis, stands out for its exceptional selectivity and adherence to green chemistry principles, making it an increasingly attractive option for industrial-scale synthesis.

The choice of the optimal synthetic strategy is not absolute but rather depends on a multitude of factors, including the target molecule's structure, the desired scale of production, cost considerations, and the available expertise and equipment. For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each approach is crucial for making informed decisions in the design and execution of efficient and sustainable asymmetric syntheses. The continued development and integration of these diverse strategies will undoubtedly pave the way for the creation of ever more complex and valuable chiral molecules.

References

Safety Operating Guide

Navigating the Disposal of (S)-3-Hydroxydihydrofuran-2(3H)-one: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of (S)-3-Hydroxydihydrofuran-2(3H)-one, a valuable chiral building block in synthetic chemistry. Our focus is to empower you with the knowledge to manage this chemical waste stream responsibly, grounded in scientific principles and regulatory awareness.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the chemical's properties and associated hazards is paramount. While a specific, comprehensive toxicological profile for this compound is not extensively documented in readily available literature, we can infer its likely hazards based on its chemical structure (a lactone and a secondary alcohol) and data from similar furanone derivatives.

Key Hazard Considerations:

  • Skin and Eye Irritation: Similar compounds, such as dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone, are classified as causing skin irritation.[1] It is prudent to assume that this compound may also cause irritation upon contact with skin and eyes.

  • Aquatic Toxicity: Many organic molecules, if disposed of improperly, can be harmful to aquatic life. While specific data for this compound is scarce, it is a standard precautionary principle to prevent the entry of synthetic organic chemicals into waterways.

  • Combustibility: While not highly flammable, many organic liquids will burn. It is important to be aware of the conditions under which this compound could become a fire hazard.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a strict PPE protocol is non-negotiable when handling this compound for disposal.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.To prevent accidental splashes from contacting the eyes and causing irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential irritation.
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Generally not required if handled in a well-ventilated area. Use a respirator if aerosols or mists are generated.To prevent inhalation of any vapors or aerosols, which could cause respiratory tract irritation.

Waste Classification: A Regulatory Imperative

The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste in the United States.[2] Under RCRA, a chemical waste can be classified as hazardous if it is either "listed" or exhibits certain "characteristic" properties (ignitability, corrosivity, reactivity, or toxicity).[3]

This compound is not a specifically "listed" hazardous waste under RCRA.[4][5] Therefore, its classification as hazardous would depend on its characteristics. While it is not expected to be ignitable, corrosive, or reactive under normal conditions, its potential toxicity, particularly to aquatic life, and its classification as a skin irritant warrant a conservative approach.

Therefore, as a matter of best practice and to ensure regulatory compliance, this compound waste should be managed as hazardous chemical waste.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is that it must be handled by a licensed hazardous waste disposal company.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7]

Disposal of Unused or Waste this compound
  • Segregation: Keep waste this compound separate from other waste streams, especially incompatible materials like strong oxidizing agents and strong bases.[8]

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the accumulation of this waste. The container should be compatible with the chemical.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the container securely closed except when adding waste.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste vendor for its final disposition, which is typically incineration.

Disposal of Empty Containers

An "empty" container that held this compound must be managed as hazardous waste unless it is properly decontaminated.

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, the rinsate from this process is considered hazardous waste. Collect all rinsate and add it to your this compound waste container.

  • Container Disposal:

    • After triple rinsing and allowing the container to air dry completely, deface or remove the original label.

    • The now decontaminated container can typically be disposed of in the regular laboratory glass or plastic recycling stream, depending on the material. Always confirm your institution's specific policies on this.

Emergency Procedures: Spill Management

In the event of a spill, a prompt and informed response is critical to mitigating any potential hazards.

Small Spills (manageable by laboratory personnel)
  • Alert and Isolate: Alert personnel in the immediate area of the spill. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Don PPE: At a minimum, wear the PPE outlined in Section 1.

  • Contain and Absorb:

    • Contain the spill by creating a dike around it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[9]

    • Absorb the spilled liquid by working from the outside in.

  • Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the container with all its contents as "Hazardous Waste: this compound spill debris" and arrange for its disposal through your EHS office.

Large Spills

For large spills that are beyond the capacity of laboratory personnel to handle safely, or any spill that results in personal injury or a fire:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Activate the fire alarm and notify your institution's emergency response team and EHS office.

  • Isolate: If it is safe to do so, close the laboratory doors to contain the spill.

  • Do Not Re-enter: Await the arrival of trained emergency responders.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Container Management cluster_3 Disposal Pathway cluster_4 Empty Container start This compound Waste Generated classify Classify as Hazardous Waste start->classify empty_container Empty Container? start->empty_container segregate Segregate from Incompatible Materials classify->segregate containerize Use Labeled, Leak-Proof Container segregate->containerize store Store in Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs licensed_disposal Disposal by Licensed Vendor (Incineration) contact_ehs->licensed_disposal empty_container->classify No (Residual Chemical) triple_rinse Triple Rinse with Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per Institutional Policy collect_rinsate->dispose_container

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible management of chemical waste is a cornerstone of professional scientific practice. By adhering to the procedures outlined in this guide for the disposal of this compound, you are not only ensuring compliance with regulations but also fostering a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

A Researcher's Guide to the Safe Handling of (S)-3-Hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential safety and logistical information for the handling of (S)-3-Hydroxydihydrofuran-2(3H)-one, a valuable chiral building block. As Senior Application Scientists, our goal is to empower researchers with the knowledge to navigate the challenges of the modern laboratory with confidence.

This compound , also known as (S)-(-)-α-Hydroxy-γ-butyrolactone, is a liquid that requires careful handling due to its potential health hazards.[1] While comprehensive toxicological data for this specific enantiomer is not widely available, information from safety data sheets for similar compounds, such as γ-Butyrolactone (GBL) and the racemic mixture of 3-Hydroxydihydrofuran-2(3H)-one, indicates a risk of skin and eye irritation.[2][3] Ingestion and inhalation may also be harmful.[2][3][4] Therefore, a cautious and well-planned approach to its use is essential.

Immediate Safety Protocols: Your First Line of Defense

Before beginning any work with this compound, a thorough understanding of the potential hazards and the necessary precautions is critical. The following table summarizes the recommended personal protective equipment (PPE) to mitigate exposure risks.

Body Part Personal Protective Equipment (PPE) Rationale and Best Practices
Eyes & Face Chemical safety goggles with side shields or a face shield.Standard laboratory practice dictates eye protection at all times. Given that this compound can cause serious eye irritation, safety goggles are the minimum requirement.[2][3][5][6] A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
Skin & Body Chemical-resistant gloves (e.g., nitrile) and a lab coat.To prevent skin irritation, gloves should be worn at all times.[2][5][7] Regularly inspect gloves for any signs of degradation or puncture. A lab coat will protect against accidental spills on clothing.
Respiratory Use in a well-ventilated area, such as a chemical fume hood.To minimize the risk of inhalation, all handling of this compound should be conducted in a properly functioning chemical fume hood.[2][6][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for minimizing risks and ensuring the quality of your research. The following protocol outlines the key steps for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Understand Hazards prep_hood Prepare Fume Hood prep_ppe->prep_hood Ensure Safety handle_aliquot Aliquot Reagent prep_hood->handle_aliquot Begin Work handle_reaction Perform Reaction handle_aliquot->handle_reaction Use in Experiment handle_storage Store Securely handle_reaction->handle_storage After Use disp_waste Segregate Waste handle_storage->disp_waste Generate Waste disp_container Label Waste Container disp_waste->disp_container Properly Contain disp_collection Arrange for Pickup disp_container->disp_collection Final Step

Caption: A workflow diagram illustrating the key stages of safe handling for this compound.

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for the most current safety information. While a specific SDS for the (S)-enantiomer may be limited, review the SDS for the racemic mixture or similar compounds like γ-Butyrolactone.[2][5][6]

  • Don Appropriate PPE: As detailed in the table above, wear chemical safety goggles, a lab coat, and chemical-resistant gloves.

  • Prepare the Chemical Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height to provide adequate airflow.

2. Handling:

  • Aliguoting the Reagent: When transferring the liquid, use a pipette or a syringe to minimize the risk of spills. Avoid pouring directly from the bottle, especially with larger quantities.

  • Performing the Reaction: Add the reagent to the reaction vessel slowly and in a controlled manner. Be mindful of any potential exothermic reactions.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5] Some suppliers recommend storage at room temperature or in a cool and dark place below 15°C.[8]

3. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.

  • Waste Container: The waste container should be made of a material compatible with the chemical and have a secure lid.

  • Disposal Procedure: Follow your institution's guidelines for the disposal of chemical waste. This typically involves arranging for pickup by a licensed hazardous waste disposal service.[2][6] Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, contributing to the advancement of science while maintaining the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.